molecular formula C9H21N B1593748 Triisopropylamine CAS No. 3424-21-3

Triisopropylamine

カタログ番号: B1593748
CAS番号: 3424-21-3
分子量: 143.27 g/mol
InChIキー: RKBCYCFRFCNLTO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triisopropylamine is a useful research compound. Its molecular formula is C9H21N and its molecular weight is 143.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N,N-di(propan-2-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N/c1-7(2)10(8(3)4)9(5)6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBCYCFRFCNLTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042493
Record name Triisopropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3424-21-3
Record name Triisopropylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3424-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triisopropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003424213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triisopropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triisopropylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.289
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIISOPROPYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y67CF9Z56L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Triisopropylamine: Core Physical and Chemical Properties for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisopropylamine (TIPA) is a sterically hindered tertiary amine that has carved out a significant niche in modern organic synthesis and pharmaceutical development. Its bulky isopropyl groups render it a potent, non-nucleophilic base, a characteristic that is highly sought after in reactions where nucleophilic addition or substitution would be a detrimental side reaction. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its application, and visualizations of its role in key chemical transformations.

Core Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic amine-like odor. Its significant steric bulk, arising from the three isopropyl groups attached to the central nitrogen atom, is the primary determinant of its chemical reactivity and physical properties.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quick reference for experimental design and execution.

PropertyValueReference(s)
Molecular Formula C₉H₂₁N[1]
Molecular Weight 143.27 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Odor Amine-like[2]
Boiling Point 156-158 °C
Melting Point -45 °C
Density 0.768 g/cm³ at 20 °C
pKa of Conjugate Acid ~11.06
Solubility Profile

The solubility of this compound is a critical consideration for its use as a reagent and solvent in various reaction media.

SolventSolubilityReference(s)
Water Sparingly soluble[2]
Ethanol Soluble
Diethyl Ether Soluble
Benzene Soluble
Acetone Soluble
Other Organic Solvents Generally soluble[2]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the interplay between the basicity of the nitrogen lone pair and the steric hindrance imparted by the three isopropyl groups.

Non-Nucleophilic Basicity: The primary chemical utility of this compound stems from its role as a strong, non-nucleophilic base. The steric bulk around the nitrogen atom prevents it from readily participating in nucleophilic attack on electrophilic centers, such as carbonyl carbons or alkyl halides. However, the lone pair on the nitrogen remains accessible enough to abstract protons, making it an excellent choice for deprotonation reactions where competing nucleophilic reactions are a concern. It is particularly effective in generating enolates from ketones and esters, facilitating aldol reactions, Claisen condensations, and alkylations.

Applications in Organic Synthesis:

  • Enolate Formation: this compound is widely used to deprotonate ketones, esters, and other carbonyl compounds to form enolates, which are key intermediates in a vast array of carbon-carbon bond-forming reactions.

  • Elimination Reactions: It can be employed as a base to promote elimination reactions, such as the formation of alkenes from alkyl halides.

  • Swern Oxidation: In the Swern oxidation, a sterically hindered base is required to deprotonate the intermediate alkoxysulfonium salt to yield the corresponding aldehyde or ketone. While triethylamine is commonly used, a bulkier base like diisopropylethylamine or this compound can be advantageous in minimizing side reactions.

  • Triflate Formation: this compound can be used as an acid scavenger in the formation of triflates from alcohols and triflic anhydride.

Experimental Protocols

Detailed Methodology: Triflation of a Ketone using this compound

This protocol describes a general procedure for the formation of a vinyl triflate from a ketone, a key transformation for subsequent cross-coupling reactions.

Materials:

  • Ketone (1.0 equiv)

  • This compound (1.5 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv)

  • Anhydrous dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions (e.g., oven-dried round-bottom flask, syringe, septa)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the ketone and dissolve it in anhydrous dichloromethane (concentration typically 0.1-0.5 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add this compound to the stirred solution via syringe.

  • After stirring for 10-15 minutes at -78 °C, add trifluoromethanesulfonic anhydride dropwise via syringe over a period of 5-10 minutes. The reaction mixture may become cloudy.

  • Allow the reaction to stir at -78 °C for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x volume of the initial DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude vinyl triflate can be purified by flash column chromatography on silica gel.

Visualization of Chemical Processes

Experimental Workflow: Base-Mediated Deprotonation for Enolate Formation

The following diagram illustrates a typical experimental workflow for the deprotonation of a ketone using a sterically hindered base like this compound to form a lithium enolate, a common precursor for alkylation reactions.

experimental_workflow Experimental Workflow: Ketone Deprotonation and Alkylation cluster_setup Reaction Setup cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_workup Workup and Purification start Start: Oven-dried flask under Argon add_ketone Add Ketone in Anhydrous THF start->add_ketone cool Cool to -78 °C add_ketone->cool add_base Add this compound cool->add_base add_lda Add n-BuLi or LDA add_base->add_lda enolate_formation Stir for 1 hr: Enolate Formation add_lda->enolate_formation add_electrophile Add Electrophile (e.g., Alkyl Halide) enolate_formation->add_electrophile warm Warm to Room Temperature add_electrophile->warm quench Quench with Saturated NH4Cl warm->quench extract Extract with Et2O quench->extract purify Dry, Concentrate, and Purify extract->purify end End: Isolated Alkylated Ketone purify->end deprotonation_pathway Deprotonation of a Ketone by this compound ketone Ketone (R-CO-CH₂-R') transition_state Transition State ketone->transition_state Proton Abstraction base This compound ((iPr)₃N) base->transition_state enolate Enolate Anion transition_state->enolate conjugate_acid Triisopropylammonium Ion ((iPr)₃NH⁺) transition_state->conjugate_acid

References

triisopropylamine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data for triisopropylamine, a sterically hindered tertiary amine utilized in organic synthesis as a non-nucleophilic base and polymer stabilizer.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These values are essential for reaction stoichiometry, analytical characterization, and safety assessments.

ParameterValueSource(s)
CAS Number 3424-21-3[2][3][4][5]
Molecular Weight 143.27 g/mol [3]
143.274 g/mol [5]
143.28 g/mol [4]
Molecular Formula C₉H₂₁N[2][3][4]

Chemical Identification

The relationship between the common name, CAS number, and molecular formula is a foundational concept in chemical data representation. The following diagram illustrates this logical connection.

This compound This compound CAS: 3424-21-3 CAS: 3424-21-3 This compound->CAS: 3424-21-3 identifies MW: 143.27 g/mol MW: 143.27 g/mol This compound->MW: 143.27 g/mol has

Chemical Identity of this compound

References

An In-Depth Technical Guide to the Synthesis and Preparation of Triisopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisopropylamine ((i-Pr)₃N) is a sterically hindered tertiary amine utilized in organic synthesis as a non-nucleophilic base and as a polymer stabilizer.[1][2] Its bulky isopropyl groups render it less reactive towards nucleophiles and electrophiles compared to less hindered amines.[2] However, this steric hindrance also presents significant challenges in its synthesis, making it a relatively costly reagent.[1] This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, including detailed experimental protocols, quantitative data, and process workflows. The methodologies discussed are primarily centered around the alkylation of diisopropylamine and the reductive amination of acetone with diisopropylamine, as these are the most plausible and documented pathways. Direct synthesis from ammonia and isopropanol is also considered, although it is less established for producing the tertiary amine.

Introduction

This compound is a colorless liquid with a characteristic ammonia-like odor.[1] Its significant steric bulk makes it a valuable tool in organic chemistry where a strong, non-nucleophilic base is required to prevent unwanted side reactions.[1] Despite its utility, the synthesis of this compound is notably difficult, a fact that has been commented on in the chemical literature.[1] This guide aims to consolidate the available information on its preparation to assist researchers in its synthesis and application.

Synthetic Pathways

The synthesis of this compound can be approached through several key chemical transformations. The most common precursors are diisopropylamine, acetone, and isopropanol. The primary methods explored in this guide are:

  • Alkylation of Diisopropylamine: The reaction of diisopropylamine with an isopropylating agent.

  • Reductive Amination: The reaction of diisopropylamine with acetone in the presence of a reducing agent.

  • Direct Amination of Isopropanol: The catalytic reaction of isopropanol with ammonia under conditions favoring tertiary amine formation.

Each of these routes presents its own set of advantages and challenges, which will be discussed in the following sections.

Alkylation of Diisopropylamine

The direct alkylation of a secondary amine is a fundamental method for the synthesis of tertiary amines. In the case of this compound, this involves the reaction of diisopropylamine with an isopropyl halide, such as 2-bromopropane or 2-chloropropane. Due to the steric hindrance of both the secondary amine and the incoming alkyl group, this reaction can be sluggish and may require elevated temperatures and pressures.

Experimental Protocol

Reaction Scheme: (CH₃)₂CH-NH-CH(CH₃)₂ + CH₃-CHCl-CH₃ → (CH₃)₂CH-N(CH(CH₃)₂)₂ + HCl

Procedure:

  • To a high-pressure autoclave equipped with a stirrer and temperature control, add diisopropylamine and 2-chloropropane. A molar excess of diisopropylamine is typically used to act as both a reactant and a scavenger for the hydrogen chloride byproduct.[3]

  • Seal the autoclave and purge with an inert gas, such as nitrogen.

  • Heat the reaction mixture to a temperature in the range of 100-200°C. The internal pressure will increase due to the vapor pressure of the reactants and the formation of HCl.[3]

  • Maintain the reaction at temperature for a period of 4-10 hours, monitoring the pressure for stabilization, which indicates the completion of the reaction.[3]

  • After cooling the reactor to room temperature, vent the excess pressure.

  • Transfer the reaction mixture to a separation funnel and add an aqueous solution of a strong base, such as sodium hydroxide, to neutralize the diisopropylamine hydrochloride and to bring the pH to 11.5-13.5.[3]

  • Separate the organic layer, and wash it with water to remove any remaining inorganic salts.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Purify the crude this compound by fractional distillation.

Quantitative Data

Specific yield and optimal conditions for the synthesis of this compound via this method are not well-documented. However, based on analogous reactions, the following table provides estimated parameters.

ParameterValueReference
Reactant Ratio (Diisopropylamine:Isopropyl Halide)2:1 to 5:1 (molar ratio)[3]
Reaction Temperature100 - 200 °C[3]
Reaction Pressure0.2 - 1.1 MPa[3]
Reaction Time4 - 10 hours[3]
Expected YieldModerate to Good-

Logical Workflow for Alkylation of Diisopropylamine

alkylation_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Diisopropylamine Diisopropylamine Autoclave High-Pressure Autoclave (100-200°C, 0.2-1.1 MPa, 4-10h) Diisopropylamine->Autoclave IsopropylHalide Isopropyl Halide IsopropylHalide->Autoclave Neutralization Neutralization (aq. NaOH) Autoclave->Neutralization Separation Phase Separation Neutralization->Separation Drying Drying (e.g., Na2SO4) Separation->Drying Distillation Fractional Distillation Drying->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for the synthesis of this compound via alkylation.

Reductive Amination

Reductive amination is a versatile method for forming amines from carbonyl compounds and other amines.[4] The synthesis of this compound via this route involves the reaction of diisopropylamine with acetone to form an iminium ion intermediate, which is then reduced in situ to the tertiary amine. This method can often be performed under milder conditions than direct alkylation.

Experimental Protocol

A general procedure for the reductive amination of a ketone with a secondary amine to form a sterically hindered tertiary amine is as follows.[5]

Reaction Scheme: (CH₃)₂CH-NH-CH(CH₃)₂ + (CH₃)₂C=O + [Reducing Agent] → (CH₃)₂CH-N(CH(CH₃)₂)₂ + H₂O

Procedure:

  • In a round-bottom flask, dissolve diisopropylamine and acetone in a suitable aprotic solvent, such as dichloromethane or dichloroethane.

  • Add a reducing agent. Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), or a system of trichlorosilane with a base like tetramethylethylenediamine (TMEDA).[5][6]

  • Stir the reaction mixture at room temperature for an extended period, typically 24-48 hours. The progress of the reaction can be monitored by techniques such as TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding an aqueous solution of sodium bicarbonate or a similar base to neutralize the reaction mixture and decompose any remaining reducing agent.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or fractional distillation.

Quantitative Data

The yield of reductive amination for the synthesis of sterically hindered amines is highly dependent on the specific substrates and reaction conditions.

ParameterValueReference
Reactant Ratio (Diisopropylamine:Acetone)1:1 to 1:1.5 (molar ratio)-
Reducing AgentNaBH(OAc)₃, NaBH₃CN, or HSiCl₃/TMEDA[5][6]
SolventDichloromethane, Dichloroethane[5]
Reaction TemperatureRoom Temperature[5]
Reaction Time24 - 48 hours[5]
Expected YieldModerate[5]

Signaling Pathway for Reductive Amination

reductive_amination_pathway Diisopropylamine Diisopropylamine Hemiaminal Hemiaminal Intermediate Diisopropylamine->Hemiaminal + Acetone Acetone Acetone Acetone->Hemiaminal IminiumIon Iminium Ion Hemiaminal->IminiumIon - H2O Water Water Hemiaminal->Water This compound This compound IminiumIon->this compound + [H] ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->this compound

Caption: Reaction pathway for the synthesis of this compound via reductive amination.

Direct Amination of Isopropanol with Ammonia

The industrial synthesis of lower alkylamines often involves the reaction of the corresponding alcohol with ammonia over a heterogeneous catalyst at elevated temperatures and pressures.[7] While this method is highly effective for producing primary and secondary amines, achieving high selectivity for the tertiary amine, especially a sterically hindered one like this compound, is challenging. The reaction proceeds through a series of sequential alkylations of ammonia.

Conceptual Experimental Protocol

A specific, optimized protocol for the synthesis of this compound via this route is not well-established. However, the general conditions for the amination of alcohols can be described.

Reaction Scheme: 3 (CH₃)₂CH-OH + NH₃ --(Catalyst, Δ, P)--> (CH₃)₂CH-N(CH(CH₃)₂)₂ + 3 H₂O

Procedure:

  • A fixed-bed reactor is charged with a suitable heterogeneous catalyst, typically a mixed metal oxide or a supported metal catalyst (e.g., Ni, Co).[7]

  • A gaseous mixture of isopropanol, ammonia, and hydrogen (to maintain catalyst activity) is passed through the heated reactor.

  • The reaction is carried out at high temperatures (150-350°C) and pressures (1.0-8.0 MPa).[7]

  • The product stream exiting the reactor is a mixture of unreacted starting materials, water, isopropylamine, diisopropylamine, and this compound.

  • The product mixture is cooled and condensed.

  • The different amines are separated by a series of fractional distillations.[8]

Quantitative Data

The conditions below are typical for the synthesis of diisopropylamine from isopropylamine and may be indicative of the conditions required for further alkylation to this compound.

ParameterValueReference
CatalystSolid acid catalyst (e.g., Hβ zeolite) or metal catalyst-
Reaction Temperature150 - 350 °C-
Reaction Pressure1.0 - 8.0 MPa-
Feed CompositionIsopropanol, Ammonia, Hydrogen[7]
Expected Yield of this compoundLow (as part of a mixture)-

Experimental Workflow for Direct Amination of Isopropanol

direct_amination_workflow cluster_reactants Reactant Feed cluster_reaction Reaction cluster_separation Separation and Purification Isopropanol Isopropanol Reactor Fixed-Bed Reactor (Catalyst, 150-350°C, 1.0-8.0 MPa) Isopropanol->Reactor Ammonia Ammonia Ammonia->Reactor Hydrogen Hydrogen Hydrogen->Reactor Condenser Condenser Reactor->Condenser Distillation1 Distillation Column 1 (Removes NH3, H2O) Condenser->Distillation1 Distillation2 Distillation Column 2 (Separates Amines) Distillation1->Distillation2 Product This compound Distillation2->Product

Caption: Workflow for the synthesis of this compound via direct amination.

Purification and Characterization

Regardless of the synthetic route, the final product, this compound, must be purified. Fractional distillation is the most common method for purifying liquid amines.[8] The purity of the final product can be assessed using techniques such as Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the synthesized this compound.

Conclusion

The synthesis of this compound is a challenging endeavor primarily due to the steric hindrance imposed by the three isopropyl groups. This guide has outlined the most viable synthetic strategies, drawing upon established methodologies for the synthesis of analogous sterically hindered amines. The alkylation of diisopropylamine and the reductive amination of acetone with diisopropylamine represent the most promising laboratory-scale approaches. The direct amination of isopropanol is more suited to industrial-scale production but is likely to produce a mixture of amines requiring extensive purification. The provided experimental protocols and workflows offer a solid foundation for researchers and drug development professionals seeking to prepare this valuable chemical reagent. Further optimization of reaction conditions will be necessary to achieve high yields and purity for any specific application.

References

triisopropylamine solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Triisopropylamine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in a range of common organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this document consolidates qualitative solubility information and presents detailed experimental protocols for its determination. The guide is intended to be a valuable resource for laboratory professionals, enabling informed solvent selection for synthesis, formulation, and purification processes involving this compound.

Introduction

This compound (TIPA), a tertiary amine with the chemical formula C₉H₂₁N, is characterized by its three bulky isopropyl groups attached to a central nitrogen atom.[1] This sterically hindered amine is primarily utilized as a non-nucleophilic base and a catalyst in various organic syntheses.[2] Its physical state is a colorless liquid with a characteristic amine odor.[3] An understanding of its solubility in organic solvents is critical for its effective application in diverse fields, including pharmaceuticals and performance chemicals, where it may act as a solvent, intermediate, or excipient to modify solubility and enhance stability.[2][4]

Solubility of this compound

Qualitative Solubility Overview

This compound is generally described as being soluble in most organic solvents.[3][5] This is attributed to its nonpolar alkyl groups, which facilitate interaction with a wide array of organic media. Conversely, it exhibits limited solubility in water due to the hydrophobic nature of its isopropyl groups.[3][5]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., g/100 mL, mole fraction) for this compound in common organic solvents. This is likely because its applications often presume high miscibility, and precise solubility limits are not typically required for its primary functions as a base or catalyst.

The following table summarizes the qualitative solubility of this compound in various organic solvents based on available information. For precise quantitative determination, the experimental protocols outlined in Section 3 are recommended.

Solvent ClassSolventQualitative SolubilityTemperature (°C)Pressure (atm)
Alcohols MethanolSolubleNot SpecifiedNot Specified
EthanolSolubleNot SpecifiedNot Specified
IsopropanolSolubleNot SpecifiedNot Specified
Ketones AcetoneSolubleNot SpecifiedNot Specified
Esters Ethyl AcetateSolubleNot SpecifiedNot Specified
Ethers Diethyl EtherSolubleNot SpecifiedNot Specified
Halogenated DichloromethaneSolubleNot SpecifiedNot Specified
ChloroformSolubleNot SpecifiedNot Specified
Aromatics TolueneSolubleNot SpecifiedNot Specified
Alkanes HexaneSolubleNot SpecifiedNot Specified
Aqueous WaterLimited SolubilityNot SpecifiedNot Specified

Experimental Protocols for Solubility Determination

To obtain precise and accurate quantitative solubility data for this compound, several established laboratory methods can be employed. The isothermal shake-flask method is a widely recognized technique for determining the thermodynamic solubility of a compound in a solvent.[6]

Isothermal Shake-Flask Method Followed by Gravimetric Analysis

This method involves creating a saturated solution of this compound in the desired solvent at a constant temperature and then determining the concentration of the solute in a known amount of the solution by evaporating the solvent and weighing the residue.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Volumetric flasks and pipettes

  • Analytical balance (accurate to ±0.1 mg)

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Drying oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved this compound is essential to ensure saturation.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the mixture to stand undisturbed at the constant temperature for at least 24 hours to allow undissolved material to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, the pipette tip should be fitted with a filter or the solution can be passed through a syringe filter compatible with the solvent.

  • Gravimetric Determination:

    • Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish or vial.

    • Record the total weight of the dish/vial and the solution.

    • Gently evaporate the solvent under a fume hood. For less volatile solvents, a rotary evaporator or a gentle stream of nitrogen may be used.

    • Once the solvent is removed, place the dish/vial in a drying oven at a temperature below the boiling point of this compound to remove any residual solvent.

    • Cool the dish/vial in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.[7][8]

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound (the residue).

    • Calculate the mass of the solvent from the total mass of the solution and the mass of the residue.

    • Express the solubility in desired units, such as g/100 g of solvent or g/100 mL of solvent.

Alternative Analytical Techniques

For more rapid or sensitive measurements, the concentration of this compound in the saturated solution can be determined using instrumental methods:

  • Gas Chromatography (GC): A known volume of the filtered saturated solution is injected into a gas chromatograph. The concentration is determined by comparing the peak area of this compound to a calibration curve prepared from standards of known concentrations.[9]

  • High-Performance Liquid Chromatography (HPLC): Similar to GC, a sample of the saturated solution is analyzed by HPLC. This method is particularly useful if this compound is derivatized to improve its detection.[2][10][11]

  • Spectrophotometry: If this compound exhibits a characteristic absorbance in the UV-Vis spectrum, its concentration in the saturated solution can be determined by measuring the absorbance and comparing it to a calibration curve.[12][13]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the isothermal shake-flask method with subsequent analysis.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Analysis cluster_result Result A Add excess this compound to solvent B Equilibrate in thermostatic shaker (e.g., 24-48h at 25°C) A->B C Allow solids to settle B->C D Withdraw supernatant and filter C->D E Gravimetric Analysis (Evaporate solvent & weigh residue) D->E Path 1 F Instrumental Analysis (GC, HPLC, or Spectrophotometry) D->F Path 2 G Calculate and report solubility data E->G F->G

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

The Basicity of Triisopropylamine: A Technical Guide to pKa in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pKa and basicity of triisopropylamine, a sterically hindered tertiary amine of significant interest in organic synthesis and pharmaceutical development. This document details the factors influencing its basicity in different solvent environments, presents available pKa data, and offers detailed experimental protocols for its determination.

Understanding the Basicity of this compound

This compound [(CH(CH₃)₂)₃N] is a non-nucleophilic base valued for its ability to scavenge protons without participating in side reactions. Its basicity is a critical parameter for reaction optimization and is profoundly influenced by the surrounding solvent. The lone pair of electrons on the nitrogen atom is responsible for its basic character, but the three bulky isopropyl groups create significant steric hindrance, which modulates its reactivity and interaction with solvents.

The equilibrium of interest is the protonation of the amine (B) by an acid (HA) to form its conjugate acid (BH⁺) and the conjugate base of the acid (A⁻):

B + HA ⇌ BH⁺ + A⁻

The pKa is the negative logarithm of the acid dissociation constant of the conjugate acid (BH⁺). A higher pKa indicates a stronger base.

Solvent Effects on Basicity

The nature of the solvent plays a crucial role in determining the effective basicity of this compound. The key solvent properties to consider are:

  • Proticity: Protic solvents, such as water and alcohols, can form hydrogen bonds. These solvents can stabilize both the neutral amine and its protonated form. However, the stabilization of the ammonium cation (BH⁺) through hydrogen bonding is generally a more significant factor, which tends to increase the basicity in protic solvents compared to the gas phase. In contrast, aprotic solvents (e.g., acetone, ether) do not have this hydrogen-bonding capability.

  • Polarity and Dielectric Constant: Polar solvents with a high dielectric constant can effectively solvate and stabilize the charged species (BH⁺ and A⁻), thereby shifting the equilibrium towards the protonated form and increasing the apparent basicity. In non-polar or aprotic solvents, ion solvation is less efficient, leading to lower stability of the ammonium ion.

  • Steric Hindrance: The bulky isopropyl groups of this compound hinder the approach of solvent molecules to the nitrogen atom and, more importantly, to the protonated ammonium center. This steric hindrance can reduce the extent of solvation of the conjugate acid, which can decrease its stability and, consequently, lower the basicity of the amine, particularly in protic solvents where hydrogen bonding is important.[1][2]

In the gas phase, where solvation effects are absent, the basicity of amines is primarily governed by the electron-donating inductive effect of the alkyl groups. Therefore, in the gas phase, tertiary amines like this compound are generally more basic than secondary and primary amines.[3] However, in solution, the interplay between inductive effects, solvation, and steric hindrance determines the observed basicity. For sterically hindered amines like this compound, the reduced solvation of the bulky conjugate acid can be a dominant factor, potentially leading to a lower-than-expected basicity in certain solvents.[1][2]

Quantitative Data: pKa of this compound

Experimental pKa values for this compound in a range of solvents are not widely reported in the literature. However, a predicted pKa value is available and provides a useful starting point for understanding its basicity.

CompoundpKa (Predicted)SolventReference
This compound11.06 ± 0.50N/A[4]

It is important to note that this is a computationally predicted value and experimental verification is recommended for critical applications. The actual pKa in a specific solvent will be influenced by the factors discussed above. For instance, in a polar protic solvent like water, the pKa might be different from that in a polar aprotic solvent like DMSO or acetonitrile.

Experimental Protocols for pKa Determination

Accurate determination of the pKa of this compound in a specific solvent requires rigorous experimental procedures. The two most common methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Potentiometric titration is a widely used and reliable method for determining the pKa of amines.[5] The procedure involves the gradual addition of a standardized titrant (an acid) to a solution of the amine and monitoring the change in pH using a calibrated electrode.

Materials and Equipment:

  • Potentiometer or pH meter with a suitable electrode (e.g., glass electrode)

  • Calibrated automatic titrator or manual burette

  • Magnetic stirrer and stir bar

  • Analytical balance

  • Volumetric flasks and pipettes

  • Nitrogen gas source for inert atmosphere (optional but recommended)

  • This compound

  • High-purity solvent of choice (e.g., acetonitrile, DMSO, methanol)

  • Standardized solution of a strong acid (e.g., perchloric acid or hydrochloric acid in the chosen solvent)

  • Standard buffer solutions for pH meter calibration in the chosen solvent system (if available) or a two-point calibration in aqueous buffers followed by solvent correction.

Detailed Protocol:

  • Electrode Calibration: Calibrate the pH electrode according to the manufacturer's instructions using appropriate standard buffers. For non-aqueous titrations, it is crucial to allow the electrode to equilibrate in the solvent being used.

  • Sample Preparation:

    • Accurately weigh a known amount of this compound and dissolve it in a specific volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 0.01 M).

    • Pipette a known volume of the this compound solution into a titration vessel.

    • Add a sufficient volume of the solvent to ensure the electrode is properly immersed.

    • If working with a solvent that absorbs atmospheric CO₂, it is advisable to purge the solution with nitrogen gas before and during the titration.

  • Titration Procedure:

    • Place the titration vessel on the magnetic stirrer and begin gentle stirring.

    • Immerse the calibrated pH electrode and the tip of the burette into the solution.

    • Record the initial pH of the solution.

    • Add the standardized acid titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point, which is characterized by a sharp change in pH.

  • Data Analysis:

    • Plot the measured pH values (y-axis) against the volume of titrant added (x-axis) to obtain the titration curve.

    • Determine the equivalence point (Veq), which is the point of maximum slope on the titration curve. This can be found from the first derivative of the titration curve (ΔpH/ΔV vs. V).

    • The pKa is equal to the pH at the half-equivalence point (Veq/2).

    • Alternatively, the pKa can be determined by fitting the titration data to the Henderson-Hasselbalch equation.

  • Replicates: Perform the titration at least in triplicate to ensure the reproducibility of the results.

Spectrophotometric Determination

Spectrophotometry can be used to determine the pKa of a compound if the protonated and deprotonated forms have distinct UV-Vis absorption spectra. For aliphatic amines like this compound, which do not have a strong chromophore, this method can be challenging unless a suitable indicator is used or derivatization is performed. However, the general principles are outlined below.

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Calibrated pH meter and electrode

  • Volumetric flasks and pipettes

  • This compound

  • High-purity solvent of choice (transparent in the desired UV range)

  • A series of buffer solutions of known pH in the chosen solvent, spanning the expected pKa range.

  • Concentrated acid and base solutions to prepare buffers.

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

    • Prepare a series of buffer solutions with accurately known pH values, covering a range of at least 2 pH units above and below the estimated pKa of this compound.

  • Spectral Measurements:

    • Determine the absorption spectra of the fully protonated form of the amine by dissolving it in a strongly acidic solution (pH << pKa).

    • Determine the absorption spectra of the neutral (deprotonated) form by dissolving it in a strongly basic solution (pH >> pKa).

    • Identify the wavelengths of maximum absorbance for both the protonated (λ_BH⁺) and neutral (λ_B) forms.

    • Prepare a series of solutions by adding a small, constant amount of the this compound stock solution to each of the buffer solutions.

    • Measure the absorbance of each buffered solution at the identified wavelengths (λ_BH⁺ and λ_B).

  • Data Analysis:

    • The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - A_B) / (A_BH⁺ - A)] where:

      • A is the absorbance of the solution at a given pH.

      • A_B is the absorbance of the neutral form.

      • A_BH⁺ is the absorbance of the protonated form.

    • Plot the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

    • Alternatively, plotting log[(A - A_B) / (A_BH⁺ - A)] against pH should yield a straight line with a slope of 1, and the x-intercept will be the pKa.[6]

Logical Relationships in Basicity Determination

The interplay of various factors affecting the basicity of this compound in solution can be visualized as follows:

G cluster_intrinsic Intrinsic Properties cluster_solvent Solvent Properties cluster_species Species in Solution cluster_outcome Observed Property Inductive Inductive Effect (+I of Isopropyl Groups) Amine This compound (B) Inductive->Amine Increases Electron Density on N Steric Steric Hindrance (Bulky Isopropyl Groups) Steric->Amine Hinders Solvation ConjAcid Conjugate Acid (BH+) Steric->ConjAcid Hinders Solvation of BH+ Polarity Polarity / Dielectric Constant Polarity->ConjAcid Stabilizes Charge Proticity Proticity (H-Bonding Capability) Proticity->ConjAcid Stabilizes via H-Bonding Basicity Observed Basicity (pKa) Amine->Basicity Influences Equilibrium ConjAcid->Basicity Stability is Key

Caption: Factors influencing the basicity of this compound.

This guide provides a foundational understanding of the pKa and basicity of this compound, emphasizing the critical role of the solvent. For precise applications, experimental determination of the pKa in the specific solvent system of interest is highly recommended, following the detailed protocols provided.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of Triisopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for triisopropylamine. The information detailed herein is essential for the structural elucidation, purity assessment, and quality control of this sterically hindered amine, which finds applications in organic synthesis and materials science. This document presents tabulated spectral data, detailed experimental protocols, and a visual representation of the molecular structure's NMR correlations.

Introduction to the NMR Spectroscopy of this compound

This compound [(CH(CH₃)₂)₃N] is a symmetrical tertiary amine characterized by the presence of three bulky isopropyl groups attached to a central nitrogen atom. Its unique structure gives rise to a simple yet informative NMR spectrum. Due to the molecule's symmetry, all three isopropyl groups are chemically equivalent. This results in a reduced number of signals in both the ¹H and ¹³C NMR spectra, simplifying spectral interpretation.

The ¹H NMR spectrum is characterized by two distinct signals: a septet corresponding to the methine (CH) proton and a doublet for the methyl (CH₃) protons. This classic isopropyl splitting pattern arises from the spin-spin coupling between the methine proton and the six equivalent methyl protons.

The proton-decoupled ¹³C NMR spectrum is even simpler, displaying only two signals corresponding to the methine and methyl carbons. This guide will provide the precise chemical shifts (δ) and coupling constants (J) for these signals, which are critical for the unambiguous identification of this compound.

Quantitative NMR Spectral Data

The ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃), are summarized in the tables below.

Table 1: ¹H NMR Spectral Data of this compound
Signal AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegration
-CH(CH₃)₂3.08Septet6.63H
-CH(CH ₃)₂1.05Doublet6.618H
Table 2: ¹³C NMR Spectral Data of this compound
Signal AssignmentChemical Shift (δ) ppm
-C H(CH₃)₂48.9
-CH(C H₃)₂21.0

Experimental Protocols for NMR Analysis

The acquisition of high-quality NMR spectra for this compound requires careful sample preparation and instrument setup. The following is a detailed protocol for obtaining ¹H and ¹³C NMR spectra.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. Ensure the solvent is free from water and other proton-containing impurities.

  • Concentration:

    • For ¹H NMR, prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Add a small drop of TMS to the NMR tube.

  • Sample Handling: Prepare the sample in a clean, dry 5 mm NMR tube. Cap the tube securely to prevent solvent evaporation.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Number of Scans (NS): 8 to 16 scans.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): 12-16 ppm.

  • Temperature: 298 K (25 °C).

For ¹³C NMR (with proton decoupling):

  • Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Spectral Width (SW): 200-240 ppm.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

  • Peak Picking: Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra. For the ¹H spectrum, measure the coupling constants (J) from the multiplet splitting.

Visualization of NMR Data Relationships

The following diagram illustrates the structural relationship and the corresponding NMR signals for this compound.

Caption: Correlation of this compound's structure with its NMR signals.

Navigating the Chemistry of Triisopropylamine: A Technical Guide to Safe Handling, Storage, and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the safety protocols, handling procedures, and storage requirements for triisopropylamine (CAS 3424-21-3). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical information from safety data sheets and chemical databases to ensure the safe and effective use of this versatile organic compound.

This compound is a sterically hindered, non-nucleophilic base commonly employed in organic synthesis.[1][2] Its unique properties, however, necessitate stringent safety measures to mitigate risks associated with its handling and storage. This guide outlines the potential hazards, recommended personal protective equipment (PPE), and emergency procedures to foster a safe laboratory environment.

Physicochemical and Hazard Properties of this compound

A thorough understanding of the physical, chemical, and hazardous properties of this compound is fundamental to its safe use. The following table summarizes key quantitative data for easy reference.

PropertyValue
Molecular Formula C₉H₂₁N
Molecular Weight 143.27 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Odor Strong, ammonia-like[2][5]
Boiling Point 131.8 °C (269.2 °F; 404.9 K)[6]
Density 0.752 g/cm³[6]
Flash Point 160 °C (320 °F)[7]
Autoignition Temperature 275 °C (527 °F)[7]
Lower Explosion Limit 0.8%[7]
Upper Explosion Limit 5.8%[7]
pKa 11.06 ± 0.50 (Predicted)[8]

This compound is classified as a highly flammable liquid and vapor.[2][9][10] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][9][10]

Safe Handling and Personal Protective Equipment (PPE)

Safe handling of this compound requires a multi-faceted approach encompassing engineering controls, administrative procedures, and appropriate personal protective equipment.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[9][11]

  • Emergency Equipment: Eyewash stations and safety showers must be readily accessible in areas where this compound is handled.[9]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[11][12]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or chemical-resistant apron to prevent skin contact.[11][12]

  • Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[12]

The following diagram illustrates the recommended workflow for the safe handling of this compound in a laboratory setting.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill & Emergency cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_risk->prep_ppe prep_eng Ensure Engineering Controls (Fume Hood, Eyewash/Shower) prep_ppe->prep_eng handle_transfer Transfer in Fume Hood Use Grounded Equipment prep_eng->handle_transfer handle_use Use in Reaction/Process handle_transfer->handle_use spill_response Evacuate and Ventilate Area handle_transfer->spill_response storage_conditions Store in a Cool, Dry, Well-Ventilated Area handle_use->storage_conditions handle_use->spill_response dispose_waste Collect Waste in Labeled Container handle_use->dispose_waste storage_compat Separate from Incompatible Materials (Acids, Oxidizers) storage_conditions->storage_compat storage_container Keep Container Tightly Closed storage_compat->storage_container spill_contain Contain Spill with Inert Absorbent spill_response->spill_contain spill_first_aid First Aid as per SDS spill_contain->spill_first_aid dispose_procedure Dispose of as Hazardous Waste (Follow Institutional Guidelines) dispose_waste->dispose_procedure

A workflow for the safe handling of this compound.

Storage and Incompatibility

Proper storage of this compound is crucial to maintain its stability and prevent hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9][12] The container should be kept tightly closed to prevent the ingress of moisture and air.[9]

  • Incompatible Materials: this compound is incompatible with strong oxidizing agents, acids, and acid halides.[4][7] Contact with these substances can lead to vigorous reactions.

Toxicology and First Aid

This compound poses several health hazards upon exposure. Understanding these risks and the appropriate first aid measures is essential.

Routes of Exposure and Health Effects
  • Inhalation: May cause respiratory tract irritation.[2][10]

  • Skin Contact: Causes skin irritation.[2][10]

  • Eye Contact: Causes serious eye irritation and potentially severe eye damage.[2][10][13]

  • Ingestion: Harmful if swallowed.[2][10]

The following diagram illustrates the primary target organs and the associated health effects of this compound exposure.

target_organ_toxicity cluster_routes Routes of Exposure cluster_effects Target Organ Effects substance This compound Exposure inhalation Inhalation substance->inhalation skin_contact Skin Contact substance->skin_contact eye_contact Eye Contact substance->eye_contact ingestion Ingestion substance->ingestion respiratory Respiratory System: - Irritation - Coughing - Shortness of breath inhalation->respiratory skin Skin: - Irritation - Redness skin_contact->skin eyes Eyes: - Serious Irritation - Pain - Potential for severe damage eye_contact->eyes gi_tract Gastrointestinal Tract: - Harmful if swallowed ingestion->gi_tract

Target organ toxicity of this compound.
First Aid Measures

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[9]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[9]

Experimental Protocols: Chemical Compatibility

While specific, detailed experimental protocols for the chemical compatibility of this compound are not available in the public domain, a general methodology for assessing the compatibility of a chemical with other materials can be outlined. Such studies are crucial before introducing a new chemical into a process or when considering new materials for storage or handling equipment.

A general protocol for chemical compatibility testing involves:

  • Material Selection: Identify the materials (e.g., polymers, metals) that will come into contact with this compound.

  • Exposure: Expose coupons of the selected materials to this compound under controlled conditions (e.g., temperature, duration) that mimic or accelerate the intended use.

  • Observation and Analysis: Periodically inspect the material coupons for any signs of degradation, such as swelling, discoloration, cracking, or changes in mass.

  • Mechanical Testing: Conduct mechanical tests (e.g., tensile strength, hardness) on the exposed coupons and compare the results to control samples to quantify any changes in material properties.

Spill and Disposal Procedures

In the event of a spill, evacuate the area and ensure adequate ventilation.[9] Remove all sources of ignition.[9] Contain the spill using an inert absorbent material and collect it in a suitable, labeled container for disposal.[9]

This compound waste is considered hazardous and must be disposed of in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

This guide is intended to provide a comprehensive overview of the safe handling of this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and adherence to all institutional safety protocols. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.

References

The Impact of Steric Hindrance on the Molecular Geometry of Triisopropylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triisopropylamine [N(CH(CH₃)₂)₃] stands as a classic example in organic chemistry where extreme steric congestion dictates an unusual molecular geometry. Comprising three bulky isopropyl groups attached to a central nitrogen atom, this tertiary amine deviates significantly from the standard pyramidal structure observed in simpler amines. This technical guide provides an in-depth analysis of the molecular geometry and steric hindrance effects in this compound, supported by quantitative data, experimental protocols, and logical diagrams to elucidate the core concepts.

Molecular Geometry: A Tale of Two Phases

The three-dimensional arrangement of this compound has been a subject of considerable investigation, revealing a fascinating dichotomy between its structure in the gas phase and the solid state. This difference underscores the powerful influence of intramolecular steric repulsion versus intermolecular packing forces.

The Standard Amine Structure: A Pyramidal Baseline

Typical tertiary amines, such as trimethylamine, adopt a trigonal pyramidal geometry. The nitrogen atom is sp³ hybridized, with the lone pair of electrons occupying one of the tetrahedral vertices. This results in C-N-C bond angles that are slightly smaller than the ideal tetrahedral angle of 109.5° due to lone pair-bond pair repulsion.

This compound: Flattened by Steric Strain

In contrast, the immense steric strain imposed by the three isopropyl groups forces the this compound molecule to adopt a significantly flattened geometry.

  • In the Gas Phase and Non-Polar Solvents , early theoretical and gas-phase electron diffraction studies indicated that the NC₃ core is nearly planar.[1] The average C-N-C bond angle was found to be approximately 119.2°, remarkably close to the 120° angle characteristic of a truly planar, sp²-hybridized center.[1] This planarization is a direct consequence of the bulky isopropyl groups repelling each other, forcing the bonds to spread out as much as possible.

  • In the Solid State , a 1998 X-ray diffraction analysis of crystalline this compound showed that the C₃N core is, in fact, pyramidal, but significantly flattened compared to simpler amines.[1] The nitrogen atom lies approximately 0.28 Å outside the plane defined by the three adjacent carbon atoms.[1] While this is a clear deviation from planarity, it is substantially less pyramidal than trimethylamine, where the nitrogen is about 0.45 Å out of the carbon plane.[1] This residual pyramidalization in the crystal may be attributed to the influence of crystal packing forces (the crystal field effect).[1]

Quantitative Geometric Data

The structural deviations caused by steric hindrance are best understood through quantitative comparison. The following table summarizes key geometric parameters for this compound and related amines.

CompoundMethodC-N-C Bond Angle (avg.)N Atom Deviation from C₃ PlaneReference(s)
Ammonia (NH₃) Microwave Spectroscopy106.7° (H-N-H)~0.38 ÅN/A
Trimethylamine (N(CH₃)₃) Electron Diffraction111.8°~0.45 Å[1]
This compound (N(i-Pr)₃) Gas-Phase Electron Diffraction119.2°Near Zero[1]
This compound (N(i-Pr)₃) X-ray Crystallography (Solid)~117.1° (Calculated from sum)~0.28 Å[1]

Nitrogen Inversion and Energy Barrier

Pyramidal inversion is a process where a pnictogen center, like nitrogen, rapidly inverts its stereochemistry through a planar transition state. This process is typically very fast for simple amines at room temperature.

The energy barrier to inversion is highly sensitive to molecular geometry. For a typical amine, energy is required to force the pyramidal ground state into a planar sp²-hybridized transition state. However, in this compound, the ground state is already significantly flattened and close in energy and structure to the planar transition state due to steric hindrance. Consequently, the barrier to inversion is exceptionally low. An ab initio computational study by Kölmel et al. investigated this phenomenon, calculating the inversion barrier.

CompoundInversion Barrier (kcal/mol)MethodReference(s)
Ammonia (NH₃) ~5.8Experimental[2]
Trimethylamine (N(CH₃)₃) ~7.5 - 8.4Calculated / Experimental[2][3]
This compound (N(i-Pr)₃) Very LowCalculated (SCF level)[4]

Visualizing Steric Effects and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Fig 1. Impact of Steric Hindrance on Amine Geometry cluster_Ammonia Ammonia (NH3) cluster_TMA Trimethylamine (N(CH3)3) cluster_TIPA This compound (N(i-Pr)3) Ammonia Ammonia (NH₃) Geometry: Trigonal Pyramidal H-N-H Angle: ~107° Inversion Barrier: ~5.8 kcal/mol TMA Trimethylamine (N(CH₃)₃) Geometry: Trigonal Pyramidal C-N-C Angle: ~112° Inversion Barrier: ~7.5 kcal/mol Ammonia->TMA Increased Steric Bulk (Me > H) TIPA This compound (N(i-Pr)₃) Geometry: Nearly Planar (Gas) C-N-C Angle: ~119° Inversion Barrier: Very Low TMA->TIPA Extreme Steric Bulk (i-Pr >> Me)

Fig 1. Impact of Steric Hindrance on Amine Geometry.

Fig 2. General Workflow for Molecular Structure Determination cluster_exp Experimental Determination cluster_comp Computational Modeling synthesis Synthesis & Purification crystal Crystal Growth (for X-ray) or Vaporization (for GED) synthesis->crystal data_acq Data Acquisition (Diffractometer) crystal->data_acq data_proc Data Processing (Indexing, Integration) data_acq->data_proc structure_sol Structure Solution (Phase Problem) data_proc->structure_sol refinement Model Refinement structure_sol->refinement validation Validation & Comparison refinement->validation Experimental Structure initial_geom Build Initial Geometry method_select Select Method (e.g., DFT, HF) & Basis Set initial_geom->method_select geom_opt Geometry Optimization (Energy Minimization) method_select->geom_opt freq_calc Frequency Calculation (Confirm Minimum) geom_opt->freq_calc geom_opt->validation Calculated Structure

Fig 2. General Workflow for Molecular Structure Determination.

Fig 3. Nitrogen Inversion Potential Energy Surface start start coord_label Inversion Coordinate start->coord_label energy_label Potential Energy start->energy_label GS1 Pyramidal Ground State TS Planar Transition State GS1->TS   ΔE‡ (Standard Amine) GS2 Inverted Ground State TS->GS2 TIPA_GS1 Flattened Ground State TIPA_TS TIPA_GS1->TIPA_TS  ΔE‡ (TIPA) ≈ 0 TIPA_GS2 Inverted Ground State TIPA_TS->TIPA_GS2

Fig 3. Nitrogen Inversion Potential Energy Surface.

Experimental and Computational Protocols

The determination of molecular structures like this compound relies on sophisticated experimental techniques and computational methods. Below are generalized protocols for the key methodologies cited.

Single-Crystal X-ray Crystallography (SCXRD)

This is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

Methodology:

  • Crystal Growth: High-quality single crystals are paramount. For a small organic molecule like this compound (which is a liquid at room temperature), a suitable solid derivative or salt must be synthesized first. Crystals are typically grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. The goal is to obtain a single crystal of 0.1-0.3 mm in size with minimal defects.

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant and flash-cooling in a stream of liquid nitrogen to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. Each pattern consists of spots (reflections) whose positions and intensities are recorded.

  • Data Processing: The collected images are processed to determine the unit cell dimensions and crystal system (indexing). The intensities of all reflections are measured and corrected for various experimental factors (integration and scaling).

  • Structure Solution and Refinement: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. An atomic model is built into this map. This model is then refined iteratively, adjusting atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular forces.

Methodology:

  • Sample Introduction: The sample is vaporized and introduced into a high-vacuum chamber through a fine nozzle, creating a sparse molecular beam.

  • Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam at a right angle. The electrons are scattered by the electrostatic potential of the atoms in the molecules.

  • Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector (e.g., a photographic plate or a CCD camera). The intensity of the scattered electrons is measured as a function of the scattering angle.

  • Data Analysis: The raw diffraction data is converted into a molecular scattering function. This experimental function depends on the internuclear distances within the molecule.

  • Structure Refinement: A theoretical molecular model is constructed with variable geometric parameters (bond lengths, bond angles, dihedral angles). The theoretical scattering function for this model is calculated and compared to the experimental data. The geometric parameters are then refined using a least-squares procedure to minimize the difference between the theoretical and experimental curves, yielding the final molecular structure.

Computational Geometry Optimization

This ab initio or Density Functional Theory (DFT) based method calculates the lowest energy arrangement of atoms, providing a theoretical equilibrium structure.

Methodology:

  • Building the Initial Structure: An approximate 3D structure of the molecule is built using molecular modeling software.

  • Selecting the Level of Theory: A computational method (e.g., Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), or a DFT functional like B3LYP) and a basis set (e.g., 6-31G*, cc-pVTZ) are chosen. The choice represents a trade-off between computational cost and accuracy.

  • Energy Minimization: The geometry optimization is initiated. The software iteratively calculates the energy of the current geometry and the forces on each atom (the gradient of the energy). It then adjusts the atomic positions to move "downhill" on the potential energy surface towards a lower energy configuration.

  • Convergence: The process is repeated until convergence criteria are met, meaning the forces on the atoms are near zero and the energy change between steps is negligible. This final structure represents a local minimum on the potential energy surface.

  • Frequency Calculation (Verification): A frequency calculation is typically performed on the optimized geometry. The absence of any imaginary frequencies confirms that the structure is a true energy minimum (a stable equilibrium geometry) and not a saddle point (a transition state).

Conclusion

The case of this compound provides a compelling illustration of how extreme steric hindrance can fundamentally alter molecular geometry, forcing a typically pyramidal nitrogen center into a nearly planar configuration in the gas phase. The subtle differences observed in the solid state highlight the interplay between intramolecular repulsion and intermolecular packing forces. For professionals in drug development and materials science, understanding these principles is crucial, as molecular shape and the accessibility of reactive sites like lone pairs directly influence a molecule's physical properties, reactivity, and biological interactions.

References

A Technical Guide to Triisopropylamine: Suppliers, Purity, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of triisopropylamine (CAS No. 3424-21-3), a sterically hindered amine crucial in various chemical syntheses. This document details available commercial grades, major suppliers, and key considerations for its use in research and pharmaceutical development.

Introduction to this compound

This compound is a colorless to pale yellow liquid with a characteristic amine odor. Its molecular structure, featuring three bulky isopropyl groups attached to a central nitrogen atom, renders it a non-nucleophilic base. This steric hindrance is the primary driver of its utility in organic synthesis, where it can effectively deprotonate acidic protons without interfering with electrophilic centers.[1][2]

Key Properties:

PropertyValue
CAS Number 3424-21-3
Molecular Formula C9H21N
Molecular Weight 143.27 g/mol
Boiling Point 131.8 °C
Density 0.752 g/cm³

Suppliers and Purity Grades

A variety of chemical suppliers offer this compound in several purity grades suitable for different applications, from research and development to larger-scale manufacturing. While detailed specifications can vary by supplier and batch, the following tables summarize the commonly available grades. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for critical applications.

Table 1: Major Suppliers of this compound

SupplierWebsiteNotes
BLD Pharm--INVALID-LINK--Offers various quantities for research and development.
CymitQuimica--INVALID-LINK--Provides different purity grades.
Multichem--INVALID-LINK--Leading importer and distributor.[1]
Silver Fern Chemical--INVALID-LINK--Supplier of bulk and packaged this compound.[3]
Sigma-Aldrich (Merck)--INVALID-LINK--Offers various grades, including for early discovery research.[4]
Thermo Scientific--INVALID-LINK--Provides this compound for research purposes.

Table 2: Available Purity Grades and Typical Specifications

Purity GradeAssay (%)Key Specifications (Typical)Common Applications
≥ 99% ≥ 99.0Appearance: Clear, colorless to pale yellow liquid.[1]Pharmaceutical synthesis, polymer initiation.[1]
97% 97.0Refractive Index (n20/D): 1.392–1.393.[3]Organic synthesis, catalyst.[3]
Research Grade VariesOften supplied with minimal analytical data; user verification is recommended.[4]Early-stage research and development.

Note: The specifications provided are typical and may vary. Always refer to the supplier's CoA for precise data.

Experimental Protocols

Purity Determination by Gas Chromatography (GC-FID)

The purity of this compound can be effectively determined using gas chromatography with a flame ionization detector (GC-FID). The following is an adapted protocol based on established methods for analyzing structurally similar amines.[5][6]

Instrumentation:

  • Gas Chromatograph: Agilent 7890 or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: Agilent CP-Volamine (30 m x 0.32 mm, 5 µm film thickness) or equivalent column designed for amine analysis.

  • Inlet Liner: Restek Siltek® liner or equivalent deactivated liner.[5][6]

  • Software: Data acquisition and processing software (e.g., Thermo Scientific Atlas CDS).

Chromatographic Conditions:

ParameterCondition
Carrier Gas Helium
Inlet Temperature 250 °C
Split Ratio 20:1
Oven Program Initial: 50 °C, hold for 2 minRamp: 15 °C/min to 280 °C, hold for 5 min
Detector Temperature 300 °C
Hydrogen Flow 40 mL/min
Air Flow 450 mL/min
Makeup Gas (He) 30 mL/min

Sample Preparation:

  • Prepare a stock solution of this compound (approximately 1000 µg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Prepare a series of calibration standards by diluting the stock solution.

  • For analysis, dilute the this compound sample to fall within the calibration range.

Procedure:

  • Inject 1 µL of each standard and sample solution into the GC.

  • Integrate the peak corresponding to this compound and any impurity peaks.

  • Construct a calibration curve from the standard solutions and determine the concentration of this compound in the sample. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Applications in Organic Synthesis

The primary application of this compound in organic synthesis stems from its nature as a sterically hindered, non-nucleophilic base. It is particularly useful in reactions where a strong base is required to deprotonate a carbon acid, but where nucleophilic attack by the base on an electrophilic center would be an undesirable side reaction.

Formation of Silyl Enol Ethers

A key application of hindered bases is in the regioselective formation of silyl enol ethers from ketones. The base deprotonates the α-carbon of the ketone to form an enolate, which is then trapped by a silylating agent (e.g., trimethylsilyl chloride). The use of a hindered base like this compound can favor the formation of the kinetic enolate over the more thermodynamically stable one.[7]

G cluster_reactants Reactants cluster_products Products Ketone Ketone SilylEnolEther Silyl Enol Ether Ketone->SilylEnolEther Deprotonation & Silylation Base This compound (Hindered Base) AmmoniumSalt [TIPA-H]+Cl- Base->AmmoniumSalt Protonation SilylatingAgent R3Si-Cl (e.g., TMSCl) SilylatingAgent->SilylEnolEther

Caption: General workflow for the synthesis of a silyl enol ether using a hindered base.

The logical flow of this reaction is depicted in the following diagram:

G Start Start with Ketone AddBase Add Hindered Base (this compound) Start->AddBase Deprotonation Deprotonation at α-carbon AddBase->Deprotonation EnolateFormation Enolate Intermediate Formation Deprotonation->EnolateFormation AddSilyl Add Silylating Agent (e.g., TMSCl) EnolateFormation->AddSilyl Trapping Enolate Trapping AddSilyl->Trapping Product Silyl Enol Ether Product Trapping->Product

Caption: Logical steps in the formation of a silyl enol ether.

Conclusion

This compound is a valuable reagent for researchers and drug development professionals, primarily serving as a non-nucleophilic base in a variety of organic transformations. Understanding the available purity grades and selecting a reliable supplier are critical first steps for its successful application. The experimental protocols and reaction examples provided in this guide offer a solid foundation for incorporating this compound into synthetic workflows. For the most demanding applications, direct communication with suppliers to obtain detailed, lot-specific analytical data is strongly recommended.

References

An In-depth Technical Guide to the Mechanism of Triisopropylamine as a Non-Nucleophilic Base

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triisopropylamine (TIPA) is a sterically hindered tertiary amine that serves as a non-nucleophilic base in a variety of organic reactions. Its bulky isopropyl groups are fundamental to its chemical behavior, allowing it to function as a strong base while minimizing unwanted nucleophilic side reactions. This technical guide provides a comprehensive overview of the mechanism, properties, and applications of this compound, tailored for professionals in research and drug development.

Core Mechanism: Steric Hindrance and Basicity

The primary reason this compound functions as a non-nucleophilic base lies in its molecular structure. The central nitrogen atom is bonded to three bulky isopropyl groups, creating significant steric congestion. This steric hindrance effectively shields the nitrogen's lone pair of electrons, making it difficult for the amine to act as a nucleophile and attack electrophilic centers.[1][2][3][4] However, the lone pair remains accessible enough to abstract protons, allowing it to function as a potent Brønsted-Lowry base.[4]

The basicity of an amine is quantified by the pKa of its conjugate acid. For this compound, the predicted pKa is approximately 11.06.[5][6][7][8] This value indicates that it is a moderately strong base, capable of deprotonating a wide range of acidic protons in organic synthesis.

The structural arrangement of the isopropyl groups has been a subject of scientific investigation. While early studies suggested a nearly planar geometry around the nitrogen atom in the gas phase due to steric repulsion, later X-ray diffraction analysis of the solid state revealed a pyramidal C₃N core.[1][2] This pyramidal geometry is, however, flatter than that of less hindered amines like trimethylamine, with the nitrogen atom being closer to the plane of the three carbon atoms.[1][2] This structural feature is a direct consequence of the steric strain imposed by the isopropyl groups.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

PropertyValueReference(s)
Molecular Formula C₉H₂₁N[6][9]
Molecular Weight 143.27 g/mol [1][6]
Predicted pKa 11.06 ± 0.50[5][6][7][8]
Boiling Point 131.8 - 139 °C[5][6][7]
Density 0.752 - 0.765 g/cm³[1][7]

Logical Relationship: Steric Hindrance vs. Nucleophilicity

The effectiveness of this compound as a non-nucleophilic base is a direct consequence of its structure. The following diagram illustrates the logical relationship between its steric bulk and its chemical function.

StericHindrance A This compound Structure B Three Bulky Isopropyl Groups A->B C Steric Hindrance around Nitrogen B->C D Shielding of Nitrogen's Lone Pair C->D E Reduced Nucleophilicity D->E Inhibits attack on electrophiles F Accessible for Proton Abstraction D->F Allows approach of small protons G Effective Non-Nucleophilic Base E->G F->G

Caption: Logical flow from molecular structure to function as a non-nucleophilic base.

Experimental Workflow: Deprotonation without Nucleophilic Attack

The utility of this compound is evident in reactions where a substrate needs to be deprotonated in the presence of an electrophilic functional group that is susceptible to nucleophilic attack. A classic example is the deprotonation of a ketone to form an enolate without the base attacking the carbonyl carbon.

ExperimentalWorkflow cluster_reactants Reactants cluster_process Reaction Step cluster_products Products cluster_side_reaction Avoided Side Reaction Ketone Ketone (with α-proton) Deprotonation Proton Abstraction by TIPA Ketone->Deprotonation Attack Nucleophilic Attack on Carbonyl Ketone->Attack TIPA This compound TIPA->Deprotonation TIPA->Attack Inhibited by Steric Hindrance Enolate Enolate Anion Deprotonation->Enolate TIPAH Protonated this compound Deprotonation->TIPAH

Caption: General experimental workflow showcasing selective deprotonation.

Detailed Experimental Protocol: A Representative Example

While specific reaction conditions are always substrate-dependent, a general protocol for the use of this compound in the formation of a silyl enol ether from a ketone is provided below.

Objective: To generate a silyl enol ether from 2-methylcyclohexanone using this compound as the base and trimethylsilyl chloride as the silylating agent.

Materials:

  • 2-Methylcyclohexanone

  • This compound (distilled from calcium hydride)

  • Trimethylsilyl chloride (distilled)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet is charged with anhydrous DCM.

  • This compound (1.2 equivalents) is added to the flask via syringe.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • 2-Methylcyclohexanone (1.0 equivalent) dissolved in a small amount of anhydrous DCM is added dropwise to the cooled solution via the dropping funnel over 15 minutes.

  • The reaction mixture is stirred at -78 °C for 30 minutes.

  • Trimethylsilyl chloride (1.1 equivalents) is then added dropwise to the mixture.

  • The reaction is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by distillation or column chromatography to yield the desired silyl enol ether.

Conclusion

This compound is a valuable tool in the arsenal of the synthetic organic chemist. Its unique combination of steric bulk and sufficient basicity allows for the selective deprotonation of acidic protons without the complication of nucleophilic side reactions.[2][3] This property is particularly crucial in the synthesis of complex molecules, such as pharmaceuticals, where high selectivity and yield are paramount. Understanding the fundamental principles of its mechanism, as detailed in this guide, enables researchers and drug development professionals to effectively harness its capabilities in their synthetic endeavors.

References

Methodological & Application

Triisopropylamine: A Sterically Hindered Base for Strategic Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Triisopropylamine (TIPA) is a tertiary amine characterized by the presence of three bulky isopropyl groups attached to a central nitrogen atom. This significant steric hindrance renders it a potent, non-nucleophilic base, a crucial attribute in a variety of organic transformations where the base is required to act solely as a proton scavenger without interfering with electrophilic centers.[1][2] While its applications are somewhat limited by its higher cost and challenging synthesis compared to other hindered amines like N,N-diisopropylethylamine (DIPEA), this compound offers unique advantages in specific synthetic contexts.[1]

This document provides an overview of the key applications of this compound as a hindered base in organic synthesis, complete with detailed experimental protocols and comparative data.

Physicochemical Properties and Reactivity

The steric bulk of the three isopropyl groups forces the C-N-C bond angles to be wider than in simpler amines, approaching a more planar geometry around the nitrogen atom.[2] This structural feature, combined with the electron-donating nature of the alkyl groups, contributes to its strong basicity. However, the profound steric shielding of the nitrogen lone pair is the defining characteristic of this compound, making it an exceptionally poor nucleophile.[1] This combination of high basicity and low nucleophilicity is the cornerstone of its utility in organic synthesis.

Table 1: Comparison of Physicochemical Properties of Common Hindered Amines

PropertyThis compoundN,N-Diisopropylethylamine (DIPEA)Triethylamine (TEA)
Structure N(CH(CH₃)₂)₃EtN(CH(CH₃)₂)₂N(CH₂CH₃)₃
Molar Mass ( g/mol ) 143.27129.24101.19
Boiling Point (°C) 131.8126.689.5
pKa of Conjugate Acid ~11.1 (predicted)10.710.75
Steric Hindrance Very HighHighModerate
Nucleophilicity Very LowLowModerate

Note: pKa values can vary depending on the solvent and measurement conditions.

Key Applications in Organic Synthesis

This compound is particularly valuable in reactions sensitive to nucleophilic side reactions, such as:

  • Dehydrohalogenation Reactions: Promoting elimination reactions to form alkenes and alkynes from alkyl halides without competing substitution reactions.

  • Enolate Formation: Acting as a base to generate enolates from ketones and esters for subsequent alkylation or other reactions, minimizing self-condensation.

  • Esterification of Hindered Alcohols: Facilitating the acylation of sterically demanding alcohols where other bases might be less effective or lead to side products.

  • Protection of Alcohols: Serving as an acid scavenger in the protection of alcohols as silyl ethers.

Protocols

Dehydrohalogenation of an Alkyl Halide

This protocol describes the E2 elimination of an alkyl halide to form an alkene using this compound as the base. The non-nucleophilic nature of this compound is critical to favor elimination over substitution.

Reaction Scheme:

Experimental Protocol:

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve the alkyl halide (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, THF, or acetonitrile) to a concentration of 0.5 M.

  • Addition of Base: Add this compound (1.5 eq) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the triisopropylammonium bromide salt and wash the solid with a small amount of fresh solvent.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Table 2: Representative Data for Dehydrohalogenation using Hindered Bases

SubstrateBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromooctaneDBUTHFReflux492Generic Data
1-Bromo-1-phenyl-ethanePotassium tert-butoxideTHF25285Generic Data
3-Chloro-3,7-dimethyloctaneKOHEthanolReflux--[3]
Alkylation of a Ketone via Enolate Formation

This protocol outlines the alkylation of a ketone at the α-position. This compound can be used to generate the enolate, which then acts as a nucleophile. While stronger bases like LDA are more common for quantitative enolate formation, a hindered amine base can be effective in certain cases, particularly for more acidic ketones or when milder conditions are required.

Reaction Scheme:

Experimental Protocol:

  • Reagent Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of the ketone (1.0 eq) in anhydrous THF (to 0.5 M).

  • Enolate Formation: Cool the solution to -78 °C (dry ice/acetone bath). Add this compound (1.2 eq) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise to the enolate solution at -78 °C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Table 3: Conditions for Enolate Alkylation

KetoneBaseAlkylating AgentSolventTemp (°C)Yield (%)Reference
2-MethylcyclohexanoneLDAMethyl IodideTHF-78 to RT90[4]
Methyl PhenylacetateLDAMethyl IodideTHF-78 to RT-[4]

(Note: The provided search results primarily detail enolate formation with stronger bases like LDA. The use of this compound would be for specific substrates where its basicity is sufficient.)

Silylation of a Primary Alcohol

This compound serves as an effective and non-interfering acid scavenger in the protection of alcohols as silyl ethers, a common protecting group strategy in multi-step synthesis.

Reaction Scheme:

Experimental Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary alcohol (1.0 eq) and this compound (1.5 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (to 0.5 M).

  • Silylating Agent Addition: Cool the solution to 0 °C in an ice bath. Add the silyl chloride (e.g., triisopropylsilyl chloride, 1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol (typically 1-4 hours).

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude silyl ether can be purified by flash column chromatography.

Table 4: Silylation of Alcohols - Comparative Data

AlcoholSilylating AgentBaseSolventTime (h)Yield (%)Reference
Benzyl AlcoholTIPSClImidazoleneat (MW)80 s90[5]
1-OctanolHMDSH-β zeoliteToluene896[6]

(Note: While a general protocol for silylation using an amine base is standard, specific quantitative data for this compound was not available in the search results. The provided data illustrates typical conditions and yields with other base/catalyst systems.)

Visualizations

Dehydrohalogenation_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products AlkylHalide R-CH(H)-CH(Br)-R' TS [R--CH--CH--R']     |    |     H----N(iPr)₃          |          Br AlkylHalide->TS Base abstracts anti-periplanar proton Base N(iPr)₃ Base->TS Alkene R-CH=CH-R' TS->Alkene C=C bond forms, leaving group departs Salt [HN(iPr)₃]⁺Br⁻ TS->Salt

Caption: E2 Dehydrohalogenation Mechanism.

Experimental_Workflow Start Start: Dissolve Substrate in Anhydrous Solvent AddBase Add this compound Start->AddBase Reaction Heat to Reflux (or cool to -78°C) Monitor by TLC/GC AddBase->Reaction Workup Quench Reaction (if necessary) Liquid-Liquid Extraction Reaction->Workup Purification Dry Organic Layer Concentrate Column Chromatography or Distillation Workup->Purification Product Characterize Pure Product Purification->Product

Caption: General Experimental Workflow.

References

Application Notes and Protocols for the Use of Triisopropylamine in Silylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silylation is a common and indispensable strategy in organic synthesis for the protection of sensitive functional groups, particularly hydroxyl groups. The choice of silylating agent and base is crucial for achieving high yields and selectivity. Triisopropylamine (TIPA) is a sterically hindered, non-nucleophilic tertiary amine that serves as an excellent acid scavenger in silylation reactions. Its significant steric bulk around the nitrogen atom prevents it from participating in unwanted side reactions, such as alkylation or acting as a nucleophile, which can be a drawback with less hindered amines like triethylamine (TEA). This document provides detailed application notes and protocols for the effective use of this compound in silylation reactions.

Advantages of Using this compound

The primary advantage of this compound lies in its steric hindrance, which imparts several beneficial properties to silylation reactions:

  • High Selectivity: Due to its bulkiness, this compound facilitates the selective silylation of less sterically hindered hydroxyl groups. This is particularly advantageous in molecules with multiple hydroxyl groups of varying steric environments (e.g., primary vs. secondary alcohols).

  • Non-Nucleophilic Nature: The isopropyl groups effectively shield the nitrogen's lone pair of electrons, rendering it non-nucleophilic. This prevents the formation of quaternary ammonium salts or other byproducts that can arise from the base attacking the silylating agent or other electrophiles in the reaction mixture.

  • Reduced Side Reactions: By acting solely as a proton scavenger, this compound minimizes the potential for side reactions, leading to cleaner reaction profiles and higher yields of the desired silylated product.

Comparative Data of Amine Bases in Silylation

The choice of amine base can significantly impact the outcome of a silylation reaction. The following table summarizes the expected relative performance of common amine bases in the silylation of a primary alcohol with a bulky silylating agent like triisopropylsilyl chloride (TIPS-Cl).

Amine BaseSteric HindranceNucleophilicityExpected Reaction RateExpected Selectivity (Primary vs. Secondary OH)
Triethylamine (TEA)LowModerateFastModerate
ImidazoleLowHigh (catalytic)Very FastLow to Moderate
N,N-Diisopropylethylamine (DIPEA)HighLowModerateHigh
This compound (TIPA) Very High Very Low Slow to Moderate Very High

Note: The data presented is a qualitative summary based on established principles of organic chemistry. Actual reaction rates and yields will vary depending on the specific substrate, silylating agent, and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Silylation of a Primary Alcohol using Triisopropylsilyl Chloride (TIPS-Cl) and this compound

This protocol describes a general method for the protection of a primary alcohol.

Materials:

  • Primary alcohol (1.0 equiv)

  • Triisopropylsilyl chloride (TIPS-Cl) (1.1-1.5 equiv)

  • This compound (1.5-2.0 equiv)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry, round-bottom flask under an inert atmosphere, add the primary alcohol.

  • Solvent and Base Addition: Add anhydrous DCM or DMF, followed by the addition of this compound. Stir the mixture until all components are dissolved.

  • Addition of Silylating Agent: Slowly add triisopropylsilyl chloride to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from a few hours to overnight, depending on the reactivity of the alcohol.

  • Workup:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Protocol 2: Selective Silylation of a Primary Alcohol in the Presence of a Secondary Alcohol

This protocol leverages the steric hindrance of this compound to achieve selective protection of a primary hydroxyl group.

Materials:

  • Diol containing both a primary and a secondary alcohol (1.0 equiv)

  • Triisopropylsilyl chloride (TIPS-Cl) (1.05-1.1 equiv)

  • This compound (1.2-1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the diol in anhydrous DCM.

  • Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. Add this compound to the cooled solution.

  • Controlled Addition of Silylating Agent: Add triisopropylsilyl chloride dropwise to the reaction mixture over a period of 10-15 minutes.

  • Reaction Monitoring: Carefully monitor the reaction progress by TLC to maximize the formation of the mono-silylated product and minimize the formation of the di-silylated byproduct.

  • Workup:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the desired mono-silylated product from any unreacted starting material and di-silylated byproduct by flash column chromatography.

Visualizations

Signaling Pathway for Base Selection in Silylation

The choice of an appropriate amine base is critical for the success of a silylation reaction. The following diagram illustrates a decision-making process for selecting a suitable base, highlighting the role of steric hindrance.

BaseSelection Start Silylation Reaction Planned Substrate Substrate Analysis: - Steric hindrance around OH? - Presence of multiple OH groups? Start->Substrate PrimaryOH Primary or Unhindered Alcohol Substrate->PrimaryOH Single, unhindered OH MultipleOH Multiple or Hindered Alcohols Substrate->MultipleOH Multiple or hindered OH NonSelective High Reactivity Needed, Selectivity not Critical PrimaryOH->NonSelective Selectivity Is Chemoselectivity Required? MultipleOH->Selectivity Selectivity->NonSelective No Selective High Selectivity for Less Hindered OH is Critical Selectivity->Selective Yes TEA_Imidazole Use Less Hindered Base: - Triethylamine (TEA) - Imidazole NonSelective->TEA_Imidazole TIPA_DIPEA Use Sterically Hindered Base: - this compound (TIPA) - DIPEA Selective->TIPA_DIPEA Outcome1 Fast Reaction, Low Selectivity TEA_Imidazole->Outcome1 Outcome2 Slower Reaction, High Selectivity TIPA_DIPEA->Outcome2

Caption: Decision workflow for amine base selection in silylation reactions.

Experimental Workflow for Silylation

The following diagram outlines the general experimental workflow for a silylation reaction.

SilylationWorkflow Start Start: Prepare Dry Glassware and Reagents ReactionSetup Reaction Setup: - Dissolve alcohol in anhydrous solvent - Add this compound - Cool if necessary Start->ReactionSetup SilylatingAgent Add Silylating Agent (e.g., TIPS-Cl) Dropwise ReactionSetup->SilylatingAgent Monitoring Monitor Reaction Progress (TLC, GC-MS) SilylatingAgent->Monitoring Workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash and dry Monitoring->Workup Reaction Complete Purification Purification: Flash Column Chromatography Workup->Purification Product Final Product: Pure Silyl Ether Purification->Product

Caption: General experimental workflow for silylation of an alcohol.

Triisopropylamine in Peptide Coupling and Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triisopropylamine (TIPA) is a sterically hindered, non-nucleophilic tertiary amine base utilized in peptide synthesis to facilitate amide bond formation while minimizing common side reactions, most notably racemization. Its bulky isopropyl groups render the nitrogen atom basic yet sterically inaccessible for nucleophilic attack on activated amino acid derivatives. This characteristic is crucial for preserving the chiral integrity of the amino acids during the coupling process. This document provides detailed application notes, experimental protocols, and a comparative analysis of this compound with the more commonly used diisopropylethylamine (DIPEA) in peptide synthesis.

Introduction

In peptide synthesis, particularly in the widely adopted solid-phase peptide synthesis (SPPS), the formation of the peptide (amide) bond is a critical step. This reaction involves the activation of the C-terminal carboxylic acid of a protected amino acid and its subsequent coupling with the N-terminal amine of the growing peptide chain. A key component in this process is a tertiary amine base, which serves two primary functions:

  • Neutralization: It neutralizes the protonated N-terminal amine of the peptide chain, rendering it a free amine and thus a competent nucleophile for the coupling reaction.

  • Activation: In conjunction with a coupling reagent, it facilitates the formation of a highly reactive activated ester of the incoming amino acid.

The ideal base for peptide coupling should be sufficiently basic to deprotonate the amine but non-nucleophilic to avoid unwanted side reactions, such as the hydrolysis of the activated ester or racemization of the chiral amino acid. This compound, with its significant steric hindrance around the nitrogen atom, fits these criteria, although its use is less documented than the structurally similar diisopropylethylamine (DIPEA).

Physicochemical Properties and Role in Peptide Synthesis

This compound is a colorless liquid with the chemical formula C₉H₂₁N.[1] Its three bulky isopropyl groups create significant steric hindrance around the central nitrogen atom, making it a highly effective non-nucleophilic base.[1] This steric bulk is the primary reason for its utility in peptide synthesis.

The primary role of this compound in peptide coupling is to act as a proton scavenger. During the activation of an Nα-protected amino acid with a coupling reagent (e.g., HATU, HBTU), an acidic byproduct is often formed. This compound neutralizes this acid, driving the activation reaction forward. Subsequently, it deprotonates the ammonium salt of the N-terminal amine of the peptide chain attached to the solid support, allowing the free amine to attack the activated carboxylic acid of the incoming amino acid, thereby forming the peptide bond.

The mechanism of base-catalyzed racemization during peptide coupling often involves the formation of a 5(4H)-oxazolone intermediate. The use of a sterically hindered base like this compound is thought to disfavor the formation of this intermediate, thus preserving the stereochemical integrity of the amino acid.[2]

Comparison with Diisopropylethylamine (DIPEA)

This compound and DIPEA are both highly effective sterically hindered bases used in peptide synthesis. While DIPEA is more commonly cited in standard protocols, this compound presents a viable alternative.

PropertyThis compound (TIPA)Diisopropylethylamine (DIPEA)Reference
Structure N(CH(CH₃)₂)₃CH(CH₃)₂N(CH₂CH₃)₂[1]
Steric Hindrance Very HighHigh[1]
Nucleophilicity Very LowLow[3]
Common Usage Less CommonVery Common[4][5]

The greater steric bulk of this compound compared to DIPEA could, in theory, offer enhanced suppression of racemization in certain contexts, although quantitative comparisons in the literature are scarce. However, this increased bulk might also slightly decrease the reaction rate due to hindered access to the proton that needs to be abstracted.

Experimental Protocols

The following are generalized protocols for the use of a sterically hindered base like this compound in solid-phase peptide synthesis. The specific quantities and reaction times may need to be optimized based on the specific amino acids being coupled and the scale of the synthesis.

Materials
  • Fmoc-protected amino acids

  • Peptide synthesis grade Dimethylformamide (DMF)

  • This compound (TIPA) or Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HATU, HBTU)

  • Rink Amide resin (or other suitable solid support)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Protocol 1: Standard Coupling using HATU/TIPA

This protocol describes a single coupling cycle in an Fmoc-based solid-phase peptide synthesis.

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4 equivalents relative to resin loading) in DMF.

    • Add the coupling reagent, HATU (3.9 equivalents), to the amino acid solution.

    • Add this compound (8 equivalents) to the solution to pre-activate the amino acid. Allow this mixture to react for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Monitor the coupling reaction completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF (3 times) to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under a stream of nitrogen.

  • Cleavage:

    • Add the cleavage cocktail to the dried resin. A common cocktail for peptides without sensitive residues is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[6]

    • Gently agitate the mixture for 2-3 hours at room temperature.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Due to the limited availability of direct quantitative comparisons in the literature specifically for this compound, the following tables present typical data ranges observed in peptide synthesis using sterically hindered bases like DIPEA, which is expected to be comparable to this compound.

Table 1: Typical Yield and Purity in SPPS

Peptide LengthCoupling Efficiency per StepTheoretical Crude PurityFinal Yield after Purification
10-mer>99%>90%50-70%
20-mer>99%>80%30-50%
30-mer>98%>50%10-30%

Note: These are generalized values and can vary significantly based on the peptide sequence and synthesis conditions.

Table 2: Comparison of Bases in Racemization Control

BaseSteric HindranceRelative Racemization Potential
Triethylamine (TEA)LowHigh
N-methylmorpholine (NMM)ModerateModerate
Diisopropylethylamine (DIPEA)HighLow
This compound (TIPA) Very High Very Low (Theoretically)
2,4,6-CollidineHighLow

Visualizations

Peptide Coupling Workflow

PeptideCouplingWorkflow Resin Resin with N-terminal Amine Coupling Peptide Bond Formation Resin->Coupling AA_Coupling Fmoc-AA + Coupling Reagent + this compound Activation Activated Fmoc-AA AA_Coupling->Activation Activation->Coupling Peptide Elongated Peptide on Resin Coupling->Peptide

Caption: General workflow for a single amino acid coupling step in SPPS.

Logical Relationship in Base Selection

BaseSelection cluster_0 Factors Influencing Base Selection cluster_1 Desired Outcomes in Peptide Synthesis Steric_Hindrance Steric Hindrance Minimized_Racemization Minimized Racemization Steric_Hindrance->Minimized_Racemization Reduced_Side_Reactions Reduced Side Reactions Steric_Hindrance->Reduced_Side_Reactions (low nucleophilicity) Basicity Basicity High_Coupling_Efficiency High Coupling Efficiency Basicity->High_Coupling_Efficiency (proton abstraction) Nucleophilicity Nucleophilicity Nucleophilicity->Reduced_Side_Reactions (low reactivity)

Caption: Key factors influencing the choice of a base in peptide synthesis.

Conclusion

This compound serves as a highly effective, sterically hindered, non-nucleophilic base for peptide coupling reactions. Its significant steric bulk theoretically offers excellent suppression of racemization, a critical factor for the synthesis of high-purity peptides. While less commonly documented in standard protocols than DIPEA, the principles of its application are analogous. The provided protocols offer a starting point for the use of this compound in solid-phase peptide synthesis. Researchers are encouraged to optimize reaction conditions for their specific peptide sequences to achieve the best possible yields and purities. The choice between this compound and other hindered bases like DIPEA may depend on factors such as cost, availability, and empirical results for a particularly challenging coupling.

References

The Role of Triisopropylamine in Dehydrohalogenation Reactions: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the application of triisopropylamine in dehydrohalogenation reactions. This compound is a sterically hindered, non-nucleophilic base that plays a crucial role in promoting elimination reactions, particularly the E2 pathway, to synthesize alkenes from alkyl halides. Its significant steric bulk around the central nitrogen atom governs its reactivity, making it an effective proton abstractor while minimizing competing nucleophilic substitution reactions.

Introduction to this compound in Dehydrohalogenation

Dehydrohalogenation is a fundamental organic transformation involving the removal of a hydrogen and a halogen atom from adjacent carbons of an alkyl halide to form an alkene.[1] The choice of base is critical in directing the outcome of this reaction, influencing both the reaction rate and the regioselectivity of the resulting alkene.

This compound, with its three bulky isopropyl groups attached to a central nitrogen atom, is classified as a non-nucleophilic base.[2][3] This steric hindrance prevents the nitrogen's lone pair of electrons from attacking an electrophilic carbon center (SN2 reaction), while still allowing it to abstract a proton, thus favoring the E2 elimination pathway.[4]

Key Properties of this compound:

PropertyValueReference
Chemical Formula C₉H₂₁N[2]
Molar Mass 143.27 g/mol [2]
pKa of Conjugate Acid ~11.06[5]
Appearance Colorless liquid[2]
Boiling Point 131.8 °C[2]

Mechanism of Dehydrohalogenation with this compound

This compound promotes dehydrohalogenation primarily through the E2 (bimolecular elimination) mechanism . This is a concerted, one-step process where the base removes a proton from a carbon adjacent (β-position) to the carbon bearing the halogen (α-position), and the halide leaving group departs simultaneously, resulting in the formation of a double bond.

A critical aspect of the E2 mechanism is the requirement for an anti-periplanar geometry of the β-hydrogen and the leaving group. This alignment allows for optimal orbital overlap in the transition state, facilitating the smooth formation of the π-bond.

E2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R R-CH(H)-CH(X)-R' TS [R-CH---H---N(i-Pr)₃]‡ [R-CH---CH-R'] [X---CH-R'] R->TS Proton abstraction & Leaving group departure Base N(i-Pr)₃ Alkene R-CH=CH-R' TS->Alkene Salt [HN(i-Pr)₃]⁺X⁻ TS->Salt

Regioselectivity: Zaitsev vs. Hofmann Elimination

When an alkyl halide has more than one type of β-hydrogen, the dehydrohalogenation reaction can yield a mixture of isomeric alkenes. The regiochemical outcome is largely determined by the steric bulk of the base.

  • Zaitsev's Rule: With small, unhindered bases (e.g., ethoxide, hydroxide), the major product is typically the more substituted (and more thermodynamically stable) alkene. This is known as the Zaitsev product.[6][7]

  • Hofmann's Rule: With sterically hindered bases like this compound, the major product is often the less substituted alkene, known as the Hofmann product.[7][8] The bulky base preferentially abstracts the more sterically accessible proton from the less hindered β-carbon.

Regioselectivity cluster_Zaitsev Zaitsev Pathway cluster_Hofmann Hofmann Pathway Substrate 2-Bromo-2-methylbutane Zaitsev_Base Small Base (e.g., NaOEt) Substrate->Zaitsev_Base Hofmann_Base Bulky Base (e.g., N(i-Pr)₃) Substrate->Hofmann_Base Zaitsev_Product 2-Methyl-2-butene (More Substituted) Zaitsev_Base->Zaitsev_Product Favored Hofmann_Product 2-Methyl-1-butene (Less Substituted) Hofmann_Base->Hofmann_Product Favored

Quantitative Data

While specific quantitative data for this compound in dehydrohalogenation is not extensively tabulated in readily available literature, the general principle of bulky bases favoring Hofmann products is well-established. The product ratio is highly dependent on the specific substrate, reaction conditions, and the exact nature of the base. For comparison, data for other sterically hindered bases like potassium tert-butoxide often show a strong preference for the Hofmann product. For instance, in the dehydrohalogenation of 2-bromobutane, using potassium tert-butoxide can yield up to 81% of the less substituted but-1-ene (Hofmann product) and 19% of the more substituted but-2-ene (Zaitsev product).[6] It is expected that this compound would exhibit a similar trend towards the Hofmann product due to its steric bulk.

Alkyl HalideBaseMajor Product (Yield)Minor Product (Yield)
2-BromobutanePotassium tert-butoxideBut-1-ene (~81%)But-2-ene (~19%)
2-Bromo-2-methylbutanePotassium tert-butoxide2-Methyl-1-butene (Hofmann)2-Methyl-2-butene (Zaitsev)
3-Chloro-3-methylpentaneSodium methoxide3-Methyl-2-pentene (Zaitsev)2-Ethyl-1-butene (Hofmann)

Note: The yields are approximate and can vary based on reaction conditions. Data for this compound is inferred from the behavior of other bulky bases.

Experimental Protocols

The following are generalized protocols for conducting dehydrohalogenation reactions using a sterically hindered base like this compound. Note: These are illustrative examples and may require optimization for specific substrates.

Protocol 1: General Dehydrohalogenation of a Secondary Alkyl Halide

Objective: To synthesize an alkene from a secondary alkyl halide via an E2 reaction using this compound.

Materials:

  • Secondary alkyl halide (e.g., 2-bromopentane)

  • This compound (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

  • Inert gas atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Heating mantle or oil bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a dry, inert gas-flushed round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add the secondary alkyl halide (1.0 equivalent) and the anhydrous solvent.

  • Base Addition: While stirring, add this compound (1.5 - 2.0 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction time can vary from a few hours to overnight depending on the substrate.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate (triisopropylammonium halide salt) has formed, it can be removed by filtration.

    • Transfer the mixture to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl) to remove any remaining this compound.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by distillation or column chromatography to obtain the desired alkene.

Protocol_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Alkyl Halide & Solvent Setup->Reagents Base Add this compound Reagents->Base Reaction Heat to Reflux & Monitor Base->Reaction Workup Aqueous Work-up (Acid, Base, Brine Wash) Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification

Conclusion

This compound is a valuable tool in organic synthesis for effecting dehydrohalogenation reactions. Its sterically hindered nature effectively suppresses unwanted SN2 side reactions and promotes the E2 elimination pathway. A key application is in the regioselective synthesis of less substituted (Hofmann) alkenes from alkyl halides. Researchers and drug development professionals can leverage the properties of this compound to achieve specific and controlled alkene synthesis in their synthetic strategies. Careful consideration of the substrate and reaction conditions is necessary to optimize the yield and regioselectivity of the desired product.

References

Triisopropylamine in Polymerization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisopropylamine (TiPA) is a sterically hindered, non-nucleophilic tertiary amine.[1][2] Its bulky isopropyl groups surrounding the central nitrogen atom are key to its chemical reactivity, making it a weak nucleophile but a moderately strong base. While not typically employed as a primary catalyst for polymerization, this compound serves crucial roles in polymer synthesis and stabilization. Its unique properties are leveraged to control reaction conditions, prevent undesirable side reactions, and enhance the longevity of polymeric materials.[1]

This document provides detailed application notes and protocols for the use of this compound in the context of polymerization reactions, focusing on its functions as a hindered base and a polymer stabilizer.

Application Notes

This compound as a Hindered Base in Polymerization

In various polymerization systems, acidic impurities originating from monomers, initiators, or solvents can interfere with the catalytic activity or lead to undesirable side reactions. This compound is an effective acid scavenger due to its basicity and low nucleophilicity. Its steric bulk prevents it from interfering with catalytic centers or participating in the polymerization process itself.

Key Applications:

  • Monomer and Solvent Purification: Used to neutralize acidic impurities in monomers (e.g., acrylics, methacrylics) and solvents prior to polymerization, ensuring a controlled reaction environment.

  • Controlled/Living Polymerization: In techniques like Atom Transfer Radical Polymerization (ATRP), where catalyst activity is sensitive to acidic protons, this compound can be employed to maintain optimal reaction conditions. While not a direct ligand in the catalytic system, it helps in maintaining the desired equilibrium between active and dormant species by neutralizing any generated acid.

  • Polyurethane Formulations: In the synthesis of polyurethanes, tertiary amines are often used to catalyze the reaction between isocyanates and polyols.[3][4] While less reactive than other tertiary amines, this compound can be used to modulate the reaction rate and prevent premature gelation, acting as a reaction retarder or pot-life extender.

This compound as a Polymer Stabilizer

Polymers are susceptible to degradation upon exposure to heat, light, and oxygen. This compound can act as a stabilizer, particularly in its role as a hindered amine.

Key Applications:

  • Hindered Amine Light Stabilizer (HALS): Although not a traditional HALS, its structure provides some light-stabilizing properties. Hindered amines function by scavenging free radicals generated by UV exposure, thereby inhibiting the degradation cascade.[5]

  • Thermal Stabilizer: It can neutralize acidic byproducts formed during polymer processing at elevated temperatures, which can otherwise accelerate degradation.

Quantitative Data

PropertyValueReference
Chemical Formula C₉H₂₁N[1]
Molar Mass 143.27 g/mol [1]
Appearance Colorless to pale yellow liquid
Density 0.755 g/cm³ at 25 °C[1]
Boiling Point 155-157 °C[1]
pKa of Conjugate Acid ~10.7 (in water)

Experimental Protocols

Protocol 1: Purification of Acrylic Monomer using this compound

Objective: To remove acidic impurities from a commercial acrylic monomer prior to free-radical polymerization.

Materials:

  • Acrylic monomer (e.g., methyl methacrylate)

  • This compound (TiPA)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inhibitor remover column (e.g., alumina)

  • Round-bottom flask

  • Stir bar

  • Distillation apparatus

  • Schlenk flask for storage

Procedure:

  • Pass the acrylic monomer through an inhibitor remover column to remove the storage stabilizer (e.g., hydroquinone).

  • In a round-bottom flask, add the inhibitor-free monomer and a stir bar.

  • Add this compound (1-2% v/v) to the monomer.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add anhydrous magnesium sulfate (5-10% w/v) to the mixture to remove water and the protonated this compound salt.

  • Stir for an additional 30 minutes.

  • Filter the mixture to remove the drying agent and any solid residues.

  • For highly sensitive polymerizations, further purify the monomer by vacuum distillation.

  • Store the purified monomer under an inert atmosphere (e.g., nitrogen or argon) in a Schlenk flask at low temperature.

Protocol 2: Use of this compound as a Co-additive in Polyurethane Foam Formulation

Objective: To modulate the reactivity and extend the pot-life of a polyurethane foam system.

Materials:

  • Polyol blend

  • Isocyanate (e.g., MDI or TDI)

  • Primary catalyst (e.g., dibutyltin dilaurate - DBTDL)

  • Blowing agent (e.g., water)

  • Surfactant

  • This compound (TiPA)

  • Mixing vessel

  • Mechanical stirrer

Procedure:

  • In a mixing vessel, thoroughly mix the polyol blend, surfactant, blowing agent, and the primary catalyst.

  • In a separate, preliminary experiment, determine the desired level of reaction modulation. Start with a low concentration of this compound (e.g., 0.1 parts per hundred parts of polyol) and incrementally increase in subsequent experiments.

  • Add the predetermined amount of this compound to the polyol mixture and mix thoroughly.

  • Add the isocyanate component to the mixture and immediately begin vigorous mechanical stirring.

  • Monitor the cream time, gel time, and tack-free time of the foaming mixture and compare it to a control formulation without this compound.

  • Adjust the concentration of this compound in subsequent formulations to achieve the desired reactivity profile.

Diagrams

experimental_workflow cluster_purification Protocol 1: Monomer Purification start Commercial Acrylic Monomer inhibitor_removal Inhibitor Removal start->inhibitor_removal add_tipa Add TiPA (1-2% v/v) inhibitor_removal->add_tipa stir_1 Stir 1-2 hours add_tipa->stir_1 add_mgso4 Add Anhydrous MgSO4 stir_1->add_mgso4 stir_2 Stir 30 mins add_mgso4->stir_2 filter Filter stir_2->filter distill Vacuum Distillation (Optional) filter->distill store Store Purified Monomer distill->store

Caption: Workflow for the purification of acrylic monomers using this compound.

logical_relationship cluster_role Role of this compound in Polymerization TiPA This compound (TiPA) HinderedBase Hindered Non-Nucleophilic Base TiPA->HinderedBase due to steric hindrance Stabilizer Polymer Stabilizer TiPA->Stabilizer as a hindered amine AcidScavenger Acid Scavenger HinderedBase->AcidScavenger ReactionControl Reaction Rate Modulation HinderedBase->ReactionControl RadicalScavenger Free Radical Scavenger Stabilizer->RadicalScavenger PolymerStability Enhanced Polymer Longevity AcidScavenger->PolymerStability ReactionControl->PolymerStability RadicalScavenger->PolymerStability

Caption: Logical relationship of this compound's properties and its roles in polymerization.

References

Application Notes and Protocols for Quenching Reactions Containing Triisopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods and protocols for effectively quenching chemical reactions that utilize the sterically hindered base, triisopropylamine. The following sections offer guidance on selecting the appropriate quenching strategy, detailed experimental procedures, and quantitative data to facilitate efficient removal of this compound and its corresponding salts from the reaction mixture.

Introduction to Quenching Strategies

This compound is a non-nucleophilic, sterically hindered organic base commonly employed in a variety of organic transformations, including silylations, triflations, and some oxidation reactions. Its bulky isopropyl groups render the nitrogen atom sterically inaccessible, minimizing side reactions. However, the complete removal of this compound and its protonated form (triisopropylammonium salts) from the reaction mixture during workup is crucial for obtaining a pure product.

The primary methods for quenching reactions and removing this compound are based on the principle of converting the basic amine into a water-soluble salt through protonation with an acid. This allows for its extraction into an aqueous phase. An alternative method involves the use of a copper (II) sulfate solution, which forms a coordination complex with the amine, facilitating its removal.

Data Presentation: Comparison of Quenching Methods

The selection of a quenching agent and workup procedure depends on the stability of the desired product to acidic or aqueous conditions. The following table summarizes the most common methods for removing this compound, along with their typical applications and considerations.

Quenching MethodReagentTypical ConcentrationNumber of WashesTypical ApplicationsAdvantagesDisadvantages
Acidic Wash Dilute Hydrochloric Acid (HCl)1 M2-3General purpose, for acid-stable products.Highly effective at protonating and removing the amine.Not suitable for acid-sensitive products. Can cause emulsions.
Acidic Wash Saturated Aqueous Ammonium Chloride (NH₄Cl)Saturated2-3Silylation reactions and other reactions with moderately acid-sensitive products.[1]Milder than strong acids, reducing the risk of product degradation.[1]Less effective than strong acids for complete removal.
Acidic Wash 5% Aqueous Citric Acid5% (w/v)2-3Reactions with products sensitive to strong mineral acids.A milder organic acid, often better tolerated by sensitive functional groups.May require more washes for complete removal compared to HCl.
Complexation 10% Aqueous Copper (II) Sulfate (CuSO₄)10% (w/v)2-3For acid-sensitive products where an acidic wash is not feasible.[2][3][4]Effective for amine removal without altering the pH significantly.[2][3][4]The resulting copper salts may need to be removed in subsequent steps if the product has chelating properties. The aqueous layer turns a deep blue/purple, indicating complex formation.[2][3]

Experimental Protocols

The following are detailed protocols for the most common methods of quenching reactions containing this compound.

Protocol 1: Quenching and Removal using Dilute Hydrochloric Acid

This is the most common and generally effective method for removing this compound from a reaction mixture, provided the desired product is stable to acidic conditions.

Materials:

  • Reaction mixture containing the product and this compound.

  • An appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • 1 M Hydrochloric Acid (HCl) solution.

  • Saturated aqueous sodium chloride solution (Brine).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • Standard laboratory glassware.

Procedure:

  • Cool the Reaction Mixture: If the reaction was performed at elevated temperatures, cool the mixture to room temperature. For exothermic quenches, it is advisable to cool the reaction mixture to 0 °C in an ice bath.

  • Dilute with Organic Solvent: Dilute the reaction mixture with an appropriate organic solvent (e.g., 2-3 volumes of ethyl acetate).

  • Transfer to Separatory Funnel: Transfer the diluted reaction mixture to a separatory funnel.

  • First Acidic Wash: Add an equal volume of 1 M HCl to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Close the stopcock and shake the funnel vigorously for 30-60 seconds.

  • Separate the Layers: Allow the layers to separate. The upper layer is typically the organic phase, and the lower layer is the aqueous phase containing the triisopropylammonium chloride salt. Drain the lower aqueous layer.

  • Repeat Acidic Wash: Repeat the wash with 1 M HCl (steps 4 and 5) one or two more times to ensure complete removal of the amine.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to remove any remaining water from the organic layer. Separate and discard the aqueous layer.

  • Dry the Organic Layer: Transfer the organic layer to a clean, dry flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Isolate the Product: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which can then be further purified.

Protocol 2: Quenching and Removal using Aqueous Copper (II) Sulfate

This method is suitable for reactions where the product is sensitive to acid. The copper (II) ions form a coordination complex with the amine, which is then extracted into the aqueous layer.[2][3][4]

Materials:

  • Reaction mixture containing the product and this compound.

  • An appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • 10% (w/v) Aqueous Copper (II) Sulfate (CuSO₄) solution.

  • Saturated aqueous sodium chloride solution (Brine).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • Standard laboratory glassware.

Procedure:

  • Cool and Dilute: Cool the reaction mixture to room temperature and dilute with an appropriate organic solvent.

  • Transfer to Separatory Funnel: Transfer the diluted mixture to a separatory funnel.

  • Copper Sulfate Wash: Add an equal volume of 10% aqueous CuSO₄ solution. Shake the funnel vigorously. The aqueous layer should turn a deep blue or purple color as the copper-amine complex forms.[2][3]

  • Separate Layers: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat Wash: Continue washing the organic layer with fresh portions of the CuSO₄ solution until the aqueous layer no longer shows a significant color change.[2][3]

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Dry and Isolate: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude product.

Mandatory Visualizations

The following diagrams illustrate the workflows for the quenching and removal of this compound.

Quenching_Workflow_Acid_Wash ReactionMixture Reaction Mixture (Product + this compound) Dilution Dilute with Organic Solvent ReactionMixture->Dilution AcidWash Wash with 1 M HCl (2-3x) Dilution->AcidWash Separation Separate Layers AcidWash->Separation OrganicLayer Organic Layer (Product) Separation->OrganicLayer Retain AqueousLayer Aqueous Layer (Triisopropylammonium Chloride) Separation->AqueousLayer Discard BrineWash Wash with Brine OrganicLayer->BrineWash Drying Dry over Na2SO4 BrineWash->Drying Filtration Filter Drying->Filtration Concentration Concentrate Filtration->Concentration CrudeProduct Crude Product Concentration->CrudeProduct

Caption: Workflow for Acidic Wash Removal of this compound.

Quenching_Workflow_Copper_Sulfate ReactionMixture Reaction Mixture (Product + this compound) Dilution Dilute with Organic Solvent ReactionMixture->Dilution CopperWash Wash with 10% CuSO4 (2-3x) Dilution->CopperWash Separation Separate Layers CopperWash->Separation OrganicLayer Organic Layer (Product) Separation->OrganicLayer Retain AqueousLayer Aqueous Layer (Copper-Amine Complex) Separation->AqueousLayer Discard BrineWash Wash with Brine OrganicLayer->BrineWash Drying Dry over Na2SO4 BrineWash->Drying Filtration Filter Drying->Filtration Concentration Concentrate Filtration->Concentration CrudeProduct Crude Product Concentration->CrudeProduct

Caption: Workflow for Copper Sulfate Complexation and Removal.

Decision_Tree_Quenching Start Is the product acid-stable? AcidWash Use Acidic Wash Protocol (e.g., 1 M HCl) Start->AcidWash  Yes CopperSulfate Use Copper Sulfate Protocol Start->CopperSulfate  No

Caption: Decision Tree for Selecting a Quenching Method.

References

Application Notes and Protocols: Triisopropylamine as a Scavenger for Acidic Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In a wide range of chemical syntheses, particularly in the pharmaceutical and fine chemical industries, the formation of acidic byproducts is a common occurrence. These byproducts, such as hydrogen halides (e.g., HCl, HBr) or trifluoroacetic acid (TFA), can often lead to undesired side reactions, degradation of the desired product, or inhibition of catalytic processes. To mitigate these effects, non-nucleophilic organic bases are frequently employed as "scavengers" to neutralize these acidic species in situ. Triisopropylamine ((i-Pr)₃N), a sterically hindered tertiary amine, is a valuable tool for this purpose. Its significant steric bulk renders it a poor nucleophile, minimizing the risk of unwanted reactions with electrophilic centers in the substrate or product, while its basicity allows for the effective neutralization of acidic byproducts.[1]

These application notes provide a comprehensive overview of the use of this compound as an acid scavenger, including a comparison with other common non-nucleophilic bases, detailed experimental protocols, and guidelines for its effective application.

Principle of Action

This compound functions as an acid scavenger by utilizing the lone pair of electrons on its central nitrogen atom to accept a proton from an acidic byproduct generated during a reaction. The three bulky isopropyl groups surrounding the nitrogen atom create significant steric hindrance, which physically obstructs the nitrogen from attacking electrophilic carbon centers.[2] This non-nucleophilic character is crucial in reactions involving sensitive functional groups that might otherwise react with a less hindered amine. The resulting triisopropylammonium salt is typically soluble in organic solvents and can be readily removed during aqueous workup.

Comparison with Other Common Amine Scavengers

The choice of an appropriate acid scavenger depends on several factors, including the strength of the acid byproduct, the reaction conditions, and the steric and electronic properties of the reactants and products. This compound is often compared with other tertiary amines like triethylamine (TEA) and N,N-diisopropylethylamine (DIEA or Hünig's base).

PropertyTriethylamine (TEA)N,N-Diisopropylethylamine (DIEA)This compound (TIPA)
Structure (CH₃CH₂)₃N(i-Pr)₂NEt(i-Pr)₃N
pKa of Conjugate Acid ~10.78[3]~10.75[2]~11.4
Steric Hindrance LowModerateHigh[1]
Nucleophilicity ModerateLow[4]Very Low
Typical Applications General purpose base, suitable for scavenging weaker acids where nucleophilicity is not a major concern.Widely used in peptide synthesis and other reactions requiring a non-nucleophilic base.[5]Preferred in reactions with highly electrophilic reagents or sensitive substrates where minimal nucleophilicity is critical.
Advantages Low cost, readily available.Good balance of basicity and low nucleophilicity.[5]Extremely low nucleophilicity, minimizing side reactions.[1]
Disadvantages Can act as a nucleophile, leading to side products.More expensive than TEA.Higher cost and can be less reactive as a base due to extreme steric hindrance.

Experimental Protocols

General Protocol for Using this compound as an Acid Scavenger in Amide Bond Formation

This protocol describes a general procedure for the synthesis of an amide from a carboxylic acid and an amine, using a coupling agent that generates an acidic byproduct (e.g., HCl from thionyl chloride activation).

Materials:

  • Carboxylic acid

  • Amine

  • Thionyl chloride (SOCl₂) or other activating agent

  • This compound

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Acid Chloride Formation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.1 equivalents) dropwise. Allow the reaction to stir at 0 °C for 15 minutes and then at room temperature for 1 hour, or until the evolution of gas ceases.

  • Removal of Excess Reagent: Remove the excess thionyl chloride and solvent under reduced pressure.

  • Amidation: Re-dissolve the crude acid chloride in fresh anhydrous DCM. In a separate flask, dissolve the amine (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DCM.

  • Reaction: Slowly add the amine/triisopropylamine solution to the acid chloride solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and this compound), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude amide.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Protocol for Workup to Remove Triisopropylammonium Salts

The triisopropylammonium salt formed during the reaction can typically be removed by a standard aqueous workup.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). The protonated this compound will partition into the aqueous layer.

  • Separate the aqueous layer.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine to remove the bulk of dissolved water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the organic phase to isolate the product.

Mandatory Visualizations

Acid_Scavenging_Mechanism cluster_reaction Reaction Mixture cluster_scavenging Scavenging Process Reactants Reactants Product Product Reactants->Product Reaction Acid_Byproduct Acidic Byproduct (H-X) Reactants->Acid_Byproduct Generates TIPA This compound ((i-Pr)₃N) Acid_Byproduct->TIPA Proton Transfer Salt Triisopropylammonium Salt ((i-Pr)₃NH⁺X⁻) TIPA->Salt Neutralizes

Caption: Mechanism of acid scavenging by this compound.

Experimental_Workflow Start Start: Reaction Setup Reaction Perform Chemical Reaction (generates acidic byproduct) Start->Reaction Add_Scavenger Add this compound Reaction->Add_Scavenger Workup Aqueous Workup (Acid/Base Washes) Add_Scavenger->Workup Dry_Concentrate Dry and Concentrate Organic Phase Workup->Dry_Concentrate Purification Purify Product (Chromatography/Recrystallization) Dry_Concentrate->Purification End End: Purified Product Purification->End

Caption: General experimental workflow for using an acid scavenger.

Scavenger_Selection Start Select Acid Scavenger Nucleophilic_Substrate Are substrates or products highly sensitive to nucleophilic attack? Start->Nucleophilic_Substrate Strong_Acid Is the acidic byproduct a strong acid (e.g., HCl)? Nucleophilic_Substrate->Strong_Acid Yes Use_TEA Consider Triethylamine Nucleophilic_Substrate->Use_TEA No Use_TIPA Use this compound Strong_Acid->Use_TIPA Yes Use_DIEA Consider DIEA Strong_Acid->Use_DIEA No (e.g., TFA)

Caption: Decision tree for selecting an appropriate amine scavenger.

Conclusion

This compound is a highly effective, non-nucleophilic base for scavenging acidic byproducts in a variety of organic reactions. Its significant steric hindrance makes it the scavenger of choice when working with sensitive substrates that are prone to nucleophilic attack. While its cost may be higher than less hindered amines like triethylamine, the potential for increased product purity and yield by avoiding side reactions often justifies its use in complex syntheses, particularly in the development of pharmaceutical compounds. The protocols and guidelines presented here provide a framework for the successful application of this compound as an acid scavenger.

References

Application of Triisopropylamine in the Large-Scale Synthesis of Silyl Enol Ethers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triisopropylamine (i-Pr₃N) is a sterically hindered, non-nucleophilic tertiary amine that serves as a crucial reagent in large-scale organic synthesis. Its bulky isopropyl groups render the nitrogen atom's lone pair of electrons sterically inaccessible for nucleophilic attack, while still allowing it to function effectively as a base. This characteristic is particularly advantageous in reactions where undesired side reactions, such as alkylation of the amine or addition to a carbonyl group, can occur with less hindered bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). One of the primary industrial applications of this compound is in the regioselective formation of silyl enol ethers from ketones, particularly for the synthesis of the kinetic enolate isomer.

This application note details the use of this compound in the large-scale synthesis of silyl enol ethers, providing a comparative analysis of its performance against other common bases and a detailed experimental protocol.

Application Notes

Role of this compound in Silyl Enol Ether Formation

The formation of silyl enol ethers from ketones is a fundamental transformation in organic synthesis, providing a versatile intermediate for various carbon-carbon bond-forming reactions. In the case of unsymmetrical ketones, two different enolates can be formed: the kinetic enolate and the thermodynamic enolate. The kinetic enolate is formed by the removal of the most accessible proton, typically at the less substituted α-carbon, and is favored under conditions of strong, sterically hindered bases at low temperatures. The thermodynamic enolate, the more stable isomer, is formed at the more substituted α-carbon and is favored under equilibrating conditions.

This compound, owing to its significant steric bulk, is an excellent choice for promoting the formation of the kinetic silyl enol ether.[1] Its large steric profile prevents it from readily accessing the more hindered α-protons, leading to preferential deprotonation at the less substituted position. This regioselectivity is critical in the synthesis of complex molecules, such as pharmaceuticals and natural products, where precise control over isomer formation is paramount.

Advantages of this compound in Large-Scale Synthesis

In an industrial setting, the choice of base is dictated by several factors, including cost, safety, scalability, and impact on reaction performance (yield, purity, and selectivity). While this compound can be more expensive than simpler amines like triethylamine, its use is often justified by the following advantages:

  • High Regioselectivity: As mentioned, it provides excellent selectivity for the kinetic enolate, minimizing the formation of the undesired thermodynamic isomer and simplifying downstream purification.

  • Reduced Side Reactions: Its non-nucleophilic nature prevents it from participating in unwanted side reactions. For instance, it does not compete with the enolate in subsequent reactions and is less prone to quaternization reactions with alkyl halides that may be present in the reaction mixture.

  • Improved Process Safety and Control: The use of a non-nucleophilic base can lead to cleaner reaction profiles with fewer byproducts, which can simplify work-up and purification procedures, a significant consideration at scale.

Comparative Data

The selection of a base for the formation of silyl enol ethers is critical for achieving the desired regioselectivity. The following table summarizes the general trends observed when comparing this compound with other common amine bases in this application.

BaseSteric HindranceBasicity (pKa of conjugate acid)Typical RegioselectivityPotential Issues in Large-Scale Synthesis
This compound (i-Pr₃N) High~11.4Kinetic Higher cost compared to smaller amines.
Diisopropylethylamine (DIPEA) Moderate-High~11.0Primarily KineticCan sometimes lead to a mixture of isomers.
Triethylamine (Et₃N) Low-Moderate~10.8Thermodynamic Can act as a nucleophile, leading to side products.

Experimental Protocol: Large-Scale Synthesis of a Kinetic Silyl Enol Ether

This protocol describes a general procedure for the large-scale synthesis of a kinetic silyl enol ether from an unsymmetrical ketone using this compound and a silyl triflate.

Reaction Scheme:

Materials and Equipment:

  • Jacketed glass reactor (appropriate volume for the intended scale) equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and addition funnel.

  • An unsymmetrical ketone (e.g., 2-methylcyclohexanone)

  • This compound (i-Pr₃N), anhydrous

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Distillation apparatus (for purification)

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging of Reagents:

    • Charge the reactor with the unsymmetrical ketone (1.0 eq) and anhydrous dichloromethane (5-10 volumes).

    • Begin stirring and cool the reactor contents to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).

    • Add this compound (1.5 eq) to the reactor via the addition funnel over 15-20 minutes, maintaining the internal temperature below -70 °C.

  • Formation of the Silyl Enol Ether:

    • Slowly add trimethylsilyl triflate (1.2 eq) to the cold solution via the addition funnel over 30-60 minutes. A slight exotherm may be observed; maintain the internal temperature below -70 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC, TLC, or NMR of an aliquot).

  • Work-up:

    • Once the reaction is deemed complete, quench the reaction by slowly adding cold, saturated aqueous sodium bicarbonate solution while maintaining vigorous stirring. Allow the temperature to rise to 0 °C.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude silyl enol ether can be purified by fractional distillation under reduced pressure to yield the final product.

Safety Precautions:

  • All operations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn.

  • This compound and trimethylsilyl triflate are corrosive and moisture-sensitive. Handle with care under an inert atmosphere.

  • The reaction is performed at low temperatures; appropriate precautions for handling cryogenic materials should be taken.

Diagrams

reaction_workflow start Start: Reactor Setup (Clean, Dry, N2 Purge) reagents Charge Reagents: - Ketone - DCM - this compound start->reagents cooling Cool to -78 °C reagents->cooling silylation Add TMSOTf (Maintain T < -70 °C) cooling->silylation reaction Stir at -78 °C (1-2 hours) silylation->reaction quench Quench with aq. NaHCO3 reaction->quench workup Aqueous Work-up: - Separate Layers - Wash with NaHCO3, Brine - Dry with MgSO4 quench->workup purification Purification: - Concentrate - Vacuum Distillation workup->purification end End: Pure Kinetic Silyl Enol Ether purification->end

Experimental workflow for the large-scale synthesis of a kinetic silyl enol ether.

decision_tree start Desired Silyl Enol Ether Isomer? kinetic Kinetic Isomer start->kinetic Less Substituted thermodynamic Thermodynamic Isomer start->thermodynamic More Substituted base_choice_k Use a Sterically Hindered Base kinetic->base_choice_k base_choice_t Use a Less Hindered Base thermodynamic->base_choice_t iPr3N This compound (High Selectivity) base_choice_k->iPr3N High Steric Hindrance DIPEA DIPEA (Good Selectivity) base_choice_k->DIPEA Moderate Steric Hindrance Et3N Triethylamine base_choice_t->Et3N

Decision tree for base selection in silyl enol ether synthesis.

References

The Role of Triisopropylamine in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triisopropylamine (TIPA) is a sterically hindered, non-nucleophilic tertiary amine that has carved out a niche in the synthesis of complex pharmaceutical molecules. Its bulky isopropyl groups render the nitrogen atom's lone pair of electrons sterically inaccessible for nucleophilic attack, while still allowing it to function as an effective proton scavenger. This unique property makes it an invaluable tool in reactions where undesirable side reactions from nucleophilic bases must be avoided.

This document provides detailed application notes and protocols for the use of this compound in key synthetic transformations relevant to pharmaceutical development, including O-silylation for the protection of hindered alcohols and N-acylation of secondary amines.

Key Applications of this compound in Pharmaceutical Synthesis

This compound is primarily utilized in reactions that are sensitive to the nucleophilicity of the base. Its applications span a range of transformations crucial for the construction of active pharmaceutical ingredients (APIs) and their intermediates.

  • Protecting Group Chemistry: this compound is an excellent choice as a base in the introduction of bulky protecting groups, such as silyl ethers, onto sterically hindered alcohols. Its non-nucleophilic nature prevents it from competing with the alcohol for the silylating agent.

  • Acylation and Esterification Reactions: In the formation of esters and amides, particularly with sensitive substrates or hindered reactants, this compound effectively neutralizes the acidic byproducts without interfering with the desired reaction.

  • Peptide and Oligonucleotide Synthesis: While less common than diisopropylethylamine (DIPEA), this compound can be employed in peptide coupling reactions, especially when dealing with sterically demanding amino acids where minimizing side reactions is critical. In oligonucleotide synthesis, related diisopropylamino phosphoramidites are key intermediates.

Data Presentation: Comparison of Hindered Amine Bases

The choice of a hindered amine base can significantly impact reaction outcomes. The following table summarizes a qualitative comparison of commonly used hindered bases in pharmaceutical synthesis.

BasepKa of Conjugate AcidSteric HindranceCommon Applications in Pharmaceutical SynthesisKey Advantages
This compound (TIPA) ~11.4HighO-silylation of hindered alcohols, N-acylation, specific peptide couplings.Extremely low nucleophilicity, useful when other hindered bases lead to side reactions.
N,N-Diisopropylethylamine (DIPEA, Hünig's Base) ~10.7Moderate-HighPeptide synthesis (Fmoc-SPPS), alkylations, palladium-catalyzed cross-coupling reactions.Widely used, good balance of basicity and steric hindrance, commercially available in high purity.
2,2,6,6-Tetramethylpiperidine (TMP) ~11.2Very HighDeprotonation to form kinetic enolates, specific dehydrohalogenations.Very strong, non-nucleophilic base, but can be too hindered for some applications.
1,8-Diazabicycloundec-7-ene (DBU) ~13.5ModerateEliminations, deprotection of Fmoc group in peptide synthesis, various coupling reactions.Strong, non-nucleophilic base, but can promote isomerization and other side reactions.

Experimental Protocols

The following protocols are representative examples of the application of this compound in pharmaceutical synthesis.

Protocol 1: Selective O-Silylation of a Hindered Secondary Alcohol

This protocol details the selective protection of a sterically hindered secondary alcohol in the presence of a less hindered primary alcohol, a common challenge in the synthesis of complex pharmaceutical intermediates. The high steric bulk of this compound and the silylating agent allows for preferential reaction at the more accessible primary alcohol, which can then be selectively deprotected, leaving the secondary alcohol protected.

Reaction Scheme:

Caption: Selective O-silylation of a diol.

Materials:

  • Diol substrate containing both primary and secondary hydroxyl groups

  • tert-Butyldimethylsilyl chloride (TBDMS-Cl)

  • This compound (TIPA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the diol (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.5 equiv).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of tert-butyldimethylsilyl chloride (1.1 equiv) in anhydrous dichloromethane dropwise over 15 minutes.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the selectively O-silylated product.

Quantitative Data (Representative):

SubstrateProductYield (%)Purity (%)
1-Phenyl-1,2-ethanediol2-((tert-Butyldimethylsilyl)oxy)-1-phenylethan-1-ol85>98
Protocol 2: N-Acylation of a Sterically Hindered Secondary Amine

This protocol describes the acylation of a sterically hindered secondary amine, a common step in the synthesis of many active pharmaceutical ingredients. The use of the non-nucleophilic base this compound is crucial to prevent side reactions, such as the formation of ketene from the acyl chloride, which can occur with less hindered bases like triethylamine.

Reaction Scheme:

Caption: N-acylation of a hindered secondary amine.

Materials:

  • Sterically hindered secondary amine

  • Acetyl chloride

  • This compound (TIPA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the hindered secondary amine (1.0 equiv) and this compound (1.2 equiv) in anhydrous dichloromethane (0.2 M) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated product.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Quantitative Data (Representative):

SubstrateProductYield (%)Purity (%)
DiisopropylamineN,N-Diisopropylacetamide92>99

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

experimental_workflow cluster_protocol1 Protocol 1: O-Silylation Workflow cluster_protocol2 Protocol 2: N-Acylation Workflow p1_start Dissolve Diol and TIPA in DCM p1_cool Cool to 0 °C p1_start->p1_cool p1_add Add TBDMS-Cl p1_cool->p1_add p1_react Stir at RT p1_add->p1_react p1_quench Quench with NH4Cl p1_react->p1_quench p1_workup Workup and Extraction p1_quench->p1_workup p1_purify Purification p1_workup->p1_purify p1_product Isolated Product p1_purify->p1_product p2_start Dissolve Amine and TIPA in DCM p2_cool Cool to 0 °C p2_start->p2_cool p2_add Add Acetyl Chloride p2_cool->p2_add p2_react Stir at RT p2_add->p2_react p2_workup Workup and Extraction p2_react->p2_workup p2_purify Purification p2_workup->p2_purify p2_product Isolated Product p2_purify->p2_product

Caption: Experimental workflows for O-silylation and N-acylation.

Logical Relationship of Base Properties

The utility of this compound in specific synthetic applications is a direct consequence of its unique combination of basicity and steric hindrance.

base_properties TIPA This compound Steric_Hindrance High Steric Hindrance TIPA->Steric_Hindrance Basicity Sufficient Basicity (pKa of conjugate acid ~11.4) TIPA->Basicity Low_Nucleophilicity Low Nucleophilicity Steric_Hindrance->Low_Nucleophilicity Proton_Scavenger Effective Proton Scavenger Basicity->Proton_Scavenger Selective_Reactions Enables Selective Syntheses Low_Nucleophilicity->Selective_Reactions Proton_Scavenger->Selective_Reactions

Caption: Relationship between properties of TIPA and its utility.

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for Reaction Mixtures Containing Triisopropylamine (DIPEA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when removing triisopropylamine (i-Pr2NEt or DIPEA) and its salts from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing this compound (DIPEA) from a reaction mixture?

A1: The most common methods for removing DIPEA involve converting it into its water-soluble salt through an acidic wash. Other effective techniques include using scavenger resins, column chromatography, and evaporation or distillation. The choice of method depends on the properties of your desired product, such as its stability to acid and its solubility.

Q2: Why is it often difficult to remove DIPEA and its salts during a standard workup?

A2: DIPEA can be challenging to remove due to a combination of factors. While DIPEA itself is a base and can be extracted with acid, its hydrochloride salt (DIPEA·HCl) has some solubility in common organic solvents, making complete removal by simple aqueous washes difficult.[1][2] Furthermore, if your product is also a basic amine, it may be co-extracted with the DIPEA during an acidic wash.

Q3: My desired product is sensitive to strong acids. How can I remove DIPEA without degrading my compound?

A3: If your product is acid-labile, you should avoid strong acidic washes with reagents like HCl. Instead, you can use weaker acids such as 10% citric acid or saturated ammonium chloride solution.[3] Alternatively, a non-acidic method is to wash the organic layer with a 10% aqueous copper(II) sulfate solution. The copper ions will form a complex with the amine, which can then be extracted into the aqueous layer.[1][4] Scavenger resins with acidic functional groups are also an excellent option for acid-sensitive compounds.[5]

Q4: I have a water-soluble product. How can I remove DIPEA and its salts in this case?

A4: Removing DIPEA from a water-soluble product is a significant challenge. One approach is to use a scavenger resin. The resin can be added to the reaction mixture, and after stirring, the resin-bound DIPEA can be removed by filtration.[3][5] Another strategy is to perform column chromatography, potentially using a reverse-phase column where the polar product and the DIPEA salt will have different retention times.[3] If the product is not volatile, you might also consider removing the DIPEA by evaporation under high vacuum, possibly with co-evaporation using a solvent like toluene.[6]

Q5: What are some common issues encountered during the removal of DIPEA, and how can I troubleshoot them?

A5: Common issues include the formation of emulsions during aqueous washes, co-elution of DIPEA with the product during column chromatography, and incomplete removal of DIPEA salts. Our troubleshooting guide below provides detailed solutions to these and other problems.

Troubleshooting Guides

Issue 1: An emulsion has formed during the acidic wash.
Potential Cause Solution
High concentration of saltsAdd brine (saturated aqueous NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help break the emulsion.
Vigorous shakingGently swirl or invert the separatory funnel instead of shaking vigorously.
Presence of fine solid particlesFilter the entire mixture through a pad of Celite to remove the solids that may be stabilizing the emulsion.
Issue 2: The DIPEA or its salt is co-eluting with my product during silica gel chromatography.
Potential Cause Solution
Basic nature of the product and DIPEAAdd a small amount of a competing amine, such as triethylamine (1-2%), to the eluent. This will help to reduce tailing and improve separation.[7][8]
Inappropriate solvent systemSwitch to a different stationary phase, such as alumina (basic or neutral), which can be more effective for purifying amines.[7] Alternatively, consider reverse-phase chromatography.[3]
Overloading the columnReduce the amount of crude material loaded onto the column to improve resolution.
Issue 3: After an acidic wash, I still see DIPEA in my product by NMR.
Potential Cause Solution
Insufficient acidEnsure the pH of the aqueous layer is acidic (pH < 5) after the wash. Use a pH strip to check. Perform multiple washes with the acidic solution.
Solubility of DIPEA·HCl in the organic solventAfter the acidic washes, wash the organic layer with brine to help remove any remaining water-soluble salts. Consider switching to a less polar organic solvent for the extraction if your product is soluble.
Product is also basic and is being partially extractedUse a milder acidic wash (e.g., 10% citric acid) or switch to a non-acidic method like a copper sulfate wash or a scavenger resin.

Data Presentation

Solubility of Amine Salts
SaltSolventSolubilityReference
DIPEA·HClDichloromethane (DCM)Soluble[2]
DIPEA·HClTetrahydrofuran (THF)Partially soluble to sparingly soluble[1]
DIPEA·HClDiethyl etherSparingly soluble[9]
Triethylamine·HCl (TEA·HCl)Dichloromethane (DCM)Sparingly soluble[2]
TEA·HClTetrahydrofuran (THF)Insoluble[1]

This table suggests that for precipitating the hydrochloride salt of a tertiary amine base, using triethylamine instead of DIPEA and a solvent like THF can be an effective strategy.

Experimental Protocols

Protocol 1: Removal of DIPEA using an Acidic Wash

This protocol is suitable for products that are stable in acidic conditions.

Materials:

  • Reaction mixture in an organic solvent (e.g., DCM, Ethyl Acetate)

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Gently invert the funnel several times, venting frequently to release any pressure.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the wash with 1 M HCl two more times. Check the pH of the final aqueous wash to ensure it is acidic.

  • Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with an equal volume of brine to remove residual water and salts.

  • Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter or decant the dried organic solution and concentrate it under reduced pressure to obtain the purified product.

Protocol 2: Removal of DIPEA using a Scavenger Resin

This protocol is ideal for acid-sensitive or water-soluble products.

Materials:

  • Reaction mixture

  • Acidic scavenger resin (e.g., sulfonic acid resin)[5]

  • An appropriate solvent for the reaction mixture

  • Stir plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel or a syringe filter)

Procedure:

  • To the crude reaction mixture, add the acidic scavenger resin (typically 2-4 equivalents relative to the amount of DIPEA).

  • Stir the resulting slurry at room temperature for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS to determine when all the DIPEA has been scavenged.

  • Once the reaction is complete, filter the mixture to remove the resin.

  • Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

Mandatory Visualizations

Removal_Method_Selection cluster_alternatives Alternative Methods start Start: Crude Reaction Mixture with DIPEA product_stability Is the product acid-stable? start->product_stability product_solubility Is the product soluble in common organic solvents? product_stability->product_solubility No acid_wash Perform Acidic Wash (e.g., 1M HCl, 10% Citric Acid) product_stability->acid_wash Yes scavenger_resin Use Scavenger Resin (e.g., Sulfonic Acid Resin) product_solubility->scavenger_resin Yes chromatography Column Chromatography (Normal or Reverse Phase) product_solubility->chromatography No (Water Soluble) evaporation Evaporation/Distillation (High Vacuum, Azeotrope) product_solubility->evaporation Consider if non-volatile end Purified Product acid_wash->end scavenger_resin->end chromatography->end

Caption: Decision workflow for selecting a DIPEA removal method.

Liquid_Liquid_Extraction start 1. Add Reaction Mixture to Separatory Funnel add_acid 2. Add Aqueous Acid (e.g., 1M HCl) start->add_acid shake_vent 3. Gently Shake/Invert and Vent Funnel add_acid->shake_vent separate_layers 4. Allow Layers to Separate shake_vent->separate_layers drain_aqueous 5. Drain Aqueous Layer (contains DIPEA·HCl) separate_layers->drain_aqueous repeat_wash 6. Repeat Wash if Necessary drain_aqueous->repeat_wash repeat_wash->add_acid Yes neutralize 7. Wash with NaHCO₃ (aq) and Brine repeat_wash->neutralize No dry_concentrate 8. Dry and Concentrate Organic Layer neutralize->dry_concentrate end Purified Product dry_concentrate->end

Caption: Workflow for an acidic wash liquid-liquid extraction.

References

Technical Support Center: Purification of Products from Triisopropylamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of reaction products involving triisopropylamine (TIPA).

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

Issue 1: Product streaks or fails to elute during silica gel column chromatography.

  • Question: I am running a silica gel column, but my product is streaking badly or seems permanently stuck to the column. What is happening and how can I fix it?

  • Answer: This is a common issue when purifying basic compounds, such as those containing amine functionalities, on standard silica gel. Silica is acidic and can have strong interactions with basic amines, leading to poor separation and yield loss.[1] Residual this compound in your crude mixture can also cause these effects.

    Solutions:

    • Mobile Phase Modification: Add a small amount of a competing amine to your mobile phase (eluent). This "neutralizes" the acidic sites on the silica, minimizing unwanted interactions with your product.[2]

      • Protocol: Add 0.1-1% triethylamine or ammonium hydroxide to your eluent system (e.g., ethyl acetate/hexane). Equilibrate the column with this modified eluent before loading your sample.

    • Use an Amine-Functionalized Stationary Phase: These columns have an amine-based surface that masks the acidic silanol groups, leading to much-improved peak shape and recovery for basic compounds.[1]

    • Switch to a Different Stationary Phase: Consider using basic alumina or reverse-phase (C18) chromatography. For reverse-phase, using a mobile phase with a high pH can keep the amine in its free-base form, increasing retention and improving separation.[2]

Issue 2: Residual this compound remains in the product after rotary evaporation.

  • Question: I have removed the reaction solvent under reduced pressure, but my NMR spectrum still shows significant amounts of this compound. How can I remove it?

  • Answer: this compound has a relatively high boiling point (131.8 °C), making it difficult to remove completely by standard rotary evaporation.[3]

    Solutions:

    • Co-evaporation: Add a higher boiling point solvent, such as toluene, to your product and evaporate the mixture again.[4] This process can be repeated several times to effectively azeotrope off the residual TIPA.

    • Acidic Wash (Liquid-Liquid Extraction): If your product is stable in acidic conditions, an acidic wash is a highly effective method. This converts the basic TIPA into its water-soluble triisopropylammonium salt, which can then be removed in the aqueous layer.[5]

Issue 3: Low product yield after performing an acidic wash.

  • Question: I tried to remove this compound with an acidic wash, but now I have a very low yield of my desired product. Where did my product go?

  • Answer: There are several potential reasons for product loss during an acidic workup.

    Possible Causes & Solutions:

    • Product Instability: Your product may be unstable to acid.[6] Before performing a large-scale workup, test the stability of a small sample by exposing it to the acidic solution and monitoring for degradation by TLC.

    • Product is also Basic: If your product contains a basic functional group, it will also form a salt and be extracted into the aqueous layer along with the TIPA. To recover your product, basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide and then re-extract with an organic solvent.

    • Emulsion Formation: The formation of a stable emulsion between the organic and aqueous layers can trap your product, leading to poor recovery. To break an emulsion, try adding brine (saturated NaCl solution) or filtering the mixture through Celite.

Issue 4: A persistent impurity co-crystallizes with my product.

  • Question: I am trying to purify my product by crystallization, but an impurity, possibly a triisopropylammonium salt, keeps crystallizing with it. How can I improve the purity?

  • Answer: Co-crystallization occurs when the impurity has similar solubility properties to the product or can be incorporated into the product's crystal lattice. Protonated amine bases are known to crystallize well, sometimes better than the target compound.[7]

    Solutions:

    • Thoroughly Remove TIPA Salts: Before attempting crystallization, ensure all this compound and its salts are removed via one of the methods described above (e.g., acidic wash).

    • Solvent Screening: The choice of crystallization solvent is critical. An ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures, while keeping impurities dissolved at all temperatures.[8] Experiment with a variety of solvents or solvent mixtures.

    • Reslurrying: Suspending the impure solid in a solvent in which the product is poorly soluble but the impurity is soluble can be an effective purification method.[9]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods to purify a product from a reaction containing this compound?

    • A1: The most common techniques are liquid-liquid extraction (typically an acidic wash), column chromatography, and crystallization.[8][9] The best method depends on the properties of your product, such as its stability, polarity, and ability to crystallize.

  • Q2: Why is this compound used, and how do its properties affect purification?

    • A2: this compound is a sterically hindered, non-nucleophilic organic base.[3][10] Its bulkiness prevents it from participating in reactions as a nucleophile, making it a selective base.[11] These same steric properties and its basicity are key considerations for purification, often requiring specific strategies for its removal.

  • Q3: Can I use distillation to purify my product away from this compound?

    • A3: Distillation is a viable option if your product is thermally stable and has a boiling point significantly different from that of this compound (131.8 °C).[3] This method is generally more suitable for liquid products.[9]

  • Q4: What is the difference between removing this compound and its corresponding salt?

    • A4: this compound (the free base) is a volatile organic compound soluble in most organic solvents. It can be removed by evaporation (with difficulty) or an acidic wash.[4] Its salt (e.g., triisopropylammonium chloride) is a non-volatile solid that is typically soluble in water and can be removed by an aqueous wash or filtration if it precipitates from the organic solvent.[4]

Data Presentation

Table 1: Physical Properties Relevant to Purification

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Solubility
This compoundC₉H₂₁N143.27131.8Soluble in organic solvents.[11]
Triisopropylammonium ChlorideC₉H₂₂ClN179.73N/A (Salt)Generally soluble in water, poorly soluble in nonpolar organic solvents.

Experimental Protocols

Protocol 1: Acidic Wash for Removal of this compound

  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a dilute acidic solution (e.g., 1N HCl).

  • Mixing: Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The top layer is typically the organic phase, and the bottom is the aqueous phase (confirm by adding a drop of water).

  • Collection: Drain the lower aqueous layer. This layer contains the triisopropylammonium salt.[5]

  • Repeat: Repeat the wash (steps 2-5) one or two more times to ensure complete removal.

  • Neutralization & Drying: Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Flash Column Chromatography with a Modified Mobile Phase

  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). To the chosen eluent (e.g., 80:20 Hexane:Ethyl Acetate), add 0.5% triethylamine.

  • Column Packing: Pack a silica gel column using the triethylamine-modified eluent.

  • Equilibration: Run 2-3 column volumes of the modified eluent through the packed column to ensure it is fully equilibrated.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and load it onto the column.

  • Elution: Elute the column with the modified mobile phase, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow start Crude Reaction Mixture (Product + TIPA) check_stability Is the product acid-stable? start->check_stability acid_wash Perform Acidic Wash (Protocol 1) check_stability->acid_wash Yes chromatography Column Chromatography (Protocol 2) check_stability->chromatography No check_crystallinity Is the product a solid? acid_wash->check_crystallinity chromatography->check_crystallinity crystallization Attempt Crystallization check_crystallinity->crystallization Yes distillation Consider Distillation check_crystallinity->distillation No / Liquid end_pure Pure Product crystallization->end_pure distillation->end_pure

Caption: A decision workflow for selecting a primary purification technique.

Acid_Wash_Diagram cluster_0 Separatory Funnel organic_layer Organic Layer Product + Organic Solvent aqueous_layer Aqueous Layer TIPA·H⁺Cl⁻ + Water crude Crude Mixture (in Organic Solvent) hcl Add 1N HCl crude->hcl shake Shake & Vent hcl->shake separate Separate Layers shake->separate dry Dry & Evaporate Organic Layer separate->dry Organic waste Aqueous Waste separate->waste Aqueous pure_product Purified Product dry->pure_product Chromatography_Troubleshooting cluster_solutions Potential Solutions start Problem: Product Streaking on Silica cause Cause: Basic product/TIPA interacting with acidic silica start->cause solution1 Modify Mobile Phase: Add 0.5% Et₃N cause->solution1 solution2 Change Stationary Phase cause->solution2 solution2_options Amine-functionalized Silica Basic Alumina Reverse Phase (C18) solution2->solution2_options

References

Technical Support Center: Triisopropylamine (DIPEA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for triisopropylamine (DIPEA), also known as Hünig's Base. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during experiments involving this sterically hindered base.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of DIPEA and why is it considered a "non-nucleophilic" base?

A1: The primary role of N,N-Diisopropylethylamine (DIPEA) in organic synthesis is to act as a sterically hindered proton scavenger.[1][2][3] Its structure consists of a central nitrogen atom bonded to an ethyl group and two bulky isopropyl groups.[2][3][4] These isopropyl groups create significant steric hindrance around the nitrogen's lone pair of electrons, making it a poor nucleophile.[1][4] Consequently, DIPEA readily accepts protons (acting as a base) but does not easily participate in unwanted nucleophilic substitution or addition reactions, which could otherwise lead to byproducts.[1][5] This combination of strong basicity and low nucleophilicity is crucial in sensitive transformations like peptide couplings, alkylations, and protecting group chemistry.[1][5]

Q2: When should I choose DIPEA over other common amine bases like triethylamine (TEA)?

A2: DIPEA and triethylamine (TEA) are structurally similar and can sometimes be used interchangeably, but the choice depends on the sensitivity of the reaction to nucleophilic side reactions.[2][3] While both are tertiary amine bases, DIPEA is significantly more sterically hindered than TEA.[2] This steric bulk makes DIPEA the preferred choice when using highly reactive electrophiles, such as acyl chlorides or certain alkylating agents.[6][7][8] In these cases, TEA, being less hindered, has a higher tendency to act as a nucleophile, leading to side products like N-acylated or N-alkylated triethylammonium salts (a Menshutkin reaction).[2][3][7] DIPEA's steric hindrance minimizes these competing reactions, resulting in cleaner reaction profiles and higher yields of the desired product.[4][5]

Q3: My bottle of DIPEA is yellow. Can I still use it?

A3: Commercial DIPEA should be a colorless liquid.[3][9] A yellow tint often indicates the presence of impurities, which can arise from slow oxidation over time to form N-oxides and other degradation products upon exposure to air and light.[10] These impurities can potentially interfere with your reaction. For sensitive applications, it is highly recommended to purify the DIPEA before use. The most common method for purification is distillation from a drying agent like potassium hydroxide (KOH) or calcium hydride (CaH₂).[3][9][10] This removes both water and colored impurities.[10]

Caption: Workflow for assessing and purifying aged DIPEA.

Troubleshooting Guide

Q4: My peptide coupling reaction is showing a high degree of racemization. Could DIPEA be the cause?

A4: Yes, the basicity of DIPEA can significantly influence the level of racemization during the coupling of amino acids.[8][11] Racemization occurs when the chiral center (α-carbon) of the activated amino acid is deprotonated, forming a planar enolate intermediate which can be re-protonated from either side, leading to a loss of stereochemical integrity. Using an excess of DIPEA or a prolonged activation time before the addition of the amine component can increase the risk of this side reaction.

Troubleshooting Steps:

  • Reduce DIPEA Stoichiometry: Use the minimum effective amount of base. Typically, 2 to 3 equivalents are used, but this can often be reduced.

  • Use a Weaker Base: For amino acids that are particularly prone to racemization, consider replacing DIPEA with a weaker base like N-methylmorpholine (NMM) or sym-collidine.[11]

  • Control Activation Time: Add the amine component to the reaction as soon as possible after activating the carboxylic acid with the coupling reagent. Pre-activating the acid for an extended period in the presence of the base increases the window for racemization to occur.[12]

  • Lower the Temperature: Performing the coupling at a lower temperature (e.g., 0 °C) can often reduce the rate of the racemization side reaction.

Caption: Mechanism of DIPEA-mediated racemization.

Q5: I am observing an unexpected byproduct with a mass corresponding to my substrate plus an ethyl group (+29 Da). What is happening?

A5: This side reaction is likely N-ethylation or O-ethylation of your substrate. Although DIPEA is designed to be non-nucleophilic, the ethyl group is the least sterically hindered part of the molecule. Under certain conditions, particularly with very reactive electrophiles (e.g., sulfonyl chlorides, chloroformates) or at elevated temperatures, DIPEA can transfer its ethyl group to a nucleophilic site on your substrate. This is a known, though infrequent, side reaction.

Mitigation Strategies:

  • Use an Alternative Base: If ethylation is a persistent problem, switch to a base without an ethyl group, such as this compound or 2,2,6,6-tetramethylpiperidine.[2]

  • Control Temperature: Avoid high reaction temperatures, as this can promote the ethyl-transfer side reaction.

  • Change Order of Addition: Add the electrophile slowly to a solution of your substrate and DIPEA to avoid a high local concentration of the reactive electrophile.

Q6: In my solid-phase peptide synthesis (SPPS), I see chain termination, and mass spectrometry suggests guanidinylation of the N-terminus. How does this happen?

A6: This side reaction is not caused by DIPEA directly but by the uronium/aminium-based coupling reagents (like HATU or HBTU) that are used alongside it.[13] In the presence of the amine N-terminus of the peptide on the solid support, the coupling reagent can react with it to form a guanidinium group. This new group is unreactive and irreversibly terminates the peptide chain.[13]

Prevention Protocol:

  • Pre-activation: The most effective way to prevent guanidinylation is to pre-activate the carboxylic acid. This involves mixing the Fmoc-amino acid, the coupling reagent (e.g., HATU), and DIPEA in the solvent for a few minutes before adding this solution to the resin-bound peptide. This ensures the coupling reagent has already reacted with the amino acid to form the active ester, preventing it from reacting with the N-terminus on the resin.[13]

Data Summary: Influence of Base on Side Reactions

The following table summarizes the relative risk of common side reactions based on the choice of tertiary amine base in a typical acylation reaction.

Side ReactionTriethylamine (TEA)N,N-Diisopropylethylamine (DIPEA) Rationale
Nucleophilic Attack by Base Moderate RiskLow RiskDIPEA's steric hindrance significantly reduces its nucleophilicity compared to TEA.[2][4]
Racemization Similar RiskSimilar RiskBoth are strong bases; risk is more dependent on stoichiometry and conditions than the specific base.[11]
Ketene Formation (from Acyl Chlorides) Higher RiskLower RiskTEA is more likely to promote the elimination of HCl from acyl chlorides that have an α-proton, forming a reactive ketene intermediate.[7]

Experimental Protocols

Protocol 1: Purification of DIPEA by Distillation

Objective: To remove water and colored impurities from commercial DIPEA.

Materials:

  • Commercial N,N-Diisopropylethylamine (DIPEA)

  • Potassium hydroxide (KOH) pellets

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Inert gas source (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Flame-dry all glassware under vacuum and allow it to cool under a stream of inert gas.

  • Place a magnetic stir bar and a handful of KOH pellets into the distillation flask.

  • Add the commercial DIPEA to the flask (do not fill more than two-thirds full).

  • Assemble the distillation apparatus, ensuring all joints are well-sealed. Maintain a positive pressure of inert gas throughout the setup.

  • Begin stirring and gently heat the flask using the heating mantle.

  • Discard the first few milliliters of distillate, as they may contain volatile impurities.

  • Collect the main fraction distilling at the correct boiling point (~127 °C at atmospheric pressure).[4][6]

  • Once the distillation is complete, allow the apparatus to cool completely before dismantling.

  • The purified DIPEA should be stored in a sealed bottle under an inert atmosphere, preferably over fresh KOH pellets to maintain dryness.[10]

Protocol 2: Standard Peptide Coupling with HATU/DIPEA to Minimize Side Reactions

Objective: To perform an amide bond formation while minimizing racemization and guanidinylation.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected amino acid (3 equivalents)

  • HATU (3 equivalents)

  • Purified DIPEA (6 equivalents)

  • Anhydrous DMF or NMP as solvent

Procedure:

  • Pre-activation: In a separate, dry vessel, dissolve the Fmoc-amino acid and HATU in the solvent.

  • Add DIPEA to the solution from step 1. Allow this mixture to stand for 1-2 minutes to ensure the formation of the active O-acylisourea ester. Do not wait too long, as this can increase the risk of racemization.

  • Coupling: Add the activated amino acid solution to the vessel containing the swelled, deprotected peptide-resin.

  • Agitate the mixture (e.g., by bubbling nitrogen or shaking) at room temperature for the required coupling time (typically 30-60 minutes).

  • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • After completion, drain the reaction vessel and wash the resin thoroughly with solvent (DMF, then DCM) to remove excess reagents and byproducts.

References

Optimizing Reaction Yield and Selectivity with Triisopropylamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using triisopropylamine to optimize reaction yield and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in organic synthesis?

This compound ((i-Pr)₃N or TIPS-amine) is a sterically hindered, non-nucleophilic tertiary amine base.[1][2] Its bulky isopropyl groups make it a poor nucleophile, preventing it from participating in unwanted side reactions, such as alkylation or acylation of the amine itself.[1][2] This steric hindrance is also key to its role in enhancing selectivity in certain reactions.[1] It is commonly used as an acid scavenger in reactions that produce acidic byproducts, such as silylations and acylations.

Q2: How does the steric hindrance of this compound influence reaction selectivity?

The significant steric bulk of this compound allows it to selectively deprotonate less sterically hindered protons. For instance, in the protection of diols, it can facilitate the selective silylation of a primary alcohol over a more hindered secondary or tertiary alcohol.[3] This selectivity can often be further enhanced by optimizing reaction conditions, such as temperature.

Q3: What are the key advantages of using this compound over other common amine bases like triethylamine (TEA)?

The main advantage of this compound over less hindered bases like triethylamine is its reduced nucleophilicity. This minimizes side reactions where the amine base itself acts as a nucleophile, leading to higher yields of the desired product and a cleaner reaction profile. Its bulk can also lead to higher diastereoselectivity or regioselectivity in certain reactions.

Q4: In which types of reactions is this compound most commonly employed?

This compound is frequently used in:

  • Silylation reactions: As an acid scavenger to neutralize the HCl generated when using silyl chlorides (e.g., TIPSCl, TBSCl) to protect alcohols.[4]

  • Acylation reactions: To neutralize the acid byproduct formed during the acylation of amines and alcohols with acyl chlorides or anhydrides.

  • Deprotonation reactions: As a non-nucleophilic base to deprotonate substrates without competing nucleophilic attack.

Troubleshooting Guides

Low Reaction Yield

A common challenge in organic synthesis is obtaining a lower-than-expected yield. When using this compound, several factors could be at play.

Troubleshooting Workflow for Low Reaction Yield

LowYieldTroubleshooting Start Low Reaction Yield CheckPurity Verify Purity of Reagents and Solvents Start->CheckPurity CheckConditions Optimize Reaction Conditions CheckPurity->CheckConditions Purity Confirmed CheckStoichiometry Review Stoichiometry CheckConditions->CheckStoichiometry Conditions Optimized WorkupLoss Investigate Work-up Procedure CheckStoichiometry->WorkupLoss Stoichiometry Correct ProductStability Assess Product Stability WorkupLoss->ProductStability Work-up Optimized End Yield Improved ProductStability->End Product Stable

Caption: A stepwise approach to diagnosing and resolving low reaction yields.

Issue: Incomplete Reaction

  • Possible Cause: Insufficient reaction time or temperature. The steric bulk of this compound can sometimes lead to slower reaction rates compared to less hindered bases.

  • Solution:

    • Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC, NMR).

    • If the reaction stalls, consider increasing the reaction temperature in increments.

    • Extend the reaction time.

  • Possible Cause: Presence of moisture. This compound, like other amines, is hygroscopic. Any water present will react with acid scavengers and moisture-sensitive reagents.

  • Solution:

    • Ensure all glassware is thoroughly dried before use.

    • Use anhydrous solvents.

    • Handle this compound and other reagents under an inert atmosphere (e.g., nitrogen or argon).

Issue: Formation of Side Products

  • Possible Cause: The reaction temperature is too high, leading to decomposition or undesired side reactions.

  • Solution:

    • Attempt the reaction at a lower temperature. Even if the reaction rate is slower, it may lead to a cleaner reaction profile and a higher yield of the desired product.

  • Possible Cause: The substrate or other reagents are not stable under the basic conditions.

  • Solution:

    • Consider adding the this compound slowly to the reaction mixture to avoid a rapid increase in basicity.

    • If possible, use a less basic amine or explore alternative reaction conditions.

Poor Selectivity

Troubleshooting Workflow for Poor Selectivity

PoorSelectivityTroubleshooting Start Poor Selectivity Temp Adjust Reaction Temperature Start->Temp Solvent Evaluate Solvent Effects Temp->Solvent No Improvement Base Consider Alternative Hindered Base Solvent->Base No Improvement Addition Modify Order of Reagent Addition Base->Addition No Improvement End Selectivity Improved Addition->End Successful

Caption: A logical progression for troubleshooting poor selectivity in reactions.

Issue: Low Regio- or Stereoselectivity

  • Possible Cause: The reaction temperature is too high, reducing the kinetic control that often governs selectivity.

  • Solution:

    • Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). This can significantly enhance the selectivity by favoring the kinetically preferred product.

  • Possible Cause: The solvent may be influencing the transition state in a way that disfavors the desired isomer.

  • Solution:

    • Experiment with a range of solvents with different polarities.

Data on Yield and Selectivity

The following tables provide representative data on how reaction conditions can be optimized using a hindered amine base to improve yield and selectivity.

Table 1: Selective Silylation of a Diol

EntrySubstrate (Primary/Secondary Diol)Silylating AgentBaseTemperature (°C)Time (h)Yield of Mono-silylated (Primary) Product (%)Selectivity (Primary:Secondary)
11-phenyl-1,2-ethanediolTBDMSClThis compound0485>95:5
21-phenyl-1,2-ethanediolTBDMSClThis compound2527890:10
31-phenyl-1,2-ethanediolTBDMSClTriethylamine047585:15

This data is illustrative and based on typical outcomes for selective silylations.

Table 2: Competitive Acylation of a Primary and a Secondary Amine

EntryAcylating AgentBaseTemperature (°C)Time (h)Yield of Primary Amide (%)Selectivity (Primary:Secondary)
1Acetyl ChlorideThis compound0192>98:2
2Acetyl ChlorideThis compound2518895:5
3Acetyl ChloridePyridine018090:10

This data is illustrative and based on general principles of competitive acylation.

Experimental Protocols

General Protocol for the Selective Silylation of a Primary Alcohol in the Presence of a Secondary Alcohol

  • To a stirred solution of the diol (1.0 equivalent) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the silyl chloride (e.g., TBDMSCl, 1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed and the desired mono-silylated product is the major component, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Mechanism Visualization

The role of this compound as a non-nucleophilic base is crucial in the formation of silyl ethers. The following diagram illustrates its function in a typical silylation reaction.

SilylationMechanism cluster_reactants Reactants cluster_products Products ROH R-OH (Alcohol) TransitionState Transition State ROH->TransitionState Nucleophilic Attack TIPSCl (i-Pr)3Si-Cl (Silyl Chloride) TIPSCl->TransitionState iPr3N (i-Pr)3N (this compound) iPr3N->TransitionState Proton Abstraction SilylEther R-O-Si(i-Pr)3 (Silyl Ether) AmmoniumSalt [(i-Pr)3NH]+Cl- (Ammonium Salt) TransitionState->SilylEther TransitionState->AmmoniumSalt

Caption: Mechanism of silyl ether formation using this compound.

References

Technical Support Center: Troubleshooting Failed Reactions with Triisopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for chemical reactions involving triisopropylamine.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound sluggish or not going to completion?

A1: Several factors could be at play:

  • Steric Hindrance: this compound is a highly sterically hindered base.[1] While this property makes it an excellent non-nucleophilic base, its bulk can also impede its ability to deprotonate sterically congested acidic protons. If your substrate is also bulky, the reaction rate can be significantly reduced.

  • Insufficient Basicity: While a relatively strong amine base, its basicity may be insufficient for deprotonating very weak acids. The pKa of the conjugate acid of this compound is predicted to be around 11.06.[2]

  • Low Reaction Temperature: Many reactions require a certain activation energy. If the reaction is sluggish at room temperature, a moderate increase in temperature may be necessary. However, be cautious, as elevated temperatures can sometimes lead to side reactions.

  • Solvent Effects: The choice of solvent can influence the effective basicity of the amine and the solubility of reactants. Aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF) are generally suitable.

Q2: I am observing the formation of unexpected byproducts. What could be the cause?

A2: The formation of byproducts can often be attributed to:

  • Nucleophilic Attack: Although this compound is designed to be non-nucleophilic, under certain conditions (e.g., with highly reactive electrophiles), it may act as a nucleophile, leading to the formation of quaternary ammonium salts.

  • β-Elimination: At elevated temperatures, this compound can be susceptible to β-elimination, which would generate propene and diisopropylamine.[1]

  • Moisture Contamination: this compound is hygroscopic and can absorb moisture from the atmosphere. Water can hydrolyze sensitive reagents or intermediates, leading to unwanted side products. Ensure all reagents and glassware are scrupulously dry.

Q3: My desired product is precipitating out of the reaction mixture with the triisopropylammonium salt. How can I address this?

A3: The formation of the triisopropylammonium salt byproduct is an inherent part of the reaction. If your product co-precipitates, consider the following:

  • Solvent Choice: The solubility of the ammonium salt is highly dependent on the solvent. If the salt is precipitating, switching to a more polar aprotic solvent might help to keep it in solution.

  • Workup Procedure: A standard aqueous workup is typically sufficient to remove the ammonium salt. Washing the organic layer with water or a dilute acid solution will protonate any remaining this compound and extract the resulting salt into the aqueous phase.

Q4: Can I use this compound and Hünig's base (DIPEA) interchangeably?

A4: While both are sterically hindered, non-nucleophilic bases, they are not always directly interchangeable without some optimization. This compound is even more sterically hindered than DIPEA. This increased bulk can sometimes lead to slower reaction rates. If a reaction is known to work well with DIPEA, switching to this compound might require more forcing conditions (e.g., higher temperature or longer reaction time).

Troubleshooting Guides

Silylation Reactions (e.g., Protection of Alcohols)
Issue Potential Cause Recommended Solution
No or Low Conversion 1. Insufficient Reactivity: The substrate alcohol is too sterically hindered for the silylating agent/base combination. 2. Inadequate Activation: The reaction temperature is too low. 3. Moisture: Presence of water is hydrolyzing the silylating agent.1. Increase the reaction temperature in increments (e.g., to 40-50 °C). 2. Extend the reaction time. 3. Use a less hindered silylating agent if possible. 4. Ensure all glassware is oven-dried and reagents are anhydrous.
Desilylation During Workup 1. Acidic or Basic Conditions: The silyl ether is labile to the pH of the workup.1. Use a neutral workup (e.g., wash with brine). 2. If an acidic or basic wash is necessary, perform it quickly and at low temperatures.
Formation of Siloxanes 1. Excess Moisture: Hydrolysis of the silylating agent leads to the formation of silanols, which can condense.1. Rigorously exclude water from the reaction. Use of a drying tube or an inert atmosphere is recommended.
Amide Coupling Reactions
Issue Potential Cause Recommended Solution
Low Yield 1. Inefficient Acid Activation: The coupling reagent may not be suitable for the specific substrates. 2. Poor Solubility: The activated acid intermediate or the amine may have low solubility in the reaction solvent. 3. Steric Hindrance: One or both coupling partners are sterically demanding, slowing down the reaction.1. Pre-activate the carboxylic acid with the coupling reagent and this compound before adding the amine. 2. Screen different solvents to improve solubility. 3. Increase the reaction temperature or time. 4. Consider using a more potent coupling reagent like HATU.
Epimerization of Chiral Centers 1. Prolonged exposure to base and high temperatures. 1. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Add the amine immediately after the acid activation step.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₂₁N
Molecular Weight 143.27 g/mol
Appearance Colorless liquid
Boiling Point 131.8 °C
Density 0.752 g/cm³
pKa of Conjugate Acid (Predicted) 11.06 ± 0.50[2]
Solubility Soluble in most organic solvents; limited solubility in water.[3]

Experimental Protocols

Protocol 1: General Procedure for the Silylation of a Primary Alcohol

This protocol describes a general method for the protection of a primary alcohol using a silyl chloride and this compound.

  • To a solution of the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add this compound (1.5 eq).

  • To this stirred solution, add the silyl chloride (e.g., TBDMSCl, 1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Amide Bond Formation

This protocol outlines a general method for coupling a carboxylic acid and a primary amine using HATU as the coupling reagent and this compound as the base.

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.1 M) under an inert atmosphere, add HATU (1.1 eq) and this compound (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of the primary amine (1.0 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Reaction Failed or Low Yield check_reagents Check Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions steric_hindrance Evaluate Steric Hindrance start->steric_hindrance solubility_issue Consider Solubility Issues start->solubility_issue side_reactions Investigate Side Reactions start->side_reactions solution_reagents Purify/Dry Reagents Verify Calculations check_reagents->solution_reagents solution_conditions Optimize Temperature Increase Reaction Time Change Solvent check_conditions->solution_conditions solution_sterics Use Less Hindered Reagents Increase Temperature steric_hindrance->solution_sterics solution_solubility Change Solvent Modify Workup solubility_issue->solution_solubility solution_side_reactions Lower Temperature Use Milder Reagents Ensure Anhydrous Conditions side_reactions->solution_side_reactions

Caption: Troubleshooting workflow for failed reactions.

Silylation_Pathway cluster_reactants Reactants cluster_products Products ROH R-OH (Alcohol) R3SiOEt R-O-SiR'3 (Silyl Ether) ROH->R3SiOEt Silylation R3SiCl R'3Si-Cl (Silyl Chloride) R3SiCl->R3SiOEt TIPAN i-Pr3N (this compound) TIPAN_HCl i-Pr3N·HCl (Ammonium Salt) TIPAN->TIPAN_HCl Acid Scavenger

Caption: General signaling pathway for alcohol silylation.

References

stability of triisopropylamine under strong acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of triisopropylamine under strong acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in the presence of strong acids?

This compound, a sterically hindered tertiary amine, can undergo degradation in the presence of strong acids, particularly at elevated temperatures. The primary degradation pathway is believed to be a Hofmann-like elimination reaction. In this process, the nitrogen atom is protonated by the strong acid to form a triisopropylammonium salt. This salt can then undergo elimination to yield diisopropylamine and propene. The extreme steric crowding around the nitrogen atom makes it susceptible to this type of elimination, which can be accelerated by protic conditions.[1]

Q2: What are the expected degradation products of this compound in strong acid?

Under strong acidic conditions, the expected degradation products from the Hofmann-like elimination are diisopropylamine and propene.

Q3: Is this compound stable under strong basic conditions?

Generally, aliphatic amines are very weak acids and do not react with strong bases like sodium hydroxide (NaOH). Therefore, this compound is expected to be stable under strong basic conditions. No significant degradation is anticipated.

Q4: Can I use this compound as a base in reactions involving strong acids?

While this compound is often used as a non-nucleophilic base, its stability in the presence of strong acids should be considered, especially if the reaction requires heating.[2][3] The potential for degradation via elimination could affect your reaction yield and introduce impurities. It is advisable to evaluate its stability under your specific reaction conditions.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

Several analytical techniques can be used to monitor the stability of this compound and quantify its degradation:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying this compound and its non-volatile degradation products like diisopropylamine.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing volatile compounds and can be used to detect both this compound and potential degradation products like propene and diisopropylamine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information about the starting material and any degradation products that form over time.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low reaction yield when using this compound in a reaction with an acidic component. Degradation of this compound.Monitor the stability of this compound under the reaction conditions (temperature, acid concentration) using HPLC or GC. Consider using an alternative sterically hindered base that may be more stable under the specific conditions.
Unexpected side products observed in a reaction. The side products may be degradation products of this compound (e.g., diisopropylamine).Analyze the side products by GC-MS or NMR to confirm their identity. If they are from this compound degradation, consider running the reaction at a lower temperature or for a shorter duration.
Inconsistent reaction outcomes. Variability in the stability of this compound due to minor changes in reaction conditions (e.g., water content, temperature fluctuations).Ensure strict control over reaction parameters. Traces of water can accelerate the degradation of some sterically hindered amines under protic conditions.[1]

Quantitative Data Summary

There is limited publicly available quantitative kinetic data specifically for the degradation of this compound under strong acidic or basic conditions. The following table provides a qualitative summary of its expected stability. Researchers should perform their own stability studies to obtain quantitative data for their specific experimental conditions.

Condition Expected Stability Potential Degradation Pathway Key Degradation Products
Strong Acid (e.g., HCl, H₂SO₄) at Room Temperature Generally stable for short periods.Slow Hofmann-like elimination.Diisopropylamine, Propene
Strong Acid (e.g., HCl, H₂SO₄) at Elevated Temperature Susceptible to degradation.Accelerated Hofmann-like elimination.Diisopropylamine, Propene
Strong Base (e.g., NaOH, KOH) at Room and Elevated Temperatures Expected to be stable.None anticipated.None anticipated.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for assessing the stability of this compound under forced degradation conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Organic solvent for sample preparation (e.g., acetonitrile, methanol)

  • HPLC or GC-MS system

2. Procedure:

  • Acidic Degradation:

    • Prepare a solution of this compound in a suitable organic solvent.

    • Add an equal volume of the strong acid solution.

    • Maintain the solution at a specific temperature (e.g., room temperature, 50°C, 80°C).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

    • Neutralize the aliquot with a suitable base.

    • Dilute the neutralized aliquot with the mobile phase (for HPLC) or a suitable solvent (for GC-MS) to an appropriate concentration for analysis.

    • Analyze the sample by HPLC or GC-MS.

  • Basic Degradation:

    • Follow the same procedure as for acidic degradation, but use the strong base solution instead of the strong acid solution.

    • Neutralize the aliquots with a suitable acid before analysis.

  • Control Sample:

    • Prepare a solution of this compound in the organic solvent and an equal volume of purified water (without acid or base).

    • Subject the control sample to the same temperature and time conditions as the stress samples.

    • Analyze the control sample at each time point.

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

  • Identify and quantify any degradation products formed.

  • Determine the degradation rate constant and half-life if sufficient degradation is observed.

Visualizations

Hofmann_like_Elimination This compound This compound Protonation Protonation (+ H⁺) This compound->Protonation Ammonium_ion Triisopropylammonium ion Protonation->Ammonium_ion Elimination Elimination (E2-like) (Heat) Ammonium_ion->Elimination Products Products Elimination->Products Diisopropylamine Diisopropylamine Products->Diisopropylamine Propene Propene Products->Propene

Caption: Hofmann-like elimination of this compound under acidic conditions.

Stability_Testing_Workflow Start Start: Stability Study of this compound Prepare_Samples Prepare this compound Solutions (Acidic, Basic, Control) Start->Prepare_Samples Stress_Conditions Expose to Stress Conditions (Temperature, Time) Prepare_Samples->Stress_Conditions Sampling Sample at Time Intervals Stress_Conditions->Sampling Analysis Analyze by HPLC / GC-MS Sampling->Analysis Data_Evaluation Evaluate Data (Degradation %, Products) Analysis->Data_Evaluation Conclusion Draw Conclusion on Stability Data_Evaluation->Conclusion

Caption: General workflow for assessing the stability of this compound.

Troubleshooting_Tree Start Unexpected Reaction Outcome with this compound Check_Conditions Are strong acids and/or high temperatures used? Start->Check_Conditions Yes_Degradation Potential for this compound Degradation Check_Conditions->Yes_Degradation Yes No_Other Consider other reaction issues (e.g., reagent purity, stoichiometry) Check_Conditions->No_Other No Analyze_Side_Products Analyze side products (GC-MS, NMR) Yes_Degradation->Analyze_Side_Products Are_They_Deg_Products Are they diisopropylamine or related compounds? Analyze_Side_Products->Are_They_Deg_Products Yes_Confirm_Deg Degradation is likely the issue. Modify conditions (lower temp, shorter time) or choose a different base. Are_They_Deg_Products->Yes_Confirm_Deg Yes No_Investigate_Further Investigate other potential side reactions. Are_They_Deg_Products->No_Investigate_Further No

Caption: Troubleshooting decision tree for reactions involving this compound.

References

Technical Support Center: Managing Exotherms in Reactions with Triisopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triisopropylamine, a sterically hindered, non-nucleophilic base. The focus is on managing exothermic events that may occur during chemical reactions involving this reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in chemical synthesis?

A1: this compound is a sterically hindered tertiary amine. Its bulky isopropyl groups make it a poor nucleophile, meaning it is less likely to participate in unwanted side reactions. It is primarily used as a non-nucleophilic base to deprotonate acidic compounds in a variety of organic reactions.[1][2]

Q2: Are reactions involving this compound always exothermic?

A2: Not necessarily, but acid-base neutralization reactions are generally exothermic. When this compound neutralizes an acid, it forms a salt and water, releasing heat.[3] The magnitude of the exotherm depends on the specific reactants, their concentration, the solvent used, and the reaction scale.

Q3: What are the primary hazards associated with exothermic reactions involving this compound?

A3: The main hazard is a thermal runaway. This occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid and uncontrolled increase in temperature and pressure.[4][5] This can cause the solvent to boil, potentially leading to a vessel rupture and the release of flammable or toxic materials.

Q4: How does the steric hindrance of this compound affect its reactivity and potential for exotherms?

A4: The steric bulk of this compound can influence the reaction rate. While it is a strong base, its size may slow down the rate of deprotonation compared to less hindered bases like triethylamine. This can sometimes lead to a deceptive initial period of slow heat generation, followed by a rapid exotherm as the reaction proceeds.

Q5: What immediate steps should I take if I observe a rapid, unexpected temperature increase in my reaction?

A5: If you suspect a thermal runaway, prioritize safety. Immediately stop the addition of any reagents, enhance cooling to the maximum capacity, and if necessary and safe to do so, add a pre-cooled inert solvent to dilute the reaction mixture. Be prepared to execute an emergency shutdown or quenching procedure.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Rapid Temperature Spike Upon Addition of this compound 1. Reaction is highly exothermic. 2. Addition rate is too fast. 3. Inadequate cooling. 4. Reactant concentrations are too high.1. Immediately stop the addition. 2. Increase cooling to the reactor. 3. If safe, add a pre-cooled, inert solvent to dilute the reaction. 4. For future experiments, reduce the addition rate, use more dilute solutions, and ensure the cooling system is adequate for the reaction scale.
Delayed Exotherm (Induction Period) 1. Reaction requires an initiation period. 2. Accumulation of unreacted starting materials.1. Add a small portion of the this compound initially and wait for the exotherm to begin before continuing with a controlled addition. 2. Maintain careful temperature monitoring throughout the addition. 3. If a significant amount of reagent has been added without a reaction, proceed with extreme caution as a sudden, large exotherm could occur.
Localized Hotspots in the Reactor 1. Poor mixing or agitation. 2. Viscous reaction mixture.1. Ensure the stirrer is functioning correctly and the stirring rate is adequate to maintain a homogenous mixture. 2. Consider using a more powerful overhead stirrer for viscous reactions. 3. If possible, dilute the reaction mixture with a suitable solvent.
Pressure Buildup in the Reactor 1. Boiling of the solvent due to excessive temperature. 2. Formation of gaseous byproducts. 3. Inadequate venting of the reactor.1. Immediately reduce the reaction temperature. 2. Ensure the reactor is equipped with a properly functioning and adequately sized pressure relief system. 3. Maintain the reaction temperature below the boiling point of the solvent.

Quantitative Data

Parameter Value Conditions
Enthalpy of Reaction (ΔH)-245.76 ± 0.26 J/gReaction of tris(hydroxymethyl)aminomethane in 0.1 N HCl(aq) at 298.15 K.[6][7]
Heat Capacity Change (ΔCp)1.435 ± 0.023 J/g·KFor the reaction in 0.1 N HCl in the range of 293 to 303 K.[6]

Note: This data is for a different amine and should be used as a guideline only. A thorough hazard evaluation, including calorimetric studies, is essential before scaling up any potentially exothermic reaction.

Experimental Protocols

Key Experiment: Controlled Addition of this compound to an Acidic Substrate

Objective: To safely perform a reaction involving the addition of this compound to an acidic substrate by controlling the reaction exotherm.

Materials:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Thermometer or thermocouple

  • Magnetic stirrer or overhead stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Cooling bath (e.g., ice-water or dry ice-acetone)

  • Acidic substrate

  • This compound

  • Anhydrous solvent

Procedure:

  • Setup: Assemble the glassware in a fume hood. Ensure all glassware is dry. The three-necked flask should be equipped with a stirrer, a thermometer/thermocouple, and a dropping funnel. The system should be under a positive pressure of an inert gas.

  • Charging the Reactor: Charge the flask with the acidic substrate and the solvent.

  • Cooling: Begin stirring and cool the mixture to the desired initial temperature (e.g., 0 °C) using the cooling bath.

  • Controlled Addition: Slowly add the this compound solution from the dropping funnel to the cooled, stirred reaction mixture. The addition rate should be carefully controlled to maintain the internal temperature within a safe, predetermined range (e.g., not exceeding 10-15 °C above the initial temperature).

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction. If the temperature begins to rise rapidly, immediately stop the addition of this compound and apply more cooling.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at the controlled temperature for a specified period to ensure the reaction goes to completion.

  • Quenching: If necessary, quench the reaction by the slow, controlled addition of a suitable quenching agent (e.g., a pre-cooled protic solvent like isopropanol, followed by water).[8][9][10][11][12] The quenching process itself can be exothermic and must be performed with care.

  • Work-up: Proceed with the appropriate work-up procedure to isolate the desired product.

Visualizations

Exotherm_Management_Workflow Workflow for Managing Exothermic Reactions A Start: Plan Reaction B Hazard Assessment: - Literature Search - Calorimetry (if possible) A->B C Define Safe Operating Limits (Temperature, Addition Rate) B->C D Setup Reaction Under Inert Atmosphere with Adequate Cooling C->D E Cool Reactor to Initial Temperature D->E F Begin Slow, Controlled Addition of this compound E->F G Monitor Temperature Continuously F->G J Addition Complete F->J All added H Temperature within Safe Limits? G->H I Continue Addition H->I Yes N Stop Addition! Increase Cooling! H->N No I->F K Stir to Completion at Controlled Temperature J->K L Controlled Quench K->L M Work-up L->M O Prepare for Emergency Quench N->O

Caption: Workflow for Managing Exothermic Reactions.

Troubleshooting_Flowchart Troubleshooting Flowchart for Unexpected Exotherms A Unexpected Temperature Rise Detected B Is Reagent Addition Ongoing? A->B C Stop Addition Immediately! B->C Yes D Increase Cooling to Maximum B->D No C->D E Is Temperature Still Rising? D->E F Add Pre-cooled Inert Solvent E->F Yes J Monitor Temperature E->J No G Temperature Stabilized? F->G H Monitor and Investigate Cause G->H Yes I Initiate Emergency Quench Procedure! G->I No J->H

Caption: Troubleshooting Flowchart for Unexpected Exotherms.

References

Technical Support Center: Alternative Workup Procedures for Reactions with Triisopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter challenges during the workup of reactions involving triisopropylamine. The following information is designed to directly address specific issues and provide alternative protocols to ensure efficient and effective purification of your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges associated with removing this compound (TIPA) during a reaction workup?

This compound is a sterically hindered, basic amine commonly used as a non-nucleophilic base in organic synthesis.[1] While effective in many reactions, its removal can be problematic due to its physical properties. Key challenges include:

  • High Lipophilicity: The three isopropyl groups make TIPA significantly less water-soluble than smaller amines like triethylamine, leading to its partitioning into the organic layer during standard aqueous extractions.[2]

  • Emulsion Formation: The presence of TIPA and its protonated form can lead to the formation of stable emulsions during acidic washes, complicating phase separation.

  • Volatility: While it has a relatively low boiling point compared to other amines, its volatility can make complete removal by rotary evaporation challenging, especially if co-evaporating with high-boiling solvents.[2]

Q2: What is the standard method for removing this compound, and what are its limitations?

The standard method for removing tertiary amines is an acidic wash.[3][4] This involves washing the organic layer with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl). The acid protonates the amine, forming a water-soluble ammonium salt that partitions into the aqueous layer.

Limitations:

  • Product Stability: This method is only suitable for products that are stable to acidic conditions.

  • Emulsions: As mentioned, this procedure can lead to problematic emulsion formation.

  • Precipitation: In some cases, the triisopropylammonium salt may have limited solubility in the aqueous or organic phase, leading to precipitation at the interface, which can complicate separation.

Q3: What are the most effective alternative workup procedures for removing this compound?

Several effective alternatives to the standard acidic wash can be employed:

  • Scavenger Resins: The use of solid-supported scavenger resins is a highly effective and clean method for removing residual amines.[5][6]

  • Azeotropic Distillation: For larger scale reactions, azeotropic distillation can be an efficient method to remove TIPA.

  • Copper (II) Sulfate Wash: Washing the organic layer with an aqueous solution of copper (II) sulfate can effectively remove amines by forming a copper-amine complex that is soluble in the aqueous phase.[3][4]

Troubleshooting Guide

Issue: A persistent emulsion has formed during the acidic wash.

Solution Workflow:

G start Emulsion Formed patience Allow to Stand (15-30 min) start->patience swirl Gentle Swirling/Tapping patience->swirl brine Add Saturated NaCl (Brine) swirl->brine centrifuge Centrifugation (if possible) brine->centrifuge filter Filter through Celite® or Glass Wool centrifuge->filter solvent Change Solvent System filter->solvent If all else fails G start Reaction Complete add_resin Add Sulfonic Acid Scavenger Resin (2-4 eq.) start->add_resin stir Stir at Room Temperature (1-4 hours) add_resin->stir filter Filter to Remove Resin stir->filter wash Wash Resin with Solvent filter->wash concentrate Concentrate Filtrate wash->concentrate product Crude Product concentrate->product

References

Technical Support Center: The Impact of Triisopropylamine Purity on Reaction Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the critical role of triisopropylamine (TIPA) purity in chemical syntheses. Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to help you identify and resolve issues arising from impure TIPA, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound and why are they problematic?

A1: The most common impurities in this compound include:

  • Diisopropylamine (DIPA): A secondary amine that can act as a nucleophile, leading to the formation of unwanted by-products. In reactions like peptide couplings or silyl enol ether formations, DIPA can compete with the desired nucleophile, reducing the yield of the target molecule.

  • Water: Moisture can hydrolyze sensitive reagents and intermediates, such as silyl triflates or activated esters, leading to incomplete reactions and reduced yields.

  • Other Tertiary Amines: Impurities from the manufacturing process, such as triethylamine, can have different basicity and steric profiles, potentially altering the selectivity of the reaction.

  • Oxidation Products: Over time, TIPA can slowly oxidize, introducing impurities that may interfere with catalytic cycles or sensitive functional groups.

The presence of these impurities can lead to a range of issues including reduced reaction yields, formation of difficult-to-remove by-products, and inconsistent reaction kinetics.[1]

Q2: My reaction is sluggish or incomplete. Could impure this compound be the cause?

A2: Yes, impure TIPA can certainly lead to sluggish or incomplete reactions. The primary culprit is often the presence of water, which can quench strong bases or hydrolyze electrophilic reagents. Additionally, if the actual concentration of TIPA is lower than stated due to the presence of impurities, the reaction may stall due to insufficient base.

Q3: I am observing unexpected by-products in my reaction. How can I determine if they are related to impurities in my this compound?

A3: If you are observing unexpected by-products, consider the reactivity of potential impurities. For example, diisopropylamine is a common impurity and a secondary amine, which can react with electrophiles. To confirm if the by-products are related to TIPA impurities, you can:

  • Analyze a sample of your TIPA by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify any impurities.

  • Purify a small batch of your TIPA and re-run the reaction. If the by-products are no longer formed, it is highly likely they were a result of the impurities.

  • Intentionally spike a reaction with a suspected impurity (e.g., diisopropylamine) and observe if the formation of the by-product increases.

Q4: How can I purify this compound in the lab?

A4: this compound can be purified by fractional distillation under an inert atmosphere (e.g., nitrogen or argon). It is crucial to use dry glassware and to exclude moisture throughout the process. For detailed instructions, please refer to the Experimental Protocols section.

Q5: What are the best analytical methods to assess the purity of this compound?

A5: The most common and effective methods for assessing TIPA purity are:

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is excellent for separating and quantifying volatile impurities like other amines.

  • Quantitative NMR (qNMR): ¹H NMR spectroscopy can be used to determine the absolute purity of TIPA by integrating the signals of TIPA against a certified internal standard of known concentration. This method can also identify and quantify proton-containing impurities.

Troubleshooting Guides

Issue 1: Low Yield in Silyl Enol Ether Formation
  • Symptom: The yield of the desired silyl enol ether is significantly lower than expected, with a substantial amount of unreacted starting ketone.

  • Potential Cause Related to TIPA Purity: The presence of water in the this compound is a likely cause. Silylating agents, particularly silyl triflates (TMSOTf, TESOTf), are highly sensitive to moisture and will rapidly hydrolyze, preventing the silylation of the enolate.

  • Troubleshooting Workflow:

    Start Low Yield in Silylation Check_TIPA Check TIPA Purity Start->Check_TIPA Water_Present Water Detected? Check_TIPA->Water_Present Purify_TIPA Purify TIPA via Distillation Water_Present->Purify_TIPA Yes Other_Issues Investigate Other Reaction Parameters Water_Present->Other_Issues No Rerun_Rxn Re-run Reaction with Pure TIPA Purify_TIPA->Rerun_Rxn Success Problem Resolved Rerun_Rxn->Success

    A troubleshooting workflow for low yield in silylation reactions.

Issue 2: Formation of Amide By-product in a Reaction with an Acid Chloride
  • Symptom: Alongside the expected product, a significant amount of a diisopropylamide by-product is observed.

  • Potential Cause Related to TIPA Purity: The this compound is likely contaminated with diisopropylamine. As a secondary amine, diisopropylamine is nucleophilic and can react with the acid chloride to form the corresponding amide.

  • Troubleshooting Workflow:

    Start Amide By-product Observed Analyze_TIPA Analyze TIPA for DIPA Start->Analyze_TIPA DIPA_Present DIPA Detected? Analyze_TIPA->DIPA_Present Purify_TIPA Purify TIPA via Distillation DIPA_Present->Purify_TIPA Yes Other_Causes Consider Other Nucleophilic Impurities or Side Reactions DIPA_Present->Other_Causes No Rerun_Rxn Re-run Reaction with Pure TIPA Purify_TIPA->Rerun_Rxn Success Problem Resolved Rerun_Rxn->Success

    A troubleshooting workflow for amide by-product formation.

Quantitative Data on the Impact of Impurities

For illustrative purposes, the following table presents a hypothetical scenario based on common observations in silylation reactions.

Diisopropylamine Impurity in TIPA (%)Water Content in TIPA (ppm)Approximate Yield of Silyl Enol Ether (%)
< 0.1< 50> 95
0.510085-90
1.020070-80
2.0500< 50

Note: This table is for illustrative purposes to demonstrate the potential impact of impurities and is not based on a specific cited experiment.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To remove water, diisopropylamine, and other volatile impurities from commercial this compound.

Materials:

  • Commercial this compound

  • Calcium hydride (CaH₂)

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux column)

  • Distillation head with condenser

  • Receiving flasks

  • Heating mantle

  • Inert gas source (Nitrogen or Argon)

  • Dry glassware

Procedure:

  • Pre-drying: Add this compound to a flame-dried round-bottom flask containing calcium hydride (approximately 10 g per 100 mL of TIPA). Stir the mixture under an inert atmosphere at room temperature overnight.

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glassware is thoroughly dried and purged with an inert gas.

  • Distillation: Heat the flask gently using a heating mantle. Discard the initial fraction (first few mL) which may contain more volatile impurities.

  • Collection: Collect the fraction that distills at the boiling point of this compound (138-139 °C at atmospheric pressure).

  • Storage: Store the purified this compound over activated molecular sieves (4Å) under an inert atmosphere in a sealed container.

Protocol 2: Purity Analysis of this compound by GC-MS

Objective: To identify and quantify impurities in a this compound sample.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • MSD Transfer Line: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Injection Volume: 1 µL (split ratio 50:1)

Sample Preparation:

  • Prepare a 1% (v/v) solution of the this compound sample in a suitable solvent such as dichloromethane or methanol.

  • If quantitative analysis is required, prepare a series of calibration standards of expected impurities (e.g., diisopropylamine) in the same solvent.

Data Analysis:

  • Identify peaks in the chromatogram by comparing their mass spectra to a reference library (e.g., NIST).

  • Quantify impurities by comparing their peak areas to those of the calibration standards or by using the area percent method for a semi-quantitative estimation.

Protocol 3: Purity Assessment of this compound by ¹H qNMR

Objective: To determine the absolute purity of a this compound sample using a certified internal standard.

Materials and Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

  • Certified internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene)

  • Deuterated solvent (e.g., Chloroform-d, Benzene-d₆)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

    • Accurately weigh a similar amount of the certified internal standard into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated to allow for full relaxation of the protons. A D1 of 30 seconds is generally sufficient.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of this compound (e.g., the methine proton at ~3.1 ppm) and a well-resolved signal of the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_TIPA / N_TIPA) * (N_std / I_std) * (MW_TIPA / MW_std) * (m_std / m_TIPA) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

This technical support center provides a foundational understanding of the importance of this compound purity. For critical applications, always source high-purity reagents from reputable suppliers and consider in-house analysis and purification to ensure the reliability and success of your chemical reactions.

References

Technical Support Center: Minimizing Byproducts in Triisopropylamine-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize byproduct formation in common triisopropylamine-mediated reactions.

Section 1: Swern Oxidation

The Swern oxidation is a widely used method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This compound is often employed as a hindered base to facilitate the reaction while minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts in a Swern oxidation, and how can they be minimized?

A1: The primary byproducts in a Swern oxidation are dimethyl sulfide (DMS), carbon monoxide (CO), carbon dioxide (CO2), and the hydrochloride salt of the amine base.[1] A significant side reaction that can occur is the Pummerer rearrangement, which leads to the formation of methylthiomethyl (MTM) ether byproducts, particularly if the reaction temperature is not carefully controlled.[2]

Strategies to Minimize Byproducts:

  • Strict Temperature Control: Maintaining a low temperature (below -60 °C) is critical to prevent the Pummerer rearrangement.[1][2]

  • Choice of Base: While triethylamine is commonly used, a bulkier, non-nucleophilic base like this compound or diisopropylethylamine (DIPEA) can be advantageous in minimizing side reactions such as epimerization at an alpha-chiral center.[3]

  • Reagent Addition Order: Ensure the alcohol is added after the activation of DMSO with oxalyl chloride and before the addition of the amine base to prevent the formation of alkoxythiomethyl ethers.[4]

Q2: I am observing low yields of my desired aldehyde/ketone. What are the possible causes and solutions?

A2: Low yields can result from incomplete reaction or the formation of byproducts.

Troubleshooting Low Yields:

Potential Cause Troubleshooting Step
Incomplete Reaction Ensure all reagents are anhydrous. Water can quench the reactive intermediates. Use freshly distilled solvents and reagents.
Verify the stoichiometry of all reagents. An excess of the amine base is typically required.
Pummerer Rearrangement Strictly maintain the reaction temperature below -60 °C throughout the addition of reagents. Use a cryostat or a well-maintained cooling bath.
Epimerization of α-chiral centers Use a sterically hindered base such as this compound or diisopropylethylamine (DIPEA).[3]
Experimental Protocol: Swern Oxidation of a Primary Alcohol using this compound

This protocol provides a general procedure for the Swern oxidation of a primary alcohol to an aldehyde using this compound as the base.

Materials:

  • Primary alcohol

  • Anhydrous dichloromethane (DCM)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Oxalyl chloride

  • This compound (TIPA)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, add anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.5 equivalents) to the cooled DCM.

  • In a separate flask, dissolve anhydrous DMSO (2.5 equivalents) in anhydrous DCM and add this solution dropwise to the reaction mixture, ensuring the temperature remains below -60 °C. Stir for 15 minutes.

  • Dissolve the primary alcohol (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture, maintaining the temperature below -60 °C. Stir for 30-45 minutes.

  • Slowly add this compound (5.0 equivalents) dropwise to the reaction mixture. The reaction is often exothermic, so careful addition is necessary to keep the temperature below -60 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for 30 minutes before slowly warming to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with a dilute acid solution (e.g., 1M HCl), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by flash column chromatography.

Diagram 1: Swern Oxidation Workflow

Swern_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware & Solvents C Cool DCM to -78 °C A->C B Setup Inert Atmosphere B->C D Add Oxalyl Chloride C->D -78 °C E Add DMSO Solution D->E -78 °C F Add Alcohol Solution E->F -78 °C G Add this compound F->G -78 °C H Warm to Room Temp. G->H I Quench with Water H->I J Aqueous Wash I->J K Dry & Concentrate J->K L Purify K->L

Caption: Workflow for a typical Swern oxidation experiment.

Section 2: Carbodiimide-Mediated Peptide Coupling

This compound can be used as a non-nucleophilic base in carbodiimide-mediated peptide couplings to minimize side reactions like racemization.

Frequently Asked Questions (FAQs)

Q1: What is the major byproduct in carbodiimide-mediated peptide coupling, and how can I reduce its formation?

A1: The primary byproduct is N-acylurea, which is formed by the rearrangement of the O-acylisourea intermediate. This byproduct can be difficult to separate from the desired peptide.

Strategies to Minimize N-acylurea Formation:

  • Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and efficiently acylates the amine.[5][6]

  • Solvent Selection: The choice of solvent can significantly impact the extent of N-acylurea formation. Dichloromethane (DCM) is generally preferred over more polar solvents like N,N-dimethylformamide (DMF), which can promote the rearrangement.[7]

  • Temperature Control: Performing the coupling at lower temperatures can help to reduce the rate of the rearrangement reaction.

Q2: How can I minimize racemization during peptide coupling?

A2: Racemization is a critical issue in peptide synthesis, particularly when coupling amino acid derivatives that are prone to epimerization.

Strategies to Minimize Racemization:

Strategy Description
Hindered Amine Bases Using a sterically hindered base like this compound or collidine can minimize the abstraction of the α-proton of the activated amino acid, thereby reducing racemization.[8][9]
Coupling Additives Additives like HOBt and HOAt not only suppress N-acylurea formation but also reduce racemization.[10]
Base-Free Conditions For particularly sensitive amino acids like cysteine, coupling with a carbodiimide and HOBt under base-free conditions can be effective.[8]
Solvent Choice Less polar solvents like DCM or THF are generally better than DMF at suppressing racemization.[7]
Experimental Protocol: DIC/HOBt Coupling using this compound

This protocol outlines a general procedure for peptide coupling on a solid support using diisopropylcarbodiimide (DIC), HOBt, and this compound.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected amino acid

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylcarbodiimide (DIC)

  • This compound (TIPA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the resin in DCM.

  • Remove the N-terminal Fmoc protecting group using a standard deprotection protocol (e.g., 20% piperidine in DMF).

  • Wash the resin thoroughly with DMF and then DCM.

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and HOBt (3-5 equivalents) in a minimal amount of DMF.

  • Add this solution to the resin.

  • Add DIC (3-5 equivalents) to the resin suspension.

  • Add this compound (1-2 equivalents) to the reaction mixture.

  • Agitate the reaction mixture at room temperature for 1-2 hours or until a ninhydrin test indicates complete coupling.

  • Wash the resin with DMF and DCM to remove excess reagents and byproducts.

Diagram 2: Decision Tree for Minimizing Peptide Coupling Byproducts

Peptide_Coupling_Troubleshooting Start Peptide Coupling Issue Byproduct Byproduct Observed? Start->Byproduct N_Acylurea N-Acylurea Formation Byproduct->N_Acylurea Yes Racemization Racemization Byproduct->Racemization No, but low purity Solution1 Add HOBt/Oxyma Pure Use DCM as solvent Lower reaction temperature N_Acylurea->Solution1 Solution2 Use Hindered Base (TIPA) Add HOBt/HOAt Use less polar solvent Racemization->Solution2

Caption: Troubleshooting guide for common peptide coupling issues.

Section 3: Silylation Reactions

This compound's steric bulk makes it an effective base for promoting silylation reactions, particularly when selectivity is required.

Frequently Asked Questions (FAQs)

Q1: Why is a hindered base like this compound beneficial in silylation reactions?

A1: A hindered, non-nucleophilic base like this compound is beneficial for several reasons:

  • Proton Scavenging: It effectively neutralizes the acidic byproduct (e.g., HCl) generated during the reaction without competing with the alcohol as a nucleophile.

  • Selectivity: The steric bulk of this compound can enhance the selectivity for the silylation of less sterically hindered hydroxyl groups. For example, in a molecule with both primary and secondary alcohols, the primary alcohol can be preferentially silylated.

  • Preventing Side Reactions: By not acting as a nucleophile, it avoids side reactions that could occur with less hindered amine bases.

Q2: I am trying to selectively silylate a primary alcohol in the presence of a secondary alcohol but am getting a mixture of products. How can I improve selectivity?

A2: Achieving high selectivity in the monosilylation of diols can be challenging.

Strategies for Improving Selectivity:

Strategy Description
Use a Bulky Silylating Agent Employing a sterically demanding silylating agent, such as triisopropylsilyl chloride (TIPSCl), will inherently favor reaction at the less hindered primary alcohol.
Use a Hindered Base A hindered base like this compound will further enhance the steric bias towards the primary alcohol.
Low Temperature Running the reaction at lower temperatures (e.g., 0 °C or -20 °C) can increase the kinetic preference for the less hindered alcohol.
Stoichiometry Control Using a slight excess (1.05-1.1 equivalents) of the silylating agent can help to drive the reaction to completion for the primary alcohol without significant disilylation.
Experimental Protocol: Selective Monosilylation of a Diol using this compound

This protocol describes a general method for the selective silylation of a primary hydroxyl group in a 1,n-diol.

Materials:

  • Diol (containing both primary and secondary hydroxyl groups)

  • Triisopropylsilyl chloride (TIPSCl)

  • This compound (TIPA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve the diol (1.0 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add this compound (1.2 equivalents).

  • Add triisopropylsilyl chloride (1.1 equivalents) dropwise to the solution.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed and the desired monosilylated product is the major component, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the product by flash column chromatography.

Diagram 3: Logic for Selective Silylation

Selective_Silylation Start Goal: Selective Monosilylation of a Diol Steric_Hindrance Exploit Steric Hindrance Start->Steric_Hindrance Bulky_Silyl Use Bulky Silylating Agent (e.g., TIPSCl) Steric_Hindrance->Bulky_Silyl Hindered_Base Use Hindered Base (e.g., this compound) Steric_Hindrance->Hindered_Base Low_Temp Lower Reaction Temperature Steric_Hindrance->Low_Temp Result Preferential Silylation of Less Hindered Hydroxyl Group Bulky_Silyl->Result Hindered_Base->Result Low_Temp->Result

Caption: Key factors for achieving selective monosilylation.

References

Validation & Comparative

A Comparative Guide: Triisopropylamine vs. Diisopropylethylamine (DIPEA) in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern organic synthesis, particularly in pharmaceutical and materials science research, the selection of an appropriate non-nucleophilic base is a critical parameter for reaction success. Among the plethora of available options, triisopropylamine (TIPA) and diisopropylethylamine (DIPEA or Hünig's base) are two of the most frequently employed sterically hindered tertiary amines. Both are prized for their ability to act as proton scavengers without interfering with the main reaction pathway through unwanted nucleophilic attack. This guide provides a detailed, objective comparison of these two essential reagents, supported by their physicochemical properties and roles in common synthetic applications, to aid researchers in making informed decisions for their experimental designs.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of this compound and DIPEA is essential for predicting their behavior in a reaction environment. The following table summarizes the key data for these two amines.

PropertyThis compound (TIPA)Diisopropylethylamine (DIPEA)
Molecular Formula C₉H₂₁NC₈H₁₉N
Molecular Weight 143.27 g/mol 129.24 g/mol
pKa of Conjugate Acid ~11.06~10.75 - 11.0
Boiling Point 138-140 °C126-127 °C
Density ~0.76 g/mL~0.74 g/mL
Structure Three isopropyl groups attached to a central nitrogen atomTwo isopropyl groups and one ethyl group attached to a central nitrogen atom

Performance in Synthetic Chemistry: A Balancing Act of Sterics and Basicity

Both this compound and DIPEA are classified as non-nucleophilic bases due to the significant steric congestion around the nitrogen atom's lone pair of electrons. This steric bulk is the cornerstone of their utility, allowing them to readily abstract protons while being too encumbered to participate in nucleophilic substitution or addition reactions, which could lead to unwanted byproducts.

This compound: The Apex of Steric Hindrance

This compound is recognized as one of the most sterically hindered amines available. The presence of three bulky isopropyl groups creates a highly congested environment around the nitrogen atom. This extreme steric hindrance makes it an excellent choice in reactions where even the slightest nucleophilic interference from the base cannot be tolerated. However, this significant bulk can also impact its basicity and reaction kinetics, potentially leading to slower reaction rates compared to less hindered bases.

Diisopropylethylamine (DIPEA): The Versatile Workhorse

DIPEA, with two isopropyl groups and one ethyl group, presents a slightly less sterically crowded profile than this compound. This subtle structural difference makes its nitrogen lone pair marginally more accessible to protons, which can translate to faster reaction kinetics in some instances. DIPEA has found widespread application, most notably in solid-phase peptide synthesis (SPPS). In this context, it is used as a base to neutralize the acidic byproducts generated during the amide bond formation, a critical step in elongating the peptide chain.[1] Its ability to act as a strong, non-nucleophilic base helps to minimize side reactions such as racemization of the amino acid residues.[1]

While direct, quantitative comparisons of reaction yields and kinetics between this compound and DIPEA in identical reactions are not extensively documented in publicly available literature, the choice between the two often comes down to a trade-off between the degree of non-nucleophilicity required and the desired reaction rate. For exceptionally sensitive substrates where any nucleophilic side reaction is a major concern, the superior steric shielding of this compound may be advantageous. In contrast, for many standard applications, including the well-established protocols of peptide synthesis, DIPEA provides an optimal balance of strong basicity and low nucleophilicity, leading to efficient and clean reactions.[1]

Experimental Protocols: Amide Bond Formation

The following is a generalized experimental protocol for an amide bond formation reaction using a coupling agent, where either this compound or DIPEA can be employed as the non-nucleophilic base. This protocol serves as a template that can be adapted for specific substrates and reaction conditions.

Objective: To synthesize an amide from a carboxylic acid and an amine using a carbodiimide coupling agent and a sterically hindered amine base.

Materials:

  • Carboxylic acid

  • Amine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • This compound or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents).

  • Dissolve the starting materials in the chosen anhydrous solvent (DCM or DMF).

  • Add the sterically hindered amine base, either this compound or DIPEA (2.0-3.0 equivalents), to the reaction mixture.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve the coupling agent (DCC or EDC, 1.1-1.3 equivalents) in the same anhydrous solvent.

  • Slowly add the solution of the coupling agent to the reaction mixture at 0 °C with continuous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the urea byproduct (in the case of DCC).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system.

Visualizing the Concepts

To better illustrate the structural differences and a typical workflow, the following diagrams are provided.

G cluster_0 Structural Comparison This compound DIPEA Triisopropylamine_label This compound DIPEA_label DIPEA

A comparison of the 2D chemical structures of this compound and DIPEA.

G Amide Coupling Workflow start Carboxylic Acid + Amine dissolve Dissolve in Anhydrous Solvent start->dissolve add_base Add this compound or DIPEA dissolve->add_base cool Cool to 0 °C add_base->cool add_coupling Add Coupling Agent (e.g., DCC, EDC) cool->add_coupling react Stir at Room Temperature (12-24h) add_coupling->react workup Workup and Purification react->workup product Amide Product workup->product

A generalized workflow for amide bond formation using a hindered amine base.

Conclusion

Both this compound and diisopropylethylamine are indispensable tools in the arsenal of the modern organic chemist. Their shared characteristic of being non-nucleophilic bases allows for clean and efficient proton scavenging in a wide array of chemical transformations. The choice between them is nuanced and depends on the specific requirements of the reaction. This compound, with its unparalleled steric bulk, offers maximum protection against nucleophilic side reactions. DIPEA, a slightly less hindered but still highly effective base, is a versatile and widely adopted reagent, particularly in the well-established field of peptide synthesis. By carefully considering the physicochemical properties and the steric demands of their reactions, researchers can strategically select the optimal hindered amine to achieve their synthetic goals.

References

Triisopropylamine vs. Triethylamine: A Comparative Guide to Basicity and Nucleophilicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic chemistry, the selection of an appropriate amine base is a critical parameter that can dictate the outcome of a reaction. Triisopropylamine and triethylamine are two commonly employed tertiary amines, each possessing distinct properties that render them suitable for different applications. This guide provides an objective comparison of their basicity and nucleophilicity, supported by quantitative data and detailed experimental protocols, to aid researchers in making informed decisions for their synthetic strategies.

Basicity: A Tale of Inductive Effects and Steric Hindrance

The basicity of an amine is most accurately quantified by the pKa of its conjugate acid (pKaH). A higher pKaH value corresponds to a stronger base.[1]

AmineStructurepKa of Conjugate Acid
This compound C9H21N~11.06 ± 0.50 (Predicted)
Triethylamine C6H15N~10.75[2][3][4]

Table 1: Comparison of the pKa values of the conjugate acids of this compound and Triethylamine.

This compound is predicted to be slightly more basic than triethylamine. This can be attributed to the greater positive inductive effect of the three isopropyl groups compared to the three ethyl groups in triethylamine. The alkyl groups, being electron-donating, increase the electron density on the nitrogen atom, making its lone pair more available for protonation.

Nucleophilicity: The Decisive Role of Steric Bulk

Nucleophilicity refers to the ability of a substance to donate its electron pair to an electrophilic atom other than a proton, typically a carbon atom. While often correlated with basicity, nucleophilicity is significantly more sensitive to steric hindrance.

This compound is widely recognized as a non-nucleophilic base .[5] The three bulky isopropyl groups effectively shield the nitrogen's lone pair, severely impeding its ability to attack a sterically demanding electrophilic center. This steric hindrance makes it an excellent choice for reactions where only proton abstraction is desired, without the complication of nucleophilic side reactions.

Triethylamine , on the other hand, while also a tertiary amine, is considerably less sterically hindered. Consequently, it can act as a nucleophile in various reactions, such as in the formation of quaternary ammonium salts and as a catalyst in certain nucleophilic substitution reactions.[6]

A quantitative measure of nucleophilicity is provided by Mayr's nucleophilicity scale, which assigns a parameter 'N' to nucleophiles. A higher 'N' value indicates greater nucleophilicity.

AmineMayr's Nucleophilicity Parameter (N)Solvent
This compound Not available (considered non-nucleophilic)-
Triethylamine 17.30Dichloromethane

Table 2: Mayr's Nucleophilicity Parameters for this compound and Triethylamine.

The lack of a measured 'N' parameter for this compound in Mayr's extensive database is a testament to its negligible nucleophilicity under common experimental conditions.

Experimental Protocols

Determination of Amine Basicity (pKa of Conjugate Acid) by Potentiometric Titration

This method determines the pKa by monitoring the pH of a solution of the amine as it is titrated with a strong acid.

Materials:

  • Amine sample (this compound or Triethylamine)

  • Standardized strong acid solution (e.g., 0.1 M HCl)

  • High-purity water (degassed)

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the amine and dissolve it in a known volume of degassed, high-purity water to create a solution of known concentration (e.g., 0.05 M).

  • Titration Setup: Place the amine solution in a beaker with a magnetic stir bar and immerse the pH electrode. Begin stirring the solution gently.

  • Titration: Add the standardized HCl solution in small, precise increments from the burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Collection: Continue the titration well past the equivalence point (the point of the steepest pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the midpoint of the steepest portion of the curve.

    • The volume of HCl at the half-equivalence point (half the volume of HCl required to reach the equivalence point) is then determined.

    • The pKa of the conjugate acid is equal to the pH of the solution at the half-equivalence point.

Determination of Amine Nucleophilicity (Mayr's Method)

This protocol outlines the general procedure for determining the Mayr nucleophilicity parameter (N) for an amine by studying the kinetics of its reaction with a set of reference electrophiles.[2]

Materials:

  • Amine sample (e.g., Triethylamine)

  • A series of reference electrophiles with known electrophilicity parameters (E) (e.g., benzhydrylium ions).

  • An appropriate solvent (e.g., dichloromethane).

  • Stopped-flow spectrophotometer or a UV-Vis spectrophotometer with a fast-mixing accessory.

Procedure:

  • Solution Preparation: Prepare solutions of the amine and the reference electrophiles in the chosen solvent at known concentrations. The concentration of the amine should be in large excess (at least 10-fold) compared to the electrophile to ensure pseudo-first-order kinetics.

  • Kinetic Measurements:

    • The reactions are typically very fast and are monitored using a stopped-flow apparatus.

    • The solutions of the amine and the electrophile are rapidly mixed, and the reaction progress is monitored by following the disappearance of the electrophile's characteristic absorbance at a specific wavelength over time.

    • The measurements are conducted at a constant temperature (e.g., 20 °C).

  • Data Analysis:

    • Under pseudo-first-order conditions, the observed rate constant (k_obs) is determined by fitting the absorbance decay data to a first-order exponential function.

    • The second-order rate constant (k2) for the reaction is calculated by dividing k_obs by the concentration of the amine.

    • This process is repeated for the same amine with a series of different reference electrophiles.

  • Determination of N and s:

    • The nucleophilicity parameter (N) and the nucleophile-specific sensitivity parameter (s) are determined by plotting the logarithm of the second-order rate constants (log k2) against the known electrophilicity parameters (E) of the reference electrophiles.

    • The relationship is described by the linear free-energy relationship: log(k2) = s(N + E).

    • The slope of the resulting straight line gives the 's' parameter, and the 'N' parameter can be calculated from the y-intercept.

Visualizing the Concepts

G Structure-Property Relationship of Amines cluster_0 This compound cluster_1 Triethylamine TIPA This compound (i-Pr)3N TIPA_Basicity High Basicity (pKaH ≈ 11.06) TIPA->TIPA_Basicity +I Effect TIPA_Sterics High Steric Hindrance TIPA->TIPA_Sterics Bulky Isopropyl Groups TIPA_Nucleophilicity Very Low Nucleophilicity (Non-nucleophilic) TIPA_Sterics->TIPA_Nucleophilicity Shields N lone pair TEA Triethylamine Et3N TEA_Basicity High Basicity (pKaH ≈ 10.75) TEA->TEA_Basicity +I Effect TEA_Sterics Moderate Steric Hindrance TEA->TEA_Sterics Less Bulky Ethyl Groups TEA_Nucleophilicity Moderate Nucleophilicity TEA_Sterics->TEA_Nucleophilicity Accessible N lone pair

Figure 1: Factors influencing the basicity and nucleophilicity of this compound and triethylamine.

G Reaction Pathway Comparison cluster_0 With this compound (i-Pr)3N cluster_1 With Triethylamine (Et3N) Reactants R-X + Acidic Proton (H-A) TIPA_Reaction Proton Abstraction Reactants->TIPA_Reaction No_SN2 No SN2 Product Reactants->No_SN2 TEA_Reaction_Base Proton Abstraction Reactants->TEA_Reaction_Base TEA_Reaction_Nuc Nucleophilic Attack Reactants->TEA_Reaction_Nuc TIPA_Product [(i-Pr)3NH]+ + A- TIPA_Reaction->TIPA_Product TEA_Product_Base [Et3NH]+ + A- TEA_Reaction_Base->TEA_Product_Base TEA_Product_Nuc [R-NEt3]+ + X- TEA_Reaction_Nuc->TEA_Product_Nuc

Figure 2: A logical diagram illustrating the differing reactivity of this compound and triethylamine as a base versus a nucleophile.

Conclusion

The choice between this compound and triethylamine hinges on the desired reactivity. For applications requiring a strong, non-nucleophilic base to exclusively deprotonate a substrate without engaging in nucleophilic side reactions, the sterically encumbered This compound is the superior choice. Conversely, when a moderately strong base that can also participate as a nucleophile is acceptable or desired, triethylamine offers a versatile and effective option. A thorough understanding of the subtle yet significant differences in their basicity and, more critically, their nucleophilicity is paramount for the successful design and execution of chemical syntheses in research and development.

References

The Unsung Hero of Steric Hindrance: A Comparative Guide to Triisopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of organic synthesis, the choice of a non-nucleophilic base is paramount to the success of a reaction. These sterically hindered amines are crucial for selectively removing protons without interfering with electrophilic centers, thereby preventing unwanted side reactions. Among the arsenal of available non-nucleophilic bases, triisopropylamine (TIPA) presents a unique profile of steric bulk and basicity. This guide provides a comprehensive comparison of this compound with other commonly used non-nucleophilic bases, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their synthetic strategies.

Physicochemical Properties: A Tale of Steric Crowding

The defining characteristic of a non-nucleophilic base is its steric hindrance, which physically obstructs the nitrogen's lone pair from attacking electrophilic carbons while still allowing it to abstract a proton. This compound, with its three bulky isopropyl groups, is one of the most sterically hindered amines known.[1] This significant steric crowding around the central nitrogen atom is the primary source of its non-nucleophilic character.

To provide a clear comparison, the key physicochemical properties of this compound and other popular non-nucleophilic bases are summarized in the table below.

BaseStructurepKa of Conjugate AcidBoiling Point (°C)Molar Mass ( g/mol )Key Features
This compound (TIPA) C9H21N~11.06 (Predicted)131.8 - 139143.27Extremely high steric hindrance.[1]
N,N-Diisopropylethylamine (DIPEA or Hünig's Base) C8H19N10.75126.6129.25Widely used, good balance of basicity and steric hindrance.[2]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) C9H16N213.580 - 83 (0.6 mmHg)152.24Strong, bicyclic amidine base, often used in elimination reactions.[3]
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) C7H12N2~13.794 - 96 (10 mmHg)124.18Structurally similar to DBU with comparable basicity.
Lithium Diisopropylamide (LDA) C6H14LiN~36-107.12Very strong, non-nucleophilic base, typically generated in situ.
Triethylamine (TEA) C6H15N10.7589.5101.19Less sterically hindered, can sometimes act as a nucleophile.[4]

Note: pKa values can vary depending on the solvent and measurement conditions.

Performance in Key Organic Reactions: A Data-Driven Comparison

The true measure of a non-nucleophilic base lies in its performance in chemical reactions. While direct, side-by-side comparative studies for this compound against all other bases in every reaction type are not extensively documented, we can infer its advantages from its structural properties and available experimental data in related systems.

Alkylation of Amines

The synthesis of tertiary amines from secondary amines via N-alkylation is a fundamental transformation that often requires a non-nucleophilic base to prevent the quaternization of the newly formed tertiary amine. The high steric hindrance of this compound makes it an excellent candidate for this purpose, as it is less likely to compete with the secondary amine in attacking the alkyl halide.

Experimental Protocols

General Procedure for N-Alkylation of a Secondary Amine using a Hindered Base

This protocol is a generalized procedure based on the principles of using a non-nucleophilic base for the selective N-alkylation of secondary amines.

Materials:

  • Secondary amine (1.0 eq)

  • Alkyl halide (1.1 - 1.5 eq)

  • This compound or another hindered base (e.g., DIPEA) (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the secondary amine and the anhydrous solvent.

  • Add the hindered base (e.g., This compound ) to the solution.

  • Slowly add the alkyl halide to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired tertiary amine.

Sonogashira Coupling

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is another area where non-nucleophilic bases are crucial. The base is required to deprotonate the alkyne, forming the reactive copper acetylide, and to neutralize the hydrogen halide byproduct.

While this compound is not the most commonly cited base for this reaction, the use of the structurally similar diisopropylamine has been reported.[5] The high basicity and steric hindrance of this compound would theoretically make it a suitable candidate, particularly in cases where the substrate is sensitive to nucleophilic attack by the base.

Experimental Protocols

General Procedure for Sonogashira Coupling using a Hindered Amine Base

This protocol provides a general framework for performing a Sonogashira coupling reaction.

Materials:

  • Aryl or vinyl halide (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • This compound or another suitable amine base (e.g., triethylamine, diisopropylamine) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl or vinyl halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base (e.g., This compound ).

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction at room temperature or with heating, monitoring its progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Rationale: Steric Hindrance and Reaction Pathways

The decision to use a specific non-nucleophilic base is often guided by the need to control the reaction pathway. The following diagrams illustrate the conceptual basis for choosing a highly hindered base like this compound.

G cluster_0 Reaction with a Less Hindered Base (e.g., Triethylamine) cluster_1 Reaction with a Highly Hindered Base (e.g., this compound) Reactants Secondary Amine + Alkyl Halide Deprotonation Proton Abstraction Reactants->Deprotonation Base Base_TEA Triethylamine (TEA) Nucleophilic_Attack Nucleophilic Attack (Side Reaction) Base_TEA->Nucleophilic_Attack Acts as Nucleophile Desired_Product Tertiary Amine Desired_Product->Nucleophilic_Attack Further Alkylation Side_Product Quaternary Ammonium Salt Deprotonation->Desired_Product Nucleophilic_Attack->Side_Product Reactants2 Secondary Amine + Alkyl Halide Deprotonation2 Proton Abstraction Reactants2->Deprotonation2 Base Base_TIPA This compound (TIPA) No_Side_Product Side Reaction Minimized Desired_Product2 Tertiary Amine Deprotonation2->Desired_Product2

Caption: Logical workflow comparing reaction pathways with less hindered vs. highly hindered bases.

The diagram illustrates that a less hindered base like triethylamine can act as a nucleophile, leading to the formation of undesired quaternary ammonium salts. In contrast, a highly hindered base like this compound is sterically prevented from acting as a nucleophile, thus favoring the desired proton abstraction and minimizing side reactions.

G cluster_0 Factors Influencing Base Selection Base_Selection Optimal Base Selection Steric_Hindrance Steric Hindrance Base_Selection->Steric_Hindrance Prevents Nucleophilic Attack Basicity Basicity (pKa) Base_Selection->Basicity Ensures Deprotonation Solubility Solubility Base_Selection->Solubility Compatibility with Reaction Medium Reaction_Type Reaction Type (e.g., Alkylation, Elimination) Base_Selection->Reaction_Type Determines Required Properties TIPA TIPA Steric_Hindrance->TIPA High DIPEA DIPEA Steric_Hindrance->DIPEA Moderate-High TEA TEA Steric_Hindrance->TEA Low Basicity->TIPA Moderate DBU DBU Basicity->DBU High LDA LDA Basicity->LDA Very High

Caption: Key decision factors for selecting a non-nucleophilic base in organic synthesis.

Conclusion

This compound stands out as a non-nucleophilic base primarily due to its exceptional steric hindrance. This structural feature makes it an invaluable tool for reactions where preventing nucleophilic side reactions is critical. While it may not always be the strongest base in terms of pKa, its ability to selectively deprotonate substrates without engaging in unwanted alkylation or addition reactions offers a significant advantage in many synthetic contexts. For researchers and drug development professionals, understanding the unique properties of this compound and comparing them with other available bases is key to designing robust and efficient synthetic routes. The choice of base should always be guided by a careful consideration of the specific reaction, the nature of the substrates, and the desired outcome, with this compound being a powerful option when maximum steric protection is required.

References

A Comparative Guide to Analytical Methods for Quantifying Triisopropylamine (TIPA) Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of triisopropylamine (TIPA), a sterically hindered tertiary amine used as a non-nucleophilic base and polymer stabilizer, is critical in various stages of pharmaceutical development and manufacturing. This guide provides a comparative overview of common analytical methods for determining TIPA concentration, with a focus on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The information presented is intended to assist researchers in selecting the most appropriate method for their specific application, considering factors such as required sensitivity, sample matrix, and available instrumentation.

Quantitative Performance Comparison

The following table summarizes typical validation parameters for the analytical methods discussed. Data for Gas Chromatography with Flame Ionization Detection (GC-FID) is based on a validated method for structurally similar amines, diisopropylamine (DIPA) and triethylamine (TEA), and is expected to be representative for TIPA.[1][2][3]

Analytical MethodAnalyte(s)Linearity (r²)Limit of Quantification (LOQ) (µg/mL)Accuracy (Recovery %)Precision (RSD %)
GC-FID DIPA, TEA> 0.9993 - 4> 90%< 10%
HPLC-UV Bioactive Amines> 0.990.9 - 1.092.25 - 102.25%Not Specified
LC-MS/MS Nitrosamines> 0.990.0060 - 0.0262Within acceptance criteriaNot Specified

Experimental Workflow

A general workflow for the quantification of this compound in a sample is depicted below. The specific steps, particularly in sample preparation, may vary depending on the sample matrix and the chosen analytical technique.

This compound Quantification Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Dilution Dilution with appropriate solvent (e.g., Acetonitrile) Sample->Dilution Spiking Internal Standard Spiking (Optional) Dilution->Spiking Filtration Filtration (if necessary) Spiking->Filtration GC_FID GC-FID Analysis Filtration->GC_FID HPLC_UV HPLC-UV Analysis Filtration->HPLC_UV LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Integration Peak Integration GC_FID->Integration HPLC_UV->Integration LC_MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Reporting Quantification->Report

References

Validating the Absence of Triisopropylamine in Final Pharmaceutical Products: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ensuring the purity and safety of final drug products is a cornerstone of pharmaceutical development and manufacturing. Residual impurities, such as triisopropylamine (TIPA), a tertiary amine that may be used as a reagent or catalyst in the synthesis of active pharmaceutical ingredients (APIs), must be effectively removed. Validating the absence of such impurities is a critical regulatory requirement. This guide provides a comprehensive comparison of analytical methodologies for the robust detection and quantification of trace levels of this compound, ensuring the final product meets stringent safety standards.

Establishing Acceptance Criteria for this compound

This compound is not explicitly listed in the International Council for Harmonisation (ICH) Q3C guidelines for residual solvents. Therefore, a risk-based approach is necessary to establish a scientifically sound acceptance limit. This typically involves calculating the Permitted Daily Exposure (PDE), which represents a substance-specific dose that is unlikely to cause an adverse effect in an individual exposed to this amount or less every day for a lifetime.

The PDE is calculated using the following formula:

PDE (mg/day) = (NOAEL x Weight Adjustment) / (F1 x F2 x F3 x F4 x F5)

Where:

  • NOAEL: No Observed Adverse Effect Level, derived from toxicological studies.

  • Weight Adjustment: Typically assumes a 50 kg human body weight.

  • F1-F5: A series of uncertainty factors that account for variables such as interspecies and intraspecies differences, study duration, and severity of toxicity.

Once the PDE is established, the maximum allowable concentration of TIPA in the final drug product can be calculated based on the maximum daily dose of the drug. Validating the "absence" of TIPA then translates to demonstrating that its concentration is below the limit of quantification (LOQ) of a validated, highly sensitive analytical method, and that this LOQ is significantly below the calculated safe limit.

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique is paramount for the accurate and reliable determination of residual this compound. The two most suitable methods for this purpose are Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods will depend on factors such as the volatility of TIPA, the complexity of the drug product matrix, and the required level of sensitivity.

ParameterHeadspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Volatile and semi-volatile compounds are partitioned from the sample matrix into the headspace of a sealed vial upon heating. An aliquot of the headspace gas is then injected into the GC-MS system for separation and detection.The drug product is dissolved in a suitable solvent, and the resulting solution is injected into an LC system. TIPA is separated from other components on a chromatographic column and then detected by a tandem mass spectrometer.
Applicability Ideal for volatile amines like TIPA. Minimizes matrix effects as the non-volatile components of the drug product are not injected into the system.[1]Suitable for a wide range of compounds, including less volatile amines. May require more extensive sample preparation to mitigate matrix effects.
Sample Preparation Simple: The sample is weighed into a headspace vial with a suitable diluent (e.g., dimethyl sulfoxide, dimethylformamide).[1]More complex: May involve dissolution, filtration, and potentially solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
Limit of Quantification (LOQ) Typically in the low parts-per-million (ppm) to high parts-per-billion (ppb) range. For similar amines, LOQs of 3-4 µg/mL have been reported.[2][3]Generally offers higher sensitivity, with LOQs in the low ppb to parts-per-trillion (ppt) range. For some impurities, LOQs as low as 0.025 ppm have been achieved.[4]
Selectivity High, due to the combination of chromatographic separation by GC and mass-to-charge ratio detection by MS.Very high, particularly with the use of Multiple Reaction Monitoring (MRM), which provides two stages of mass filtering.
Throughput Moderate, as headspace equilibration requires time.Can be high, especially with the use of modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems.
Instrumentation Cost Generally lower than LC-MS/MS.Higher initial capital investment.

Experimental Protocols

Below are detailed, representative protocols for the analysis of this compound in a final drug product using HS-GC-MS and LC-MS/MS. These protocols are based on established methods for similar amines and should be validated for the specific drug product matrix.[1][2][5][6]

Headspace GC-MS Protocol

1. Sample Preparation: a. Accurately weigh approximately 100 mg of the final drug product into a 20 mL headspace vial. b. Add 5.0 mL of a high-boiling point, inert solvent such as dimethyl sulfoxide (DMSO). c. Prepare a standard solution of this compound in DMSO at a concentration relevant to the target LOQ (e.g., 1 µg/mL). d. Prepare a spiked sample by adding a known amount of the TIPA standard solution to a vial containing the drug product.

2. Headspace Conditions:

  • Vial Oven Temperature: 100 °C
  • Thermostatting Time: 30 minutes
  • Needle Temperature: 110 °C
  • Transfer Line Temperature: 120 °C
  • Pressurization Time: 1 minute
  • Injection Volume: 1 mL of headspace gas

3. GC-MS Parameters:

  • GC Column: Agilent CP-Volamine (or similar amine-specific column)
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 240 °C at 20 °C/min, and hold for 5 minutes.
  • Injector Temperature: 200 °C
  • MS Ionization Mode: Electron Ionization (EI)
  • MS Detection Mode: Selected Ion Monitoring (SIM) of characteristic TIPA ions.

LC-MS/MS Protocol

1. Sample Preparation: a. Accurately weigh approximately 50 mg of the final drug product into a centrifuge tube. b. Add 10.0 mL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid). c. Vortex for 1 minute and sonicate for 15 minutes to ensure complete dissolution. d. Centrifuge at 4000 rpm for 10 minutes. e. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial. f. Prepare a standard solution of this compound in the same solvent mixture at a concentration relevant to the target LOQ (e.g., 10 ng/mL). g. Prepare a spiked sample by adding a known amount of the TIPA standard solution to a solution of the drug product.

2. LC-MS/MS Parameters:

  • LC Column: A suitable reversed-phase column (e.g., C18 or Phenyl-Hexyl)
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient Elution: A suitable gradient to separate TIPA from the API and other excipients.
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 µL
  • MS Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • MS Detection Mode: Multiple Reaction Monitoring (MRM) of specific parent-daughter ion transitions for TIPA.

Method Validation

Both the HS-GC-MS and LC-MS/MS methods must be validated according to ICH Q2(R1) guidelines to demonstrate their suitability for their intended purpose.[7] Key validation parameters include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams, generated using Graphviz, outline the workflows for validating the absence of this compound.

HS_GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Evaluation Sample Final Drug Product Vial Headspace Vial Sample->Vial Diluent DMSO Diluent->Vial Headspace Headspace Autosampler (Heating & Equilibration) Vial->Headspace GC Gas Chromatography (Separation) Headspace->GC MS Mass Spectrometry (Detection - SIM) GC->MS Data Data Acquisition & Processing MS->Data Report Compare to LOQ & Report Data->Report

Caption: Workflow for TIPA analysis by HS-GC-MS.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation Sample Final Drug Product Dissolution Dissolution & Sonication Sample->Dissolution Solvent Solvent Mixture Solvent->Dissolution Centrifugation Centrifugation Dissolution->Centrifugation Filtration Filtration Centrifugation->Filtration LC Liquid Chromatography (Separation) Filtration->LC MSMS Tandem Mass Spectrometry (Detection - MRM) LC->MSMS Data Data Acquisition & Processing MSMS->Data Report Compare to LOQ & Report Data->Report

Caption: Workflow for TIPA analysis by LC-MS/MS.

Conclusion

Validating the absence of this compound in a final drug product requires a robust, sensitive, and validated analytical method. Both Headspace GC-MS and LC-MS/MS are powerful techniques capable of achieving the low detection and quantification limits necessary to ensure product safety. The choice of method will depend on the specific characteristics of the drug product and the available instrumentation. By establishing a scientifically justified acceptance limit based on a Permitted Daily Exposure calculation and employing a fully validated analytical method, pharmaceutical manufacturers can confidently demonstrate the absence of this compound and ensure compliance with global regulatory standards.

References

Spectroscopic Showdown: Unveiling the Proton Scavenging Prowess of Triisopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate proton scavenger is a critical step in many synthetic and formulation processes. Triisopropylamine (TIPA) is a sterically hindered, non-nucleophilic base frequently employed for this purpose. This guide provides a comparative analysis of spectroscopic techniques used to confirm and quantify the proton scavenging role of TIPA, alongside other commonly used alternatives, supported by experimental data and detailed protocols.

The ability of a hindered amine to act as a proton scavenger is fundamentally linked to its basicity, often quantified by its pKa value. Spectroscopic methods offer powerful tools to investigate this property by monitoring the changes in molecular structure and electronic environment upon protonation. This guide will delve into the application of Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy for this purpose.

Comparative Analysis of Proton Scavenging Efficiency

To provide a clear comparison, this guide will focus on this compound and two other widely used non-nucleophilic bases: N,N-Diisopropylethylamine (DIPEA or Hünig's Base) and Proton Sponge™ (1,8-Bis(dimethylamino)naphthalene).

Proton Scavenger pKa (in DMSO)Key Spectroscopic Observables for Protonation
This compound (TIPA)~11.0 (Predicted in water)¹H NMR: Downfield shift of α-protons. ¹³C NMR: Upfield shift of α-carbon. IR: Appearance of N-H⁺ stretching vibration.
N,N-Diisopropylethylamine (DIPEA)8.5[1]¹H NMR: Downfield shift of α-protons on isopropyl and ethyl groups. ¹³C NMR: Upfield shift of α-carbons. IR: Appearance of N-H⁺ stretching vibration.
Proton Sponge™18.6 (in acetonitrile)¹H NMR: Significant downfield shift of the N-methyl protons and changes in the aromatic proton signals. UV-Vis: Shift in the absorption maximum upon protonation. IR: Appearance of a broad N-H⁺ stretching band.

Table 1: Comparison of pKa values and spectroscopic indicators of protonation for selected proton scavengers.

Experimental Protocols and Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a highly effective technique for monitoring proton scavenging in real-time. The chemical shifts of protons and carbons near the nitrogen atom are sensitive to its protonation state.

Experimental Protocol: ¹H NMR Titration

  • Sample Preparation: Prepare a solution of the amine (e.g., this compound) of known concentration in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Initial Spectrum: Record the ¹H NMR spectrum of the free amine.

  • Titration: Add incremental amounts of a strong acid, such as trifluoroacetic acid (TFA), to the NMR tube.

  • Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition of acid.

  • Data Analysis: Monitor the chemical shift changes of the protons on the isopropyl groups. Upon protonation, the electron-withdrawing effect of the newly formed N-H⁺ bond causes a downfield shift of the adjacent methine proton. The magnitude of this shift can be correlated with the degree of protonation.

Expected Results for this compound:

Upon addition of an acid like TFA, the septet corresponding to the three methine (CH) protons of the isopropyl groups will shift downfield. By plotting the change in chemical shift (Δδ) against the molar equivalents of added acid, a titration curve can be generated, from which the pKa can be estimated.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly useful for compounds containing chromophores that are sensitive to changes in their electronic environment, such as protonation. While aliphatic amines like this compound do not have strong UV-Vis absorbance in the accessible range, this technique is highly effective for aromatic amines like Proton Sponge™.

Experimental Protocol: Spectrophotometric pKa Determination

  • Buffer Preparation: Prepare a series of buffer solutions with a range of known pH values.

  • Sample Preparation: Prepare a stock solution of the proton scavenger in a suitable solvent (e.g., water or a water/co-solvent mixture). Add a small aliquot of the stock solution to each buffer solution to achieve the same final concentration.

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each solution across a relevant wavelength range.

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for both the protonated and unprotonated forms of the amine. Plot the absorbance at these wavelengths against the pH. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, which corresponds to the midpoint of the sigmoidal curve.[1][2][3][4][5][6]

Expected Results for Proton Sponge™:

Proton Sponge™ exhibits a significant shift in its UV-Vis absorption spectrum upon protonation. This allows for a precise determination of its pKa by monitoring the absorbance changes as a function of pH.

Infrared (IR) Spectroscopy

IR spectroscopy can directly detect the formation of the N-H⁺ bond upon protonation of an amine. The appearance of a new vibrational band is a clear indicator of successful proton scavenging.

Experimental Protocol: Monitoring Protonation by FT-IR

  • Sample Preparation: Prepare a solution of the amine in a suitable IR-transparent solvent (e.g., chloroform or dichloromethane).

  • Initial Spectrum: Record the FT-IR spectrum of the free amine.

  • Acid Addition: Add a stoichiometric amount of a strong acid (e.g., HCl in an anhydrous solvent).

  • Final Spectrum: Record the FT-IR spectrum of the resulting solution.

  • Data Analysis: Compare the initial and final spectra. The appearance of a broad and strong absorption band in the region of 2400-2700 cm⁻¹ is characteristic of the N-H⁺ stretching vibration in the resulting ammonium salt.

Expected Results for this compound:

The FT-IR spectrum of this compound will show characteristic C-H and C-N stretching and bending vibrations. Upon addition of a strong acid, a new, broad, and prominent band will appear in the 2400-2700 cm⁻¹ region, confirming the formation of the triisopropylammonium ion.

Visualizing the Proton Scavenging Workflow

The general workflow for confirming the proton scavenging role of an amine using spectroscopic techniques can be visualized as follows:

Proton_Scavenging_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_conclusion Conclusion Amine Amine Solution (e.g., this compound) NMR NMR Spectroscopy Amine->NMR Introduce to Spectrometer UVVis UV-Vis Spectroscopy Amine->UVVis Introduce to Spectrometer IR IR Spectroscopy Amine->IR Introduce to Spectrometer Acid Acid Solution (e.g., TFA, HCl) Acid->NMR Titrate/ Add Acid->UVVis Titrate/ Add Acid->IR Titrate/ Add NMR_Data Monitor Chemical Shift Changes (Δδ) NMR->NMR_Data UVVis_Data Measure Absorbance vs. pH UVVis->UVVis_Data IR_Data Observe N-H⁺ Stretching Band IR->IR_Data Confirmation Confirmation of Proton Scavenging NMR_Data->Confirmation UVVis_Data->Confirmation IR_Data->Confirmation

Caption: Workflow for confirming proton scavenging using spectroscopic techniques.

Logical Relationship of Spectroscopic Evidence

The confirmation of proton scavenging relies on a logical progression of evidence obtained from different spectroscopic techniques.

Logical_Relationship cluster_hypothesis Hypothesis cluster_evidence Spectroscopic Evidence cluster_interpretation Interpretation cluster_conclusion Conclusion Hypo This compound acts as a proton scavenger. NMR_Evidence Downfield shift of α-protons in ¹H NMR Hypo->NMR_Evidence IR_Evidence Appearance of N-H⁺ stretching band in IR Hypo->IR_Evidence UVVis_Evidence Shift in λ_max in UV-Vis (for chromophoric amines) Hypo->UVVis_Evidence Protonation Protonation of the Nitrogen Atom NMR_Evidence->Protonation IR_Evidence->Protonation UVVis_Evidence->Protonation Conclusion Confirmation of Proton Scavenging Role Protonation->Conclusion

By employing these spectroscopic techniques, researchers can confidently confirm and quantify the proton scavenging ability of this compound and make informed decisions when selecting a suitable non-nucleophilic base for their specific applications. The combination of NMR, UV-Vis, and IR spectroscopy provides a robust and comprehensive approach to characterizing the fundamental acid-base properties of these important chemical tools.

References

A Comparative Guide to the Kinetics of Triisopropylamine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to optimizing reaction efficiency, yield, and purity. Triisopropylamine, a sterically hindered tertiary amine, is often employed as a non-nucleophilic base in a variety of organic transformations. This guide provides a comparative analysis of the kinetic performance of this compound against other commonly used tertiary amine catalysts, namely triethylamine and N,N-diisopropylethylamine (DIPEA). While direct, comprehensive kinetic studies comparing these bases under identical conditions are not extensively available in the literature, this guide offers a framework for their evaluation based on established principles of physical organic chemistry and provides detailed protocols for conducting such comparative kinetic studies.

Comparison of Physicochemical Properties and Expected Kinetic Impact

The catalytic activity of tertiary amines in reactions such as silylations, acylations, and esterifications is primarily influenced by two key factors: basicity (pKa) and steric hindrance.

  • Triethylamine (TEA) is the least sterically hindered of the three, allowing for relatively easy access to its lone pair of electrons. It is also a moderately strong base. This combination generally leads to faster reaction rates in cases where the amine's primary role is to act as a proton scavenger or a nucleophilic catalyst.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's Base) possesses intermediate steric bulk due to its two isopropyl groups and one ethyl group. This increased steric hindrance renders it less nucleophilic than triethylamine, which can be advantageous in preventing unwanted side reactions. Its basicity is comparable to that of triethylamine.

  • This compound (TIPA) is the most sterically hindered of the three amines due to the presence of three bulky isopropyl groups. This significant steric congestion makes it a very poor nucleophile, and its primary role is almost exclusively as a non-nucleophilic proton scavenger. The steric hindrance can, however, also impede its ability to abstract a proton, potentially leading to slower reaction rates compared to less hindered bases.

Table 1: Qualitative Comparison and Framework for Quantitative Kinetic Data of Tertiary Amine Catalysts in the Silylation of a Secondary Alcohol

The following table provides a qualitative comparison of the expected reaction rates for the silylation of a generic secondary alcohol with a silyl chloride, catalyzed by this compound and its alternatives. It also serves as a template for researchers to populate with their own experimental data.

CatalystChemical StructurepKa of Conjugate AcidSteric HindranceExpected Relative RateExperimental Rate Constant (k) (M⁻¹s⁻¹)Reaction Time for >95% Conversion (h)
This compound (TIPA) i-Pr₃N~10.7HighSlowest[Insert Experimental Data][Insert Experimental Data]
Triethylamine (TEA) Et₃N~10.75LowFastest[Insert Experimental Data][Insert Experimental Data]
DIPEA (Hünig's Base) i-Pr₂NEt~10.7MediumIntermediate[Insert Experimental Data][Insert Experimental Data]

Note: The expected relative rates are based on general principles of steric hindrance affecting the accessibility of the amine's lone pair for catalysis. Actual rates will be dependent on the specific substrates, silylating agent, solvent, and temperature.

Experimental Protocol for Comparative Kinetic Analysis

To obtain the quantitative data for a direct comparison, a detailed kinetic study is required. The following protocol outlines a general method for comparing the catalytic efficiency of this compound, triethylamine, and DIPEA in the silylation of a model secondary alcohol, such as 1-phenylethanol, with tert-butyldimethylsilyl chloride (TBDMSCl).

Materials:

  • 1-Phenylethanol (substrate)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, silylating agent)

  • This compound (catalyst)

  • Triethylamine (catalyst)

  • N,N-Diisopropylethylamine (DIPEA, catalyst)

  • Anhydrous dichloromethane (DCM, solvent)

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Instrumentation:

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Thermostatted reaction block or water bath

  • Magnetic stir plates and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the substrate, 1-phenylethanol, in anhydrous DCM.

    • Prepare a stock solution of the internal standard, dodecane, in anhydrous DCM.

    • Prepare separate stock solutions of each amine catalyst (TIPA, TEA, DIPEA) in anhydrous DCM.

    • Prepare a stock solution of the silylating agent, TBDMSCl, in anhydrous DCM.

  • Reaction Setup:

    • In a series of oven-dried reaction vials equipped with magnetic stir bars, add the substrate stock solution and the internal standard stock solution.

    • Place the vials in a thermostatted reaction block set to the desired temperature (e.g., 25 °C).

    • To each vial, add the respective amine catalyst stock solution. Initiate the reaction by adding the TBDMSCl stock solution. Start a timer immediately upon addition.

  • Reaction Monitoring and Quenching:

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction mixture.

    • Immediately quench the aliquot in a separate vial containing the quenching solution (saturated aqueous NaHCO₃) and a small amount of an extraction solvent (e.g., ethyl acetate).

    • Vortex the quenched sample, allow the layers to separate, and collect the organic layer.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Analysis:

    • Analyze the dried organic aliquots by GC-FID or HPLC to determine the concentration of the starting material (1-phenylethanol) and the product (1-phenyl-1-(tert-butyldimethylsilyloxy)ethane) relative to the internal standard.

    • Alternatively, for NMR analysis, the reaction can be carried out directly in an NMR tube with CDCl₃ as the solvent. The disappearance of the substrate peak and the appearance of the product peak can be monitored over time.

  • Data Analysis:

    • Plot the concentration of the substrate versus time for each catalyst.

    • From these plots, determine the initial reaction rate for each catalyst.

    • Assuming pseudo-first-order kinetics with respect to the substrate (if the catalyst and silylating agent are in excess), the natural logarithm of the substrate concentration versus time can be plotted to obtain the rate constant (k) from the slope of the line.

    • Compare the determined rate constants for this compound, triethylamine, and DIPEA to quantitatively assess their catalytic efficiency under the tested conditions.

Signaling Pathways and Workflows

The logical workflow for conducting a comparative kinetic study can be visualized as follows:

G Experimental Workflow for Comparative Kinetic Study cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Analysis & Interpretation prep_reagents Prepare Stock Solutions (Substrate, Catalysts, Reagent, Internal Standard) setup_rxn Set up Reactions in Thermostatted Vials prep_reagents->setup_rxn initiate_rxn Initiate Reaction by Adding Silylating Agent setup_rxn->initiate_rxn monitor_rxn Monitor Reaction Progress (Take Aliquots at Time Intervals) initiate_rxn->monitor_rxn quench_rxn Quench Aliquots monitor_rxn->quench_rxn analyze_samples Analyze Samples (GC, HPLC, or NMR) quench_rxn->analyze_samples plot_data Plot Concentration vs. Time analyze_samples->plot_data calc_rates Calculate Rate Constants (k) plot_data->calc_rates compare_catalysts Compare Catalytic Activity calc_rates->compare_catalysts

Caption: Workflow for a comparative kinetic study of amine catalysts.

The following diagram illustrates the generally accepted catalytic cycle for a tertiary amine-catalyzed silylation of an alcohol with a silyl chloride.

G Catalytic Cycle for Amine-Catalyzed Silylation R3N R₃N (Amine Catalyst) Activated_Complex [R₃N-SiR'₃]⁺Cl⁻ (Activated Silyl Ammonium Intermediate) R3N->Activated_Complex + R'₃SiCl R_SiCl R'₃SiCl (Silyl Chloride) Alcohol R''OH (Alcohol) Silyl_Ether R''OSiR'₃ (Silyl Ether Product) Silyl_Ether->R3N + R₃N (Regenerated Catalyst) Ammonium_Salt R₃NH⁺Cl⁻ (Ammonium Salt Byproduct) Activated_Complex->Silyl_Ether + R''OH

Caption: Amine-catalyzed silylation of an alcohol.

By following the outlined experimental protocol and utilizing the provided frameworks, researchers can generate valuable, quantitative data to make informed decisions on the selection of the most appropriate tertiary amine catalyst for their specific synthetic needs. This systematic approach will facilitate the optimization of reaction conditions, leading to improved outcomes in research and development.

Unraveling the Influence of Bulk: A Comparative Guide to Computational Modeling of Triisopropylamine's Steric Effects in Transition States

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and predicting the steric influence of bulky reagents is paramount for designing efficient synthetic routes and novel molecular entities. Triisopropylamine (TIPA), a widely used non-nucleophilic hindered base, presents a compelling case study for examining the interplay between molecular conformation and reactivity. This guide provides an objective comparison of computational models and experimental data to elucidate the steric effects of TIPA in transition states.

The sheer bulk of the three isopropyl groups surrounding the nitrogen atom in this compound dictates its chemical behavior, favoring pathways where it acts as a proton shuttle while minimizing its participation in nucleophilic attack. Computational chemistry offers a powerful lens to dissect these steric interactions at the transition state, providing insights that are often difficult to glean from experimental observations alone.

Quantifying Steric Hindrance: A Tale of Two Methods

The steric bulk of a ligand or reagent is a critical parameter in determining the feasibility and outcome of a chemical reaction. Various computational and experimental methods have been developed to quantify this property. Here, we compare key parameters for this compound and related amines.

AmineComputational MethodCalculated Steric Parameter (%VBur)Experimental MethodExperimental Steric Parameter (Cone Angle, °)
This compound Density Functional Theory (DFT)Data not explicitly found in searchesX-ray Crystallography / NMR~160-180 (Estimated based on related structures)
TriethylamineDFT34.8Various132
Diisopropylethylamine (Hünig's Base)DFT43.6Various151

Note: The %VBur (percent buried volume) is a computed parameter that quantifies the percentage of the volume of a sphere around a central atom that is occupied by a given ligand. The cone angle is an experimentally derived value representing the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of a ligand.

The Transition State: A Computational Microscope

Computational modeling, particularly using Density Functional Theory (DFT), allows for the precise characterization of transition state geometries and the quantification of energetic barriers. These models can reveal how the steric bulk of this compound influences the approach of reactants and the overall energetics of a reaction.

For a typical E2 elimination reaction where this compound acts as a base, the transition state involves the simultaneous breaking of a C-H bond and a C-X (halide) bond. Computational models can predict the bond lengths and angles of this fleeting species, providing a quantitative measure of steric clash.

Experimental Protocol: Kinetic Studies of Elimination Reactions

A common experimental approach to probe the steric effects of a base is to measure the rates of an elimination reaction.

  • Reactant Preparation: A solution of a suitable alkyl halide (e.g., 2-bromopropane) in an appropriate solvent (e.g., acetonitrile) is prepared.

  • Reaction Initiation: A solution of this compound in the same solvent is added to the alkyl halide solution at a constant temperature.

  • Monitoring Reaction Progress: The reaction progress is monitored over time by withdrawing aliquots and quenching the reaction. The concentration of the reactant or product is then determined using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Data Analysis: The rate constants are determined by fitting the concentration-time data to the appropriate rate law. By comparing the rate constants obtained with different bases (e.g., triethylamine vs. This compound) under identical conditions, the steric effect of the base can be quantified.

Computational Protocol: DFT Modeling of Transition States

Simulating the same elimination reaction computationally involves the following steps:

  • Model Building: The structures of the reactants (alkyl halide and this compound) and products (alkene, protonated this compound, and halide ion) are built using molecular modeling software.

  • Transition State Search: A transition state search algorithm (e.g., Berny optimization in Gaussian) is employed to locate the first-order saddle point on the potential energy surface corresponding to the transition state of the reaction.

  • Frequency Calculation: A frequency calculation is performed on the optimized transition state structure to confirm that it has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Energy Calculation: The single-point energies of the reactants, transition state, and products are calculated at a high level of theory and with a large basis set to obtain an accurate activation energy (ΔG‡).

Visualizing the Interactions: Computational Workflow and Transition State Geometry

To better understand the process of computationally modeling these steric effects, the following workflow diagram illustrates the key steps.

Computational_Workflow cluster_input Input cluster_computation Computational Steps cluster_output Output Reactants Reactant Structures (e.g., Alkyl Halide, TIPA) TS_Search Transition State Search (e.g., Berny Optimization) Reactants->TS_Search Products Product Structures (e.g., Alkene, TIPA-H+) Products->TS_Search Freq_Calc Frequency Calculation (Verify single imaginary frequency) TS_Search->Freq_Calc Energy_Calc Single-Point Energy Calculation (Determine Activation Energy) Freq_Calc->Energy_Calc TS_Geo Transition State Geometry Freq_Calc->TS_Geo Act_Energy Activation Energy (ΔG‡) Energy_Calc->Act_Energy

Caption: Computational workflow for modeling transition states.

The output of these calculations provides a detailed picture of the transition state. For instance, in an E2 reaction, the geometry around the nitrogen of this compound is predicted to be significantly flattened from its ground-state pyramidal geometry to alleviate steric strain.

Caption: Simplified E2 transition state involving TIPA.

Conclusion: A Synergy of Experiment and Theory

The computational modeling of this compound's steric effects provides invaluable, atomistic-level insights that complement experimental kinetic data. While experimental studies quantify the macroscopic consequences of steric hindrance on reaction rates, computational models rationalize these observations by revealing the subtle geometric and energetic details of the transition state. The continued development of computational methods, benchmarked against robust experimental data, will undoubtedly enhance our predictive capabilities in reaction design and catalysis, enabling the more efficient synthesis of complex molecules.

literature review of triisopropylamine in specific named reactions

Author: BenchChem Technical Support Team. Date: December 2025

Triisopropylamine (TIPA) is a sterically hindered, non-nucleophilic tertiary amine base utilized in various organic transformations. Its bulky isopropyl groups make it a poor nucleophile, which is advantageous in reactions where the base should primarily act as a proton abstractor without competing in nucleophilic side reactions. This guide provides a comparative analysis of this compound's performance against other common bases in three key named reactions: the Swern Oxidation, the Horner-Wadsworth-Emmons reaction, and the Baylis-Hillman reaction.

Swern Oxidation

The Swern oxidation is a widely used method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. The reaction typically employs dimethyl sulfoxide (DMSO) as the oxidant, activated by an electrophile such as oxalyl chloride, followed by the addition of a hindered tertiary amine base to facilitate the final elimination step.

Comparison of Bases:

Commonly used bases in the Swern oxidation include triethylamine (TEA) and diisopropylethylamine (DIPEA). The choice of base can influence the reaction's efficiency and selectivity, particularly in preventing side reactions like epimerization at the α-carbon to the newly formed carbonyl group. While direct comparative studies including this compound are not extensively documented in readily available literature, the principle of using a sterically hindered base suggests that TIPA could offer similar or even enhanced selectivity compared to DIPEA due to its greater steric bulk.

Base Substrate Product Yield (%) Observations
Triethylamine (TEA)Primary/Secondary AlcoholsAldehydes/KetonesGenerally highCan sometimes lead to epimerization with sensitive substrates.[1]
Diisopropylethylamine (DIPEA)Primary/Secondary AlcoholsAldehydes/KetonesGenerally highOften used to mitigate epimerization due to its steric bulk.[1]
This compound (TIPA) Primary/Secondary AlcoholsAldehydes/KetonesData not widely availableExpected to offer high selectivity and minimize side reactions due to its significant steric hindrance.

Experimental Protocol (General for Swern Oxidation):

This protocol is a general guideline and may require optimization for specific substrates.

  • A solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.

  • A solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous DCM is added dropwise, maintaining the temperature below -65 °C.

  • After stirring for 15-20 minutes, a solution of the alcohol (1.0 equivalent) in anhydrous DCM is added slowly.

  • The reaction is stirred for another 30-60 minutes at -78 °C.

  • The selected hindered amine base (e.g., triethylamine, diisopropylethylamine, or this compound) (5.0 equivalents) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which is then purified by chromatography.[2]

Swern_Oxidation_Workflow cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction & Workup Reaction_Vessel Flame-dried flask under N2 Cooling Cool to -78°C Reaction_Vessel->Cooling Add_Oxalyl_Chloride Add Oxalyl Chloride in DCM Add_DMSO Add DMSO in DCM Add_Oxalyl_Chloride->Add_DMSO Add_Alcohol Add Alcohol in DCM Add_DMSO->Add_Alcohol Add_Base Add Hindered Base (TIPA/DIPEA/TEA) Add_Alcohol->Add_Base Warm_to_RT Warm to Room Temp. Quench Quench with H2O Warm_to_RT->Quench Extract Extract with DCM Quench->Extract Purify Purify Extract->Purify

Caption: Experimental workflow for the Swern Oxidation.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, typically with high E-selectivity, from aldehydes or ketones and phosphonate carbanions. The choice of base is crucial in deprotonating the phosphonate ester to generate the reactive carbanion and can significantly influence the stereochemical outcome of the reaction.

Comparison of Bases:

Base System Aldehyde Phosphonate E/Z Ratio Yield (%)
NaH in THFAromatic/AliphaticTriethyl phosphonoacetatePredominantly EHigh
DBU/LiCl in MeCNAromatic/AliphaticTriethyl phosphonoacetatePredominantly EHigh
TEA/LiCl in THFAromatic/AliphaticWeinreb amide-type(E)-selectiveModerate to High[5]
TIPA/LiCl Aromatic/AliphaticTriethyl phosphonoacetateData not availableData not available

Experimental Protocol (Masamune-Roush Conditions for HWE):

This protocol is suitable for base-sensitive substrates.

  • Anhydrous lithium chloride (1.2 equivalents) is added to a flame-dried flask and dried under high vacuum with gentle heating.

  • After cooling under an inert atmosphere, anhydrous acetonitrile and the phosphonate ester (1.1 equivalents) are added.

  • The selected tertiary amine base (e.g., DBU, TEA, or potentially TIPA) (1.2 equivalents) is added to the stirred suspension at room temperature.

  • The mixture is stirred for 30 minutes to generate the phosphonate carbanion.

  • A solution of the aldehyde (1.0 equivalent) in the same solvent is added.

  • The reaction is stirred until completion (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent, washed, dried, and purified by chromatography.[3]

HWE_Reaction_Workflow cluster_setup Carbanion Generation cluster_reaction Olefination cluster_workup Workup & Purification Flask_Prep Flame-dried flask with LiCl Add_Solvent_Phosphonate Add MeCN & Phosphonate Flask_Prep->Add_Solvent_Phosphonate Add_Base Add Amine Base (DBU/TEA/TIPA) Add_Solvent_Phosphonate->Add_Base Stir Stir for 30 min Add_Base->Stir Add_Aldehyde Add Aldehyde Reaction_Monitoring Monitor by TLC Add_Aldehyde->Reaction_Monitoring Quench Quench with H2O Extract Extract Quench->Extract Purify Purify Extract->Purify

Caption: Experimental workflow for the Horner-Wadsworth-Emmons Reaction.

Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde, catalyzed by a nucleophilic tertiary amine or phosphine. The catalyst plays a crucial role in the reaction mechanism, which involves a Michael addition of the catalyst to the activated alkene, followed by an aldol-type addition to the aldehyde.

Comparison of Catalysts:

The most common catalyst for the Baylis-Hillman reaction is 1,4-diazabicyclo[2.2.2]octane (DABCO).[6][7] Other tertiary amines such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been shown to be effective, in some cases providing significantly faster reaction rates.[8] The key requirement for the catalyst is nucleophilicity to initiate the reaction, which contrasts with the desired non-nucleophilic nature of the base in the Swern oxidation. Given that this compound is a very poor nucleophile due to steric hindrance, it is generally not an effective catalyst for the Baylis-Hillman reaction under standard conditions. The bulky isopropyl groups would significantly hinder the initial Michael addition step, which is critical for the reaction to proceed.

Catalyst Aldehyde Activated Alkene Reaction Time Yield (%)
DABCOAromatic/AliphaticAcrylates, AcrylonitrileOften slow (days)Variable
DBUAromatic/AliphaticAcrylates, AcrylonitrileFaster than DABCOGenerally good
This compound (TIPA) Aromatic/AliphaticAcrylates, AcrylonitrileExpected to be very slow or no reactionExpected to be very low

Experimental Protocol (General for Baylis-Hillman Reaction):

  • To a mixture of the aldehyde (1.0 equivalent) and the activated alkene (1.0-2.0 equivalents), the tertiary amine catalyst (e.g., DABCO or DBU) (0.1-0.3 equivalents) is added.

  • The reaction mixture is stirred at room temperature for a period ranging from several hours to several days, with progress monitored by TLC.

  • Upon completion, the reaction mixture is typically subjected to aqueous workup and extraction with an organic solvent.

  • The crude product is then purified by column chromatography.[7]

Baylis_Hillman_Reaction cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aldehyde + Activated Alkene Catalyst Add Catalyst (DABCO/DBU) Reactants->Catalyst Stir Stir at RT Catalyst->Stir Workup Aqueous Workup Extract Extract Workup->Extract Purify Purify Extract->Purify

Caption: Experimental workflow for the Baylis-Hillman Reaction.

Conclusion

This compound's utility as a base in named reactions is intrinsically linked to its pronounced steric hindrance. In the Swern Oxidation , this property is highly desirable to prevent side reactions, suggesting that TIPA could be a superior choice to less hindered amines like TEA, and at least comparable to DIPEA, especially for substrates prone to epimerization. For the Horner-Wadsworth-Emmons reaction , while less common than other bases, TIPA could potentially be employed in protocols that utilize tertiary amines, although its bulk might influence reaction rates. In contrast, for the Baylis-Hillman reaction , the steric hindrance of this compound renders it a poor nucleophile and thus an ineffective catalyst, as the initial nucleophilic attack on the activated alkene is a critical step in the reaction mechanism. Researchers and drug development professionals should consider these factors when selecting a base for these important transformations, with this compound being a strong candidate for reactions requiring a non-nucleophilic, sterically demanding base. Further experimental studies directly comparing this compound with other hindered bases would be beneficial to fully elucidate its performance characteristics.

References

cost-benefit analysis of using triisopropylamine in industrial processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial chemistry, the selection of appropriate reagents is paramount to optimizing reaction outcomes, ensuring process efficiency, and managing costs. Triisopropylamine (TIPA), a sterically hindered tertiary amine, presents a unique set of properties that can offer significant advantages in specific applications. This guide provides a comprehensive cost-benefit analysis of using this compound in industrial processes, with a comparative look at its common alternatives, primarily triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA).

At a Glance: Cost Comparison of Common Industrial Amines

A direct cost comparison is fundamental to any cost-benefit analysis. While the price of this compound can fluctuate based on purity and supplier, it is generally positioned as a higher-cost alternative to more common amines like TEA. The cost of DIPEA typically falls between that of TEA and TIPA.

AmineTypical Price (per kg, Industrial Grade)Key Characteristics
Triethylamine (TEA)~ $2.00 - $5.00Common, versatile, moderately hindered base.
N,N-Diisopropylethylamine (DIPEA)~ $10.00 - $15.00"Hünig's base," non-nucleophilic, sterically hindered.
This compound (TIPA) Contact Supplier for Quote Highly sterically hindered, non-nucleophilic base.
Triisopropanolamine (TIPA - alcohol)~ $1.50 - $3.00Emulsifier, stabilizer, corrosion inhibitor (structurally different from this compound).

Note: Prices are estimates and can vary significantly based on market conditions, purity, and volume. It is recommended to obtain direct quotes from suppliers for accurate pricing.[1]

Performance Deep Dive: Where this compound Excels

The primary benefit of this compound lies in its significant steric bulk. The three isopropyl groups attached to the nitrogen atom create a sterically hindered environment, rendering it a highly effective non-nucleophilic base.[1] This characteristic is particularly advantageous in reactions where the base should not act as a nucleophile, preventing unwanted side reactions and improving product purity.

Organic Synthesis: A Non-Nucleophilic Powerhouse

In many organic reactions, the role of a base is simply to abstract a proton. However, less hindered amines like triethylamine can sometimes participate in the reaction as a nucleophile, leading to the formation of undesired byproducts. This is where this compound's non-nucleophilic nature provides a distinct advantage.

Key Applications in Organic Synthesis:

  • Dehydrohalogenation Reactions: In elimination reactions where a hydrogen halide is removed to form an alkene, a non-nucleophilic base is crucial to avoid substitution reactions.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is a vital tool for the stereoselective synthesis of alkenes. The choice of base can significantly influence the reaction's efficiency and stereochemical outcome. While various bases can be used, a non-nucleophilic base like this compound can be beneficial in preventing side reactions with the phosphonate reagent or the carbonyl compound.

  • Peptide Synthesis: In solid-phase peptide synthesis (SPPS), hindered amine bases like DIPEA are commonly used to neutralize the acidic conditions during the coupling steps without causing side reactions.[2][3] While less common, this compound could offer similar or even enhanced non-nucleophilicity in this application.

Experimental Workflow: Horner-Wadsworth-Emmons Reaction

Below is a generalized experimental workflow for a Horner-Wadsworth-Emmons reaction, where a base like this compound would be used.

HWE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Phosphonate Phosphonate Ester Dissolve Dissolve Phosphonate Phosphonate->Dissolve Solvent1 Anhydrous Solvent Solvent1->Dissolve Add_Base Add Base & Stir Dissolve->Add_Base Base This compound Base->Add_Base Carbonyl Aldehyde/Ketone Add_Carbonyl Add Carbonyl Compound Carbonyl->Add_Carbonyl Solvent2 Anhydrous Solvent Solvent2->Add_Carbonyl Add_Base->Add_Carbonyl Reaction_Monitoring Monitor Reaction (e.g., TLC) Add_Carbonyl->Reaction_Monitoring Quench Quench Reaction Reaction_Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify Product (e.g., Chromatography) Dry->Purify Final_Product Final_Product Purify->Final_Product Isolated Alkene

Caption: Generalized workflow for a Horner-Wadsworth-Emmons reaction.

Polymerization: A Catalyst for Controlled Reactions

In certain polymerization processes, tertiary amines can act as catalysts. The steric hindrance of this compound can influence the polymerization kinetics and the properties of the resulting polymer. For instance, in the melt polymerization of carbonate monomers, triethylamine has been shown to be an effective catalyst.[4][5] While specific data for this compound is less common, its use could offer advantages in controlling the polymerization rate and minimizing side reactions, potentially leading to polymers with more uniform properties.

Corrosion Inhibition: Forming a Protective Barrier

Experimental Protocol: Evaluation of Corrosion Inhibition

The following protocol outlines a standard weight loss method for evaluating the performance of a corrosion inhibitor.

1. Coupon Preparation:

  • Cut mild steel coupons to a standard size (e.g., 5 cm x 2.5 cm x 0.2 cm).

  • Mechanically polish the coupons with successively finer grades of emery paper.

  • Degrease with a suitable solvent (e.g., acetone), rinse with deionized water, and dry.

  • Accurately weigh each coupon to the nearest 0.1 mg.

2. Immersion Test:

  • Prepare a corrosive solution (e.g., 1 M HCl).

  • Prepare a series of the corrosive solution containing different concentrations of the inhibitor (e.g., this compound).

  • Immerse the prepared coupons in each solution for a specified time (e.g., 24 hours) at a constant temperature.

3. Post-Immersion Analysis:

  • Remove the coupons from the solutions.

  • Carefully clean the coupons to remove corrosion products according to standard procedures (e.g., ASTM G1).

  • Rinse with deionized water, dry, and re-weigh.

4. Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the following formula:

IE% = [(W₀ - Wᵢ) / W₀] x 100

Where:

  • W₀ = Weight loss of the coupon in the absence of the inhibitor.

  • Wᵢ = Weight loss of the coupon in the presence of the inhibitor.

Electrochemical methods, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), can also be employed for more detailed analysis of the inhibition mechanism.

Corrosion_Inhibition_Mechanism cluster_surface Metal Surface in Corrosive Medium cluster_inhibition Inhibition with this compound Metal Metal Surface Metal_Protected Metal Surface H+ H+ H+->Metal Corrosion Attack Cl- Cl- Cl-->Metal Pitting H2O H₂O TIPA_Molecule This compound (Adsorbed Layer) TIPA_Molecule->Metal_Protected Forms Protective Barrier Cost_Benefit_Analysis Start Evaluate Need for Non-Nucleophilic Base Side_Reactions Are nucleophilic side reactions a significant issue? Start->Side_Reactions Yield_Purity Is maximizing yield and purity critical for downstream processes? Side_Reactions->Yield_Purity Yes Use_Alternative Use a less expensive alternative (e.g., TEA, DIPEA) Side_Reactions->Use_Alternative No Cost_Analysis Conduct a detailed cost analysis Yield_Purity->Cost_Analysis Yes Yield_Purity->Use_Alternative No TIPA_Cost_Effective Is the increased cost of TIPA offset by improved yield, purity, and reduced purification costs? Cost_Analysis->TIPA_Cost_Effective Use_TIPA Consider Using This compound TIPA_Cost_Effective->Use_TIPA Yes TIPA_Cost_Effective->Use_Alternative No

References

Safety Operating Guide

Proper Disposal of Triisopropylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for Triisopropylamine, ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound is a flammable and corrosive liquid that may cause skin and eye irritation, and respiratory issues.[1] Adherence to these protocols is crucial for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its hazards. Always consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Key Hazards of this compound:

  • Flammability: Highly flammable liquid and vapor.[1]

  • Corrosivity: Causes severe skin burns and eye damage.

  • Toxicity: Harmful if swallowed and may cause respiratory irritation.[1]

Step-by-Step Disposal Procedure

The disposal of this compound is governed by stringent regulations due to its hazardous nature. The following steps outline the correct procedure for its management and disposal from a laboratory setting.

Waste Identification and Characterization

The first step is to classify this compound as a hazardous waste. Due to its corrosive nature (as a medium-strong base), it is likely to be classified under the EPA hazardous waste code D002 for corrosivity.[2] The waste generator (the laboratory) is responsible for this determination.[3][4]

In-Lab Waste Collection and Storage

Satellite Accumulation Areas (SAAs): In the laboratory, waste this compound should be collected in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][5] This area must be under the control of the laboratory personnel generating the waste.[4][5]

Container Requirements:

  • Use a compatible, leak-proof container with a secure lid.[6]

  • The container must be in good condition, free from cracks or leaks.[6]

  • Label the container clearly with the words "Hazardous Waste" and the full chemical name, "this compound".[5][6] Do not use abbreviations.[6]

  • Keep the container closed except when adding waste.[5][6]

Segregation: Store the this compound waste container segregated from incompatible materials, such as strong acids and oxidizing agents.[6]

Arranging for Disposal

Once the waste container is full or needs to be removed, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3][6] Do not attempt to dispose of this compound down the drain or in regular trash.[1]

Contaminated Materials: Any labware, such as glassware or pipette tips, that is grossly contaminated with this compound should also be treated as hazardous waste and collected in a designated, labeled container.[6] Empty containers that held this compound must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste.[6][7]

Quantitative Data Summary

The following table summarizes the key quantitative limits for the accumulation of hazardous waste in a Satellite Accumulation Area, in accordance with federal regulations. Local regulations may vary.

ParameterLimitRegulation
Maximum Volume of Non-Acutely Hazardous Waste55 gallons40 CFR 262.15
Maximum Volume of Acutely Hazardous Waste (P-listed)1 quart40 CFR 262.15
Time Limit for AccumulationNone, until the volume limit is reached40 CFR 262.15
Time to Move Excess Waste from SAAWithin 3 consecutive calendar days of exceeding the limit40 CFR 262.15

Emergency Procedures: Spill Cleanup

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

For Small Spills (manageable by trained lab personnel):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate and Ventilate: If the spill is in a poorly ventilated area, evacuate and ensure the area is well-ventilated.[8]

  • Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For significant vapors, respiratory protection may be necessary.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to dike and absorb the spill.[9] Start from the outside of the spill and work inwards.

  • Neutralization (for corrosive properties): While not a primary disposal method for the bulk chemical, small spills can be neutralized to mitigate corrosivity. Cautiously neutralize the spill with a weak acid, such as citric acid or ascorbic acid.[9] Use pH paper to confirm neutralization. Be aware that this reaction can generate heat.[9]

  • Collect Waste: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area with soap and water.[10] All cleanup materials must be disposed of as hazardous waste.[10]

For Large Spills (not manageable by lab personnel):

  • Evacuate: Immediately evacuate the area.

  • Alert Authorities: Notify your institution's EHS department and emergency services.

  • Isolate the Area: Close doors to the affected area to prevent the spread of vapors.

  • Do Not Attempt to Clean Up: Await the arrival of trained emergency responders.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste from a laboratory setting.

TriisopropylamineDisposal cluster_lab In the Laboratory cluster_disposal Disposal Process start Generate this compound Waste characterize Characterize as Hazardous Waste (D002 - Corrosive) start->characterize collect Collect in a Labeled, Compatible Container in a Satellite Accumulation Area characterize->collect spill Spill Occurs collect->spill full Container Full or Ready for Disposal? collect->full small_spill Small, Manageable Spill spill->small_spill Assess Size large_spill Large Spill / Emergency spill->large_spill Assess Size cleanup Follow Spill Cleanup Procedure small_spill->cleanup evacuate Evacuate & Call EHS/Emergency Services large_spill->evacuate cleanup->collect full->collect No contact_ehs Contact EHS or Licensed Waste Contractor full->contact_ehs Yes pickup Schedule and Prepare for Waste Pickup contact_ehs->pickup transport Transport to a Licensed Treatment, Storage, and Disposal Facility (TSDF) pickup->transport incineration Final Disposal (e.g., Controlled Incineration) transport->incineration

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Triisopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemicals is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Triisopropylamine to ensure a secure laboratory environment.

This compound is a colorless liquid with a strong, ammonia-like odor. It is highly flammable and can cause skin and eye irritation.[1] Inhalation may lead to respiratory irritation.[1][2] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is critical to mitigate these risks.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound, based on safety data sheet recommendations.

Protection Type Required Equipment Specifications & Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[1]Conforming to EN 166 (EU) or NIOSH (US) standards to protect against splashes and vapors.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), fire/flame resistant and impervious clothing, and chemical-resistant apron or coveralls.[1][3]Gloves must be inspected prior to use.[1] Protective clothing should prevent skin contact.
Respiratory Protection Use in a well-ventilated area is required.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[1]A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[2]

Emergency Procedures

Immediate and appropriate responses in an emergency are crucial.

Emergency Situation Immediate Action
Skin Contact Immediately remove all contaminated clothing.[1] Flush skin with plenty of water for at least 15 minutes.[2] Seek medical attention if irritation occurs.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
Inhalation Move the victim to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1][2] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1][2] Call a doctor or Poison Control Center immediately.[1]
Fire Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[1] Wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2]
Spill Evacuate personnel from the area.[1] Remove all sources of ignition.[1] Ventilate the area.[1] Wear appropriate PPE.[1] Contain the spill and collect with an inert absorbent material.[1]

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe vapors or mist.[1]

  • Use non-sparking tools and take precautionary measures against static discharges.[1]

  • Keep away from heat, sparks, and open flames.[1]

  • Ground and bond containers when transferring material.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from incompatible materials such as oxidizing agents and strong acids.[2][3]

  • Store away from heat and sources of ignition.[4]

Disposal Plan

Dispose of this compound and contaminated materials in accordance with all applicable federal, state, and local regulations.[1] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2][5] Do not allow the chemical to enter drains or the environment.[1]

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates the standard operating procedure for the safe use of this compound in a laboratory setting.

Standard Operating Procedure for this compound Use cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review Safety Data Sheet (SDS) Don PPE Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat/Apron Review SDS->Don PPE Prepare Hood Prepare Chemical Fume Hood Don PPE->Prepare Hood Transfer Chemical Transfer this compound (Use non-sparking tools) Prepare Hood->Transfer Chemical Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Clean Glassware Clean Glassware in Hood Perform Experiment->Clean Glassware Dispose Waste Dispose of Waste in Designated Hazardous Waste Container Clean Glassware->Dispose Waste Remove PPE Remove PPE Dispose Waste->Remove PPE Wash Hands Wash Hands Thoroughly Remove PPE->Wash Hands

Caption: Standard Operating Procedure for this compound Use.

Emergency Workflow: this compound Spill Response

This diagram outlines the procedural steps for responding to a this compound spill.

This compound Spill Response Workflow cluster_initial Initial Response cluster_containment Containment & Cleanup cluster_disposal Disposal & Follow-up Alert Personnel Alert Personnel in the Immediate Area Evacuate Evacuate the Spill Area Alert Personnel->Evacuate Remove Ignition Remove All Ignition Sources Evacuate->Remove Ignition Don PPE Don Appropriate PPE (including respiratory protection) Remove Ignition->Don PPE Ventilate Ventilate the Area Don PPE->Ventilate Contain Spill Contain Spill with Inert Absorbent Material Ventilate->Contain Spill Collect Collect Absorbed Material with Non-Sparking Tools Contain Spill->Collect Place in Container Place in a Closed, Labeled Hazardous Waste Container Collect->Place in Container Decontaminate Decontaminate the Spill Area Place in Container->Decontaminate Report Spill Report the Spill to Lab Supervisor and Safety Officer Decontaminate->Report Spill

Caption: this compound Spill Response Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triisopropylamine
Reactant of Route 2
Reactant of Route 2
Triisopropylamine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。